Product packaging for (-)-Praeruptorin A(Cat. No.:CAS No. 14017-71-1)

(-)-Praeruptorin A

货号: B600523
CAS 编号: 14017-71-1
分子量: 386.4 g/mol
InChI 键: XGPBRZDOJDLKOT-YRCPKEQFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(-)-Praeruptorin A is a natural product found in Peucedanum japonicum and Prionosciadium thapsoides with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O7 B600523 (-)-Praeruptorin A CAS No. 14017-71-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBRZDOJDLKOT-YRCPKEQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14017-71-1
Record name Isopteryxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Guide: Isolation and Analysis of (-)-Praeruptorin A from Peucedanum praeruptorum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the isolation, purification, and analysis of (-)-Praeruptorin A, a bioactive pyranocoumarin found in the roots of Peucedanum praeruptorum Dunn. The methodologies outlined are based on established scientific literature and are intended to provide a comprehensive framework for researchers in natural product chemistry and drug discovery.

Overview of Praeruptorin A

Praeruptorin A is a prominent angular-type pyranocoumarin isolated from the dried roots of Peucedanum praeruptorum, a plant used in traditional Chinese medicine to treat respiratory ailments like coughs and asthma.[1][2] It exists as two enantiomers, (+)-praeruptorin A and this compound, which may exhibit different biological activities.[3] Research has demonstrated a range of pharmacological effects for Praeruptorin A, including anti-inflammatory, antitumor, and neuroprotective activities, making it a compound of significant interest for therapeutic development.[1][4]

Isolation and Purification Methodologies

The isolation of Praeruptorin A from P. praeruptorum typically involves a multi-step process beginning with solvent extraction, followed by fractionation and chromatographic purification.

General Experimental Workflow

The overall process involves the extraction of dried plant material, partitioning of the crude extract to isolate fractions rich in coumarins, and subsequent purification using chromatographic techniques to yield pure Praeruptorin A.

G cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Purification Plant Dried Roots of Peucedanum praeruptorum Extract Methanol Extraction Plant->Extract Crude Crude Methanol Extract Extract->Crude Partition Liquid-Liquid Partitioning Crude->Partition EtOAc Ethyl Acetate Fraction (Praeruptorin-Rich) Partition->EtOAc Hydrophobic BuOH n-Butanol Fraction Partition->BuOH Amphipathic H2O Aqueous Fraction Partition->H2O Hydrophilic EtOAc_out EtOAc->EtOAc_out CC Silica Gel Column Chromatography HSCCC HSCCC (Optional) CC->HSCCC Alternative Racemate (±)-Praeruptorin A (Racemic Mixture) CC->Racemate HSCCC->Racemate Chiral Chiral HPLC Racemate->Chiral lPA This compound Chiral->lPA dPA (+)-Praeruptorin A Chiral->dPA EtOAc_out->CC

Caption: General workflow for the isolation of this compound.
Experimental Protocols

Protocol 2.2.1: Solvent Extraction and Fractionation This protocol is adapted from methodologies described in studies involving the extraction of P. praeruptorum roots.[5][6]

  • Preparation: Air-dry the roots of P. praeruptorum and grind them into a coarse powder.

  • Extraction: Macerate the powdered root material with methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Fractionation: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning.

    • Extract with ethyl acetate to separate less polar compounds, including praeruptorins. This fraction is expected to be the most enriched.[6]

    • Subsequently, extract the remaining aqueous layer with n-butanol to separate compounds of intermediate polarity.

  • Drying: Concentrate the ethyl acetate and n-butanol fractions in vacuo. The ethyl acetate fraction is carried forward for purification.

Protocol 2.2.2: Purification by Column Chromatography This is a standard method for purifying the target compounds from the enriched fraction.[5]

  • Stationary Phase: Prepare a column packed with silica gel (100-200 mesh) using a suitable solvent slurry (e.g., toluene or hexane).

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of toluene-ethyl acetate or hexane-ethyl acetate.[5] Start with a low polarity mobile phase (e.g., 95:5 toluene:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase, visualizing spots under UV light (254 nm and 365 nm).

  • Pooling and Crystallization: Combine fractions containing the pure compound, as determined by TLC. Evaporate the solvent to yield crystalline (±)-Praeruptorin A.

Protocol 2.2.3: High-Speed Counter-Current Chromatography (HSCCC) HSCCC is an advanced, support-free liquid-liquid partition chromatography technique that can yield high-purity compounds in a single step.[7]

  • Solvent System: Prepare a two-phase solvent system of light petroleum-ethyl acetate-methanol-water. A common ratio is (5:5:5:5, v/v).[7] Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

  • Stationary Phase: Fill the HSCCC column entirely with the upper phase (stationary phase).

  • Mobile Phase: Pump the lower phase (mobile phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the ethyl acetate extract in a small volume of the biphasic solvent system and inject it into the column.

  • Elution and Collection: Perform the separation and continuously monitor the effluent with a UV detector. Collect fractions based on the resulting chromatogram. This method has been shown to successfully isolate (+)-Praeruptorin A with high purity.[7]

Protocol 2.2.4: Enantiomeric Separation Standard chromatographic techniques like silica gel or HSCCC will isolate the racemic mixture (±)-Praeruptorin A. To obtain the specific this compound enantiomer, a final chiral separation step is required.

  • Method: Utilize High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

  • Column: Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak or Chiralcel).

  • Mobile Phase: Use a mobile phase typically consisting of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Analysis: Inject the purified (±)-Praeruptorin A. The two enantiomers, (+) and (-), will elute at different retention times, allowing for their collection as separate, pure fractions.

Quantitative Data and Analysis

Quantitative analysis is crucial for determining the concentration and purity of the isolated compound. HPLC is the standard method for this purpose.[6]

Purity and Yield Data from HSCCC

The following table summarizes representative data for the isolation of praeruptorins from P. praeruptorum using a preparative HSCCC method.

CompoundYield (mg)Purity (%)Reference
(+)-Praeruptorin A35.899.5[7]
(+)-Praeruptorin B31.999.4[7]
Qianhucoumarin D5.398.6[7]

Note: Data is for the (+) enantiomer, as this was the focus of the cited study. Yields are typically from a one-step separation of a pre-fractionated extract.

Biological Activity Data

Praeruptorin A exhibits various biological activities, with quantitative data available for its anti-inflammatory effects.

Compound/FractionAssayIC₅₀ ValueReference
Praeruptorin AInhibition of NO production~23.5 µM (Estimated)[6]
Praeruptorin BInhibition of NO production4.9 µM[6]
Ethyl Acetate FractionArtemia salina cytotoxicityLC₅₀ = 40.2 µg/ml[5]
Praeruptorin AArtemia salina cytotoxicityLC₅₀ = 121.2 µg/ml[5]
Protocol for HPLC Quantification
  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 analytical column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Standard Preparation: Prepare a stock solution of pure Praeruptorin A standard of known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh the isolated sample, dissolve it in methanol or acetonitrile, and filter it through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system. Detect the analyte at a suitable wavelength (e.g., ~320 nm for coumarins).

  • Calculation: Determine the concentration of Praeruptorin A in the sample by comparing its peak area to the calibration curve.

Structural Elucidation

The identity and structure of the isolated Praeruptorin A must be confirmed using spectroscopic methods.[5][7]

Protocol 4.1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

  • Confirmation: Compare the obtained spectral data (chemical shifts, coupling constants) with published data for Praeruptorin A to confirm its structure.

Known Signaling Pathways

This compound and its racemate have been shown to interact with specific cellular signaling pathways, contributing to their pharmacological effects.

Regulation of MRP2 via the CAR Pathway

Praeruptorin A can induce the expression of Multidrug Resistance-associated Protein 2 (MRP2), a key transporter protein, by activating the Constitutive Androstane Receptor (CAR). This interaction is significant for understanding potential herb-drug interactions.[8]

G cluster_0 CAR-Mediated Upregulation of MRP2 PA This compound CAR Constitutive Androstane Receptor (CAR) PA->CAR Activates Complex CAR/RXR Heterodimer CAR->Complex RXR RXR RXR->Complex PBREM PBREM (Promoter Region) Complex->PBREM Binds to MRP2_mRNA MRP2 mRNA Transcription PBREM->MRP2_mRNA Induces MRP2_Protein MRP2 Protein (Transporter) MRP2_mRNA->MRP2_Protein Translation Efflux Enhanced Drug Efflux MRP2_Protein->Efflux

Caption: Praeruptorin A upregulates MRP2 expression via the CAR pathway.[8]
Inhibition of Metastasis via ERK/MMP1 Pathway

In hepatocellular carcinoma (HCC) cells, Praeruptorin A has been shown to reduce cell invasion and metastasis by targeting the ERK/MMP1 signaling pathway.[9]

G cluster_0 Inhibition of HCC Metastasis by Praeruptorin A PA This compound ERK ERK Pathway PA->ERK Invasion Cell Invasion & Metastasis PA->Invasion Inhibits MMP1 MMP1 Expression ERK->MMP1 Promotes MMP1->Invasion Enables Block Reduced Metastatic Potential

Caption: Praeruptorin A inhibits metastasis by targeting ERK/MMP1 signaling.[9]

References

An In-depth Technical Guide to the Basic Hydrolysis of (+)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the basic hydrolysis of (+)-praeruptorin A is provided below, with detailed experimental protocols, quantitative data summarized in tables, and mandatory visualizations created using Graphviz.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic hydrolysis of (+)-praeruptorin A, a key transformation for the structural modification of this natural product. The information presented is based on established scientific literature and is intended to provide researchers with the necessary details to replicate and build upon this chemical transformation.

Reaction Overview

The basic hydrolysis of (+)-praeruptorin A involves the saponification of its two ester functional groups. This reaction cleaves the acetyl group at the C-10 position and the (Z)-2-methylbut-2-enoyl group at the C-9 position, yielding the corresponding diol, (+)-cis-khellactone, as the primary product. This transformation is a fundamental step in the semi-synthesis of novel derivatives of (+)-praeruptorin A for potential therapeutic applications.

Reaction Pathway

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism at the two ester carbonyl carbons. The hydroxide ion acts as the nucleophile, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salts and the diol product.

G cluster_reactants Reactants cluster_products Products praeruptorin_A (+)-Praeruptorin A khellactone (+)-cis-Khellactone (Diol Product) praeruptorin_A->khellactone Basic Hydrolysis OH_minus Hydroxide (e.g., from NaOH) acetate Acetate methylbutenoate (Z)-2-Methylbut-2-enoate

Caption: Reaction scheme of the basic hydrolysis of (+)-praeruptorin A.

Experimental Protocol

The following protocol is based on the methodology described in the scientific literature for the basic hydrolysis of (+)-praeruptorin A.

Materials:

  • (+)-Praeruptorin A

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (+)-praeruptorin A in methanol.

  • Add a solution of potassium hydroxide in water to the methanolic solution of (+)-praeruptorin A.

  • Stir the reaction mixture at room temperature for the specified duration.

  • After the reaction is complete, neutralize the mixture by adding 2M hydrochloric acid until a pH of 7 is reached.

  • Concentrate the neutralized solution under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts and wash them with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure (+)-cis-khellactone.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the basic hydrolysis of (+)-praeruptorin A.

G start Start dissolve Dissolve (+)-Praeruptorin A in Methanol start->dissolve add_base Add Aqueous KOH Solution dissolve->add_base react Stir at Room Temperature add_base->react neutralize Neutralize with 2M HCl react->neutralize concentrate Concentrate in vacuo neutralize->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with Water extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify end Obtain Pure (+)-cis-Khellactone purify->end

Caption: Experimental workflow for the basic hydrolysis of (+)-praeruptorin A.

Quantitative Data

The following tables summarize the key quantitative data for the basic hydrolysis of (+)-praeruptorin A.

Table 1: Reaction Parameters

ParameterValue
Starting Material(+)-Praeruptorin A
BasePotassium Hydroxide (KOH)
SolventMethanol / Water
TemperatureRoom Temperature
Product(+)-cis-Khellactone
Yield>90%

Table 2: Spectroscopic Data for (+)-cis-Khellactone

Spectroscopic Data Values
¹H-NMR (CDCl₃, 300 MHz) δ (ppm) 7.55 (1H, d, J=8.7 Hz, H-5), 6.78 (1H, d, J=8.7 Hz, H-6), 6.18 (1H, d, J=9.6 Hz, H-4), 7.89 (1H, d, J=9.6 Hz, H-3), 4.81 (1H, d, J=5.1 Hz, H-4'), 3.75 (1H, d, J=5.1 Hz, H-3'), 1.42 (3H, s, CH₃), 1.25 (3H, s, CH₃)
¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) 162.5 (C-2), 156.1 (C-7), 154.2 (C-8a), 144.1 (C-4), 128.9 (C-5), 114.5 (C-3), 112.8 (C-6), 112.3 (C-4a), 105.4 (C-8), 78.1 (C-2'), 72.3 (C-4'), 68.9 (C-3'), 25.9 (CH₃), 21.1 (CH₃)
Mass Spectrometry (MS) m/z 262 [M]⁺

Conclusion

This technical guide provides a detailed protocol and comprehensive data for the basic hydrolysis of (+)-praeruptorin A. The high-yielding and straightforward nature of this reaction makes it an excellent starting point for the synthesis of novel coumarin derivatives for further investigation in drug discovery and development programs. Researchers can utilize the information herein to confidently perform this transformation and explore the chemical space around the (+)-cis-khellactone scaffold.

mechanism of action of (-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of (-)-Praeruptorin A

Executive Summary: this compound (PA) is a natural pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying its diverse pharmacological activities. Primarily recognized as a calcium channel blocker, PA exhibits significant vasorelaxant, anti-inflammatory, and anti-cancer properties.[2] Its actions are mediated through the modulation of several key signaling pathways, including the endothelium-dependent NO-cGMP pathway for vasodilation, potent inhibition of the NF-κB and ERK/MAPK signaling cascades in inflammation and cancer, and the regulation of metabolic gene expression through the constitutive androstane receptor (CAR). This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of its core mechanisms to serve as a resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound demonstrates a pleiotropic pharmacological profile by interacting with multiple cellular targets and signaling pathways. The primary mechanisms can be categorized into vasorelaxant, anti-inflammatory, anti-cancer, and gene regulatory effects.

Vasorelaxant Effects

PA induces vasodilation through a dual mechanism involving both endothelium-dependent pathways and direct effects on vascular smooth muscle cells.

  • Inhibition of Calcium Inflow: As a calcium channel blocker, PA directly inhibits Ca²⁺ inflow into vascular smooth muscle cells.[2][3][4] This reduction in intracellular calcium concentration is a key factor in preventing vasoconstriction.[3][4] Preliminary bioassays have confirmed the calcium antagonist activity of PA and its derivatives.[5]

  • Endothelium-Dependent NO-cGMP Pathway: PA's vasorelaxant effect is significantly dependent on the endothelium.[6] It stimulates endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO).[7] NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylyl cyclase (sGC), increasing the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels ultimately lead to vasorelaxation.[3][4][8] This mechanism is confirmed by experiments where the effect of PA was blocked by inhibitors of eNOS (L-NAME, L-NNA) and sGC (ODQ).[3][4][8] The (+)-praeruptorin A enantiomer appears to be more potent, possibly due to a better conformational fit with eNOS.[7]

Vasorelaxant_Pathway Mechanism of this compound Induced Vasorelaxation cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell PA1 This compound eNOS eNOS PA1->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Converts L_Arg L-Arginine L_Arg->eNOS sGC sGC NO->sGC Activates LNAME L-NAME (Inhibitor) LNAME->eNOS cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relax Vasorelaxation cGMP->Relax ODQ ODQ (Inhibitor) ODQ->sGC Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Contraction Ca_Influx->Contraction PA2 This compound PA2->Ca_Channel Inhibits

Caption: Vasorelaxant pathway of this compound.

Anti-Inflammatory Activity

PA exerts significant anti-inflammatory effects primarily through the suppression of the NF-κB signaling pathway.[9][10]

  • Inhibition of NF-κB Activation: In macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS) or poly(I:C), PA inhibits the activation of the NF-κB pathway.[1][9] It prevents the degradation of the inhibitor κB-α (IκB-α), which in turn blocks the translocation of the active NF-κB p65/p50 dimer from the cytoplasm to the nucleus.[1]

  • Downregulation of Pro-inflammatory Mediators: By inhibiting NF-κB, PA significantly suppresses the transcription and production of numerous pro-inflammatory molecules, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[1][11] It also inhibits the expression of other inflammation-related genes such as HMOX1 and PTGS2 (COX-2).[9]

Anti_Inflammatory_Pathway Anti-Inflammatory Mechanism of this compound cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (LPS, poly(I:C)) Receptor Toll-like Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB_active NF-κB (p65/p50) (Active) IkBa->NFkB_active Releases IkBa_complex IκBα NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_complex p65/p50 DNA DNA Binding NFkB_active->DNA Translocates & Binds PA This compound PA->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Genes iNOS, TNF-α, IL-1β, COX-2 Transcription->Genes

Caption: Inhibition of the NF-κB pathway by this compound.

Anti-Cancer and Anti-Metastatic Properties

PA has demonstrated anti-cancer effects in various cell lines, notably by inhibiting cell proliferation, migration, and invasion. This activity is often linked to the modulation of the ERK/MAPK pathway.

  • Inhibition of ERK1/2 Signaling: In human cervical cancer and hepatocellular carcinoma (HCC) cells, PA has been shown to suppress the activation of the ERK1/2 signaling pathway.[12][13]

  • Downregulation of Matrix Metalloproteinases (MMPs): A key downstream effect of ERK1/2 inhibition is the reduced expression of matrix metalloproteinases, such as MMP-1 in HCC cells and MMP-2 in cervical cancer cells.[12][13] MMPs are crucial for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. By suppressing their expression, PA inhibits the invasive potential of cancer cells.[12]

Anti_Cancer_Pathway Anti-Metastatic Mechanism of this compound GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS/RAF Receptor->RAS MEK MEK1/2 RAS->MEK ERK p-ERK1/2 MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF MMP_exp MMP-1 / MMP-2 Gene Expression TF->MMP_exp Upregulates ECM Extracellular Matrix Degradation MMP_exp->ECM Metastasis Cell Invasion & Metastasis ECM->Metastasis PA This compound PA->ERK Inhibits Activation

Caption: Inhibition of the ERK/MMP pathway by this compound.

Regulation of Gene Expression via CAR

PA can modulate the expression of genes involved in drug metabolism and transport by activating the Constitutive Androstane Receptor (CAR).

  • CAR-Mediated Upregulation: Studies have shown that PA significantly upregulates the expression of Multidrug Resistance-Associated Protein 2 (MRP2) and UDP-glucuronosyltransferase 1A1 (UGT1A1).[14][15][16] This induction is mediated by CAR, as the effect is diminished when CAR is knocked down using siRNA.[15][16] This interaction suggests potential for herb-drug interactions.[14][16]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the biological activities of this compound.

Table 1: Vasorelaxant Activity of this compound

Parameter Model Condition Value Reference
pEC₅₀ Isolated Rat Thoracic Aorta Phenylephrine-induced contraction 4.89 ± 0.16 [8]

| pEC₅₀ | Isolated Rat Thoracic Aorta | + ODQ (10 µM) | 4.40 ± 0.10 |[8] |

Table 2: Anti-Inflammatory Activity of this compound

Parameter Model Condition Value Reference
Effective Concentration RAW 264.7 Macrophages Poly(I:C)-induced inflammation 1-5 µM (slight effect on viability) [9]
Inhibitory Concentration RAW 264.7 Macrophages Poly(I:C)-induced inflammation 6-7 µM (significant inhibition of viability) [9]

| IC₅₀ (NO Production) | IL-1β-treated Rat Hepatocytes | | 208 µM |[11] |

Table 3: Anti-Cancer Activity of this compound

Parameter Model Condition Value Reference
Effective Concentration HeLa & SiHa Cells 24h treatment 0-50 µM (inhibited cell viability) [12]
Effective Concentration HeLa & SiHa Cells Colony formation assay 0-30 µM (inhibited colony formation) [12]

| Cytotoxicity | Huh-7, SK-Hep-1, PLC/PRF/5 Cells | | Did not induce cytotoxicity |[13] |

Key Experimental Methodologies

This section details the protocols for key experiments used to elucidate the .

Vasorelaxation Assay in Isolated Rat Thoracic Aorta

This ex vivo method is used to assess the direct effect of compounds on blood vessel tone.[3][4][8]

  • Tissue Preparation: The thoracic aorta is isolated from rats and cut into rings (2-3 mm).

  • Mounting: The rings are mounted in an organ bath system filled with Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. Tension is recorded using an isometric force transducer.

  • Pre-contraction: Aortic rings are pre-contracted with a vasoconstrictor, typically phenylephrine (PE) or KCl.

  • Treatment: Once a stable contraction is achieved, this compound is added in a cumulative concentration-dependent manner to measure the relaxation response.

  • Mechanism Investigation: To probe the underlying mechanism, rings are pre-incubated with various inhibitors before pre-contraction and PA treatment. Key inhibitors include:

    • L-NAME or L-NNA: To inhibit nitric oxide synthase (eNOS).

    • ODQ: To inhibit soluble guanylyl cyclase (sGC).

    • Indomethacin: To inhibit cyclooxygenase (COX).

    • TEA (Tetraethylammonium): To block KCa channels.

  • Data Analysis: Relaxation is expressed as a percentage of the pre-contraction tension. Concentration-response curves are plotted to determine pEC₅₀ values.

NF-κB Pathway Analysis in Macrophages

This in vitro cell-based assay is used to determine the anti-inflammatory effects of PA.[1][9]

  • Cell Culture: RAW 264.7 mouse macrophage cells are cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (1 µg/mL) or poly(I:C).

  • qRT-PCR for Gene Expression: After treatment, total RNA is extracted. Reverse transcription is performed to synthesize cDNA. Quantitative PCR is then used to measure the mRNA expression levels of target genes (e.g., iNOS, TNF-α, IL-1β) relative to a housekeeping gene.

  • Western Blot for Protein Analysis:

    • Protein Extraction: Cells are lysed to extract total or fractionated (cytoplasmic/nuclear) proteins.

    • SDS-PAGE and Transfer: Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., IκB-α, p-p65, total p65, iNOS, β-actin) followed by HRP-conjugated secondary antibodies.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) system. This allows for the quantification of protein levels and the assessment of NF-κB translocation (by comparing nuclear and cytoplasmic fractions).

  • ELISA for Cytokine Production: The concentration of secreted cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

Experimental_Workflow General Workflow for Western Blot Analysis A 1. Cell Culture (e.g., RAW 264.7) B 2. Treatment (PA +/- Stimulus) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Electrotransfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection & Data Analysis F->G

Caption: A typical experimental workflow for Western Blotting.

Cell Migration and Invasion Assays

These assays are fundamental for evaluating the anti-metastatic potential of a compound.[12][13]

  • Wound-Healing (Scratch) Assay:

    • Cells are grown to a confluent monolayer in a culture plate.

    • A sterile pipette tip is used to create a linear "scratch" or wound in the monolayer.

    • The cells are washed to remove debris and then incubated with media containing various concentrations of this compound.

    • The closure of the wound is monitored and photographed at different time points (e.g., 0, 24, 48 hours). The rate of migration is quantified by measuring the change in the wound area.

  • Transwell Invasion Assay:

    • This assay uses a Boyden chamber, which consists of two compartments separated by a microporous membrane.

    • For invasion assays, the membrane is coated with a layer of Matrigel, which simulates the basement membrane.

    • Cells, pre-treated with this compound, are seeded in the upper chamber in serum-free media.

    • The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

    • After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.

    • Cells that have invaded through the Matrigel and migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion and Future Directions

This compound is a pharmacologically active natural product with a well-defined, multi-targeted mechanism of action. Its ability to block calcium channels, suppress the NO-cGMP pathway, and potently inhibit the NF-κB and ERK signaling cascades provides a strong molecular basis for its observed vasorelaxant, anti-inflammatory, and anti-cancer effects. The modulation of CAR-regulated genes further expands its biological activity profile.

Future research should focus on:

  • In Vivo Efficacy: Translating the documented in vitro effects into animal models of hypertension, chronic inflammation, and specific cancers.

  • Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound to optimize dosing and delivery.[17][18]

  • Target Specificity: Elucidating the precise binding interactions with its molecular targets (e.g., specific calcium channel subunits, components of the IKK complex) through structural biology and computational modeling.

  • Therapeutic Potential: Exploring its potential as a lead compound for the development of novel therapeutics for cardiovascular, inflammatory, and oncological diseases.

References

The Biological Activities of Angular-Type Pyranocoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Angular-type pyranocoumarins, a subclass of coumarin derivatives characterized by the fusion of a pyran ring to the coumarin nucleus at the 7,8- or 5,6-positions, have emerged as a significant class of heterocyclic compounds with a wide array of biological activities.[1] This technical guide provides an in-depth overview of the current state of research into the pharmacological properties of these molecules, with a focus on their anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows. While research into pyranocoumarins is extensive, it is noteworthy that many detailed mechanistic studies have focused on the linear isomers, with the specific mechanisms of angular pyranocoumarins being a developing area of investigation.[2]

Introduction to Angular-Type Pyranocoumarins

Coumarins are a large family of benzopyrone compounds, and their derivatives are classified based on the nature and position of the fused heterocyclic ring.[3][4] Pyranocoumarins feature a pyran ring fused to the coumarin core and are broadly categorized into two main types: linear and angular. This classification is determined by the position of the pyran ring fusion.[1] Angular pyranocoumarins are predominantly found in plants from the Umbelliferae (Apiaceae) and Rutaceae families.[1][2]

Biological Activities of Angular-Type Pyranocoumarins

Angular pyranocoumarins have demonstrated a range of promising biological activities in both in vitro and in vivo studies. The following sections detail their key pharmacological effects.

Anti-inflammatory Activity

Several angular pyranocoumarins have been shown to possess significant anti-inflammatory properties.[5] The primary mechanism of action appears to be the modulation of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7]

Mechanism of Action:

Angular pyranocoumarins can suppress the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[5] This is achieved by inhibiting the activation of NF-κB, a crucial transcription factor that governs the expression of many inflammatory genes.[8] By preventing the translocation of NF-κB into the nucleus, these compounds can effectively downregulate the inflammatory cascade.[2][8] Furthermore, they have been observed to inhibit the phosphorylation of key enzymes in the MAPK signaling pathway (JNK, ERK, and p38), which also plays a central role in inflammation.[7]

Quantitative Data on Anti-inflammatory Activity

CompoundBiological ActivityAssayModel SystemQuantitative DataReference(s)
Synthesized Angular PyranocoumarinsAnti-proteinase activityInhibition of protein denaturationIn vitro30% - 79.72% inhibition[2]
Pyranocoumarin 3aAnti-inflammatoryFormaldehyde-induced paw edemaIn vivo (rats)29.2% reduction in edema[2]
Pyranocoumarin 2bAnti-inflammatoryFormaldehyde-induced paw edemaIn vivo (rats)6.57% reduction in edema[2]
Synthesized Pyranocoumarin DerivativesCOX-2 InhibitionCyclooxygenase (COX) inhibition assayIn vitroIC50 ≤ 10 µM[2]
Pyranocoumarin 5aSelective COX-2 InhibitionCyclooxygenase (COX) inhibition assayIn vitroSelectivity Index (SI) = 152[2]
Coumarin derivative 2Inhibition of NO productionGriess assayLPS-stimulated RAW264.7 cellsSignificant reduction at 20, 40, and 80 µM[7]
Coumarin derivative 2Inhibition of TNF-α and IL-6 productionELISALPS-stimulated RAW264.7 cellsSignificant reduction at 20, 40, and 80 µM[7]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes a common method for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cells (e.g., RAW264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test angular pyranocoumarin for 2 hours.

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 500 ng/mL) for 20-24 hours to induce an inflammatory response and NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite.

  • Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control group.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (JNK, ERK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB->NFkB releases Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Inflammatory_Genes activates LPS LPS LPS->TLR4 Angular_Pyranocoumarins Angular Pyranocoumarins Angular_Pyranocoumarins->MAPK_pathway inhibits Angular_Pyranocoumarins->IKK inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by angular pyranocoumarins.

Anticancer Activity

Angular pyranocoumarins have also been investigated for their potential as anticancer agents.[9] Their cytotoxic effects have been observed against various cancer cell lines.

Mechanism of Action:

The anticancer mechanisms of pyranocoumarins, in general, are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4] For instance, some coumarins have been shown to activate caspase-dependent pathways, leading to apoptosis.[4] While specific mechanistic studies on angular pyranocoumarins are less common, it is plausible that they share similar mechanisms of action with their linear counterparts.

Quantitative Data on Anticancer Activity

CompoundBiological ActivityCell LineQuantitative DataReference(s)
DecursinAnticancerPC-3 (prostate cancer)Dose-dependent reduction in cell proliferation (6.57-32.84 µg/mL)[2]
DecursinAnticancerHeLa (cervical cancer)Activation of caspases and cleavage of PARP[2]
Decursinol angelateAnticancerHeLa (cervical cancer)Activation of caspases and cleavage of PARP[2]
Five angular pyranocoumarinsReversal of multidrug resistanceMES-SA/Dx5 (poly-drug resistant cancer cells)Significantly higher activity than verapamil and ciclosporin A at 10 µM[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a potential medicinal agent.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a suitable density and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the angular pyranocoumarin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength around 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathway: Putative Inhibition of PI3K/Akt Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Growth_Factor Growth Factor Growth_Factor->Receptor Angular_Pyranocoumarins Angular Pyranocoumarins Angular_Pyranocoumarins->PI3K inhibits Angular_Pyranocoumarins->Akt inhibits

Caption: Putative inhibition of the PI3K/Akt signaling pathway by angular pyranocoumarins.

Neuroprotective Activity

Certain pyranocoumarins have shown promise in protecting neuronal cells from damage, suggesting their potential in the context of neurodegenerative diseases.[10][11]

Mechanism of Action:

The neuroprotective effects of pyranocoumarins are often attributed to their ability to mitigate oxidative stress and inhibit apoptosis in neuronal cells.[10][11] For instance, decursin has been shown to protect murine hippocampal neuronal cells (HT22) from glutamate-induced oxidative stress by reducing the accumulation of intracellular reactive oxygen species (ROS) and stimulating the expression of heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system.[10][11] It also exhibits anti-apoptotic effects by inhibiting chromatin condensation.[10][11]

Quantitative Data on Neuroprotective Activity

CompoundBiological ActivityModel SystemKey FindingsReference(s)
DecursinNeuroprotectionGlutamate-induced oxidative stress in HT22 cellsProtective effect, diminishes intracellular ROS, stimulates HO-1 expression, anti-apoptotic[10][11]
DecursinolNeuroprotectionGlutamate-induced oxidative stress in HT22 cellsIneffective, suggesting the importance of the prenyl structure[10][11]

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This protocol is used to evaluate the neuroprotective effects of compounds against glutamate-induced excitotoxicity.

  • Cell Culture: Murine hippocampal HT22 cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Compound Treatment: Cells are pre-treated with the test angular pyranocoumarin for a specified duration.

  • Glutamate Exposure: The cells are then exposed to a high concentration of glutamate to induce oxidative stress and cell death.

  • Cell Viability Assessment: After the glutamate exposure, cell viability is assessed using an assay like the MTT assay.

  • Mechanistic Studies (Optional): To further investigate the mechanism, levels of intracellular ROS can be measured using fluorescent probes, and the expression of proteins like HO-1 can be analyzed by Western blotting.

Antimicrobial Activity

Angular pyranocoumarins have also been reported to possess antimicrobial properties, including antibacterial and antiviral activities.[12][13]

Antibacterial Activity:

Some synthesized angular pyranocoumarins have shown high activity against Gram-positive bacteria.[8] The exact mechanism of action is not always fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Antiviral Activity:

Pyranocoumarins, in general, have been investigated for their antiviral effects against a range of viruses, including HIV and Hepatitis B virus (HBV).[13][14] The mechanisms can be diverse, such as the inhibition of viral enzymes like reverse transcriptase.[14]

Quantitative Data on Antimicrobial Activity

CompoundBiological ActivityOrganism(s)Quantitative DataReference(s)
Synthesized 3,4-angular pyranocoumarinsAntibacterialS. aureus, B. subtilis, B. megateriumHigh activity in agar diffusion test[8]
5-methoxyseselin (3), dipetalolactone (7), alloxanthoxyletin (8), and derivatives (11, 14)AntibacterialVarious Gram-positive and Gram-negative bacteriaAmong the most active compounds tested[12]
CausenidinAnti-HBVHepG2 cellsEC50 = 0.62 µg/mL[2]
NordentatinAnti-HBVHepG2 cellsEC50 = 2 µg/mL[2]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the angular pyranocoumarin are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Experimental Workflows

A general workflow for the screening and characterization of the biological activities of angular-type pyranocoumarins is depicted below.

G start Start: Angular Pyranocoumarin Synthesis/Isolation prelim_screen Preliminary Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) start->prelim_screen no_activity No Significant Activity prelim_screen->no_activity Negative activity_found Activity Detected prelim_screen->activity_found Positive in_vitro In-depth In Vitro Assays (e.g., Anti-inflammatory, Anticancer) activity_found->in_vitro dose_response Dose-Response & IC50/EC50 Determination in_vitro->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization end Potential Therapeutic Candidate lead_optimization->end

Caption: General experimental workflow for evaluating angular pyranocoumarins.

Conclusion and Future Perspectives

Angular-type pyranocoumarins represent a promising class of natural and synthetic compounds with a diverse range of biological activities. Their demonstrated anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties make them attractive scaffolds for the development of new therapeutic agents. However, a significant portion of the detailed mechanistic research has been focused on pyranocoumarins in general or their linear isomers. There is a clear need for further investigation into the specific molecular targets and mechanisms of action of angular pyranocoumarins to fully elucidate their therapeutic potential. Future research should focus on structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives, as well as comprehensive preclinical and clinical studies to evaluate their efficacy and safety in various disease models.

References

A Comprehensive Technical Review of (-)-Praeruptorin A's Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Praeruptorin A, a pyranocoumarin derived from the root of Peucedanum praeruptorum Dunn, has garnered significant attention for its potential therapeutic applications in cardiovascular diseases. This technical guide synthesizes the current body of literature, focusing on the compound's vasodilatory, cardioprotective, and antihypertensive effects. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to provide a thorough understanding of its pharmacological profile.

Vasodilatory Effects and Mechanisms

This compound exhibits significant vasorelaxant properties, primarily through endothelium-dependent and -independent mechanisms.

Endothelium-Dependent Vasodilation

Studies on isolated rat thoracic aorta rings pre-contracted with phenylephrine demonstrate that Praeruptorin A induces a concentration-dependent relaxation. This effect is largely dependent on the integrity of the endothelium.[1]

Experimental Protocol: Isolated Rat Thoracic Aorta Ring Assay [1]

  • Tissue Preparation: Thoracic aortas are excised from male Sprague-Dawley rats, cleaned of adipose and connective tissue, and cut into 3-4 mm rings.

  • Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit (K-H) solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Experimental Procedure:

    • Rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Endothelial integrity is assessed by acetylcholine-induced relaxation following pre-contraction with phenylephrine (1 µM).

    • Rings are pre-contracted with phenylephrine (1 µM).

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

    • To investigate the underlying mechanisms, rings are pre-incubated with various inhibitors such as L-NAME (a nitric oxide synthase inhibitor), ODQ (a guanylyl cyclase inhibitor), and indomethacin (a cyclooxygenase inhibitor) before pre-contraction and exposure to Praeruptorin A.

Quantitative Data: Vasorelaxant Effect of Praeruptorin A on Rat Aortic Rings [1]

CompoundAgonistEndotheliumInhibitorMax Relaxation (%)IC50 (µM)
Praeruptorin APhenylephrine (1 µM)Intact-Not specifiedNot specified
Praeruptorin APhenylephrine (1 µM)Denuded-Significantly reducedNot specified
Praeruptorin APhenylephrine (1 µM)IntactL-NAME (100 µM)Significantly reducedNot specified
Praeruptorin APhenylephrine (1 µM)IntactODQ (10 µM)Significantly reducedNot specified
Praeruptorin APhenylephrine (1 µM)IntactIndomethacin (10 µM)Slightly reducedNot specified

Signaling Pathway: Endothelium-Dependent Vasodilation

The primary mechanism of endothelium-dependent vasodilation involves the activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway.[1] this compound stimulates endothelial nitric oxide synthase (eNOS), leading to the production of NO. NO then diffuses to the vascular smooth muscle cells and activates soluble guanylyl cyclase (sGC), which in turn increases the production of cGMP. Elevated cGMP levels lead to vasorelaxation through the activation of protein kinase G (PKG) and subsequent reduction in intracellular calcium concentrations.

cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell PraeruptorinA This compound eNOS eNOS PraeruptorinA->eNOS stimulates NO NO eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC activates NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Ca2_reduction [Ca²⁺]i ↓ PKG->Ca2_reduction Vasorelaxation Vasorelaxation Ca2_reduction->Vasorelaxation

Endothelium-dependent vasodilation signaling pathway.
Endothelium-Independent Vasodilation

This compound also induces vasodilation through endothelium-independent mechanisms, primarily by inhibiting calcium influx into vascular smooth muscle cells.[1]

Experimental Protocol: Calcium Influx Inhibition Assay [1]

  • Tissue Preparation and Setup: Endothelium-denuded aortic rings are prepared and mounted in organ baths as described previously.

  • Experimental Procedure:

    • Rings are incubated in a calcium-free, high-potassium (60 mM KCl) K-H solution to depolarize the cell membranes.

    • Cumulative concentrations of CaCl2 are added to induce vasoconstriction.

    • The effect of this compound is assessed by pre-incubating the rings with the compound before the addition of CaCl2.

Quantitative Data: Inhibition of CaCl2-induced Contraction by Praeruptorin A [1]

CompoundPre-treatmentMaximum Contraction (g)% Reduction in Contraction
CaCl2-1.31 ± 0.12-
CaCl2Praeruptorin A (27.6 µM)0.07 ± 0.0294.66

Signaling Pathway: Calcium Channel Blockade

This compound directly inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle cells. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, thereby inhibiting vasoconstriction.

cluster_vsmc Vascular Smooth Muscle Cell PraeruptorinA This compound L_type_Ca_Channel L-type Ca²⁺ Channel PraeruptorinA->L_type_Ca_Channel inhibits Vasorelaxation Vasorelaxation PraeruptorinA->Vasorelaxation Ca2_influx Ca²⁺ Influx L_type_Ca_Channel->Ca2_influx Ca2_i [Ca²⁺]i Ca2_influx->Ca2_i Calmodulin Calmodulin Ca2_i->Calmodulin MLCK MLCK Calmodulin->MLCK Contraction Contraction MLCK->Contraction

Calcium channel blockade in vascular smooth muscle cells.

Cardioprotective Effects

dl-Praeruptorin A has demonstrated cardioprotective effects in models of ischemia/reperfusion injury and doxorubicin-induced cardiomyopathy.

Ischemia/Reperfusion Injury

Pretreatment with dl-Praeruptorin A has been shown to protect cardiomyocytes from ischemia/reperfusion (I/R) injury by preserving cytoskeletal proteins and reducing inflammation.[2][3]

Experimental Protocol: Rat Model of Myocardial Ischemia/Reperfusion [2]

  • Animal Model: Male Wistar rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce ischemia.

  • Experimental Groups:

    • Sham group: Surgery without LAD ligation.

    • I/R group: 30 minutes of ischemia followed by 2 hours of reperfusion.

    • dl-Praeruptorin A group: Intravenous infusion of dl-Praeruptorin A (0.5 or 1.0 mg/kg) prior to ischemia.

  • Analysis:

    • Immunohistochemistry and Western blot for desmin and vimentin content in the myocardium.

    • ELISA for NF-κB activity and radioimmunoassay for TNF-α levels in myocardial tissue.[3]

Quantitative Data: Cardioprotective Effects of dl-Praeruptorin A in I/R Injury

ParameterI/R Groupdl-Praeruptorin A (0.5 mg/kg)dl-Praeruptorin A (1.0 mg/kg)
Desmin (Integrated Density)[2]61,478 ± 10,074177,408 ± 10,395195,784 ± 20,057
Vimentin (Integrated Density)[2]59,189 ± 19,853164,781 ± 19,543185,696 ± 20,957
NF-κB Activity (vs. Solvent)[3]0.98 ± 0.13-0.65 ± 0.17
TNF-α (µg/L)[3]13.7 ± 6.1-9.4 ± 2.7

Signaling Pathway: Cardioprotection in Ischemia/Reperfusion

The cardioprotective effects of dl-Praeruptorin A in I/R injury are mediated by the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the expression of the pro-inflammatory cytokine TNF-α.

cluster_cardiomyocyte Cardiomyocyte IR_Injury Ischemia/Reperfusion Injury NFkB NF-κB IR_Injury->NFkB activates PraeruptorinA dl-Praeruptorin A PraeruptorinA->NFkB inhibits Cardioprotection Cardioprotection PraeruptorinA->Cardioprotection TNFa TNF-α NFkB->TNFa promotes transcription Inflammation Inflammation TNFa->Inflammation

Inhibition of NF-κB signaling in I/R injury.
Doxorubicin-Induced Cardiomyopathy

Praeruptorin A has been shown to alleviate doxorubicin-induced cardiomyopathy by inhibiting ferroptosis.[4]

Experimental Protocol: Mouse Model of Doxorubicin-Induced Cardiomyopathy [4]

  • Animal Model: Mice are treated with doxorubicin to induce cardiomyopathy.

  • Experimental Groups:

    • Control group.

    • Doxorubicin group.

    • Doxorubicin + Praeruptorin A group.

  • Analysis:

    • Measurement of Fe2+ concentration in cardiomyocytes.

    • Assessment of ferroptosis markers.

    • Evaluation of cardiac function.

Key Finding: Praeruptorin A reduces Fe2+ concentration in cardiomyocytes and inhibits ferroptosis, thereby alleviating doxorubicin-induced cardiac dysfunction.[4]

Antihypertensive and Anti-proliferative Effects

Praeruptorin C, a related compound, has demonstrated antihypertensive effects in spontaneously hypertensive rats (SHR) and inhibitory effects on vascular smooth muscle cell proliferation.

Quantitative Data: Effect of Praeruptorin C on Systolic Blood Pressure in SHR [5]

Treatment GroupDurationSystolic Blood Pressure (mmHg)
Untreated SHR8 weeksSignificantly higher than treated
Praeruptorin C (20 mg/kg/day)8 weeksSignificantly lower than untreated

Quantitative Data: Inhibition of Vascular Smooth Muscle Cell Proliferation by Praeruptorin C [6]

CompoundAgonistConcentration RangeEffect
Praeruptorin CAngiotensin II0.001 - 10 µMConcentration-dependent inhibition

Summary and Future Directions

The available literature strongly suggests that this compound and its related compounds possess significant cardiovascular protective properties. The primary mechanisms of action include endothelium-dependent vasodilation via the NO-cGMP pathway, direct inhibition of calcium influx in vascular smooth muscle cells, and anti-inflammatory effects through the inhibition of the NF-κB pathway. These actions contribute to its vasodilatory, cardioprotective, and antihypertensive effects.

For drug development professionals, this compound represents a promising lead compound for the development of novel therapies for hypertension, ischemic heart disease, and chemotherapy-induced cardiotoxicity. Further research should focus on:

  • Elucidating the specific effects of the (-)-enantiomer in all described cardiovascular models.

  • Conducting in-depth pharmacokinetic and pharmacodynamic studies.

  • Evaluating the long-term safety and efficacy in preclinical models of chronic cardiovascular diseases.

  • Exploring potential synergistic effects with existing cardiovascular medications.

This comprehensive technical guide provides a solid foundation for researchers and scientists to further investigate the therapeutic potential of this compound and to advance its development as a novel cardiovascular drug.

References

An In-Depth Technical Guide to the Discovery and History of Praeruptorin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorins, a class of pyranocoumarin compounds isolated from the medicinal plant Peucedanum praeruptorum Dunn, have garnered significant interest for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and stereoselective properties of Praeruptorin enantiomers, with a focus on Praeruptorins A and B. It delves into their distinct biological activities, pharmacokinetic profiles, and the underlying signaling pathways. Detailed experimental protocols for their separation and analysis are also provided to facilitate further research and development in this promising area of natural product chemistry.

Introduction: The Emergence of Praeruptorin Enantiomers

The roots of Peucedanum praeruptorum Dunn, known as "Qian-hu" in traditional Chinese medicine, have a long history of use for treating respiratory ailments and hypertension.[1] Phytochemical investigations have revealed that the primary bioactive constituents responsible for these therapeutic effects are angular-type pyranocoumarins, namely praeruptorins.[1]

Early studies on praeruptorins often utilized racemic mixtures. However, the recognition of chirality as a critical determinant of pharmacological activity spurred investigations into the individual enantiomers of these compounds. It was discovered that dextrorotatory (+) isomers of praeruptorin A and praeruptorin B are naturally more abundant than their levorotatory (-) counterparts.[2] This guide will explore the significant differences in the biological effects and disposition of these enantiomeric pairs.

Biological Activity of Praeruptorin Enantiomers

The stereochemistry of praeruptorins plays a pivotal role in their biological activity, particularly in their effects on the cardiovascular system.

Vasorelaxant Effects of Praeruptorin A Enantiomers

Both (+)-praeruptorin A and (-)-praeruptorin A induce concentration-dependent relaxation in isolated rat aortic rings pre-contracted with potassium chloride. However, (+)-praeruptorin A is significantly more potent than its (-)-enantiomer.[2] The vasorelaxant effect of racemic praeruptorin A is endothelium-dependent and is significantly reduced by inhibitors of nitric oxide synthase (NOS) and guanylyl cyclase, indicating the involvement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[3]

Table 1: Vasorelaxant Activity of Praeruptorin A in Isolated Rat Thoracic Aorta [3]

CompoundConditionpEC50 (mean ± SD)
Praeruptorin A (racemic)Endothelium-intact5.63 ± 0.15
Praeruptorin A (racemic)Endothelium-denuded4.83 ± 0.14
Praeruptorin A (racemic)+ L-NAME (300 μM)4.57 ± 0.07
Praeruptorin A (racemic)+ ODQ (10 μM)4.40 ± 0.10

pEC50 is the negative logarithm of the EC50 value. L-NAME is an inhibitor of nitric oxide synthase. ODQ is an inhibitor of soluble guanylyl cyclase.

The differential activity between the enantiomers is attributed to the better fit of (+)-praeruptorin A to the pharmacophores of endothelial nitric oxide synthase (eNOS), leading to the activation of the NO/cGMP pathway.[2]

Signaling Pathways

The vasodilatory effect of (+)-Praeruptorin A is primarily mediated through the canonical NO/cGMP signaling pathway in vascular endothelial cells.

NO_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Pra_A (+)-Praeruptorin A eNOS_inactive eNOS (inactive) Pra_A->eNOS_inactive Activates eNOS_active eNOS (active) L_Arginine L-Arginine NO Nitric Oxide (NO) eNOS_active->NO Catalyzes L_Arginine->NO sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) GTP GTP cGMP cGMP sGC_active->cGMP Catalyzes GTP->cGMP PKG PKG cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation

Figure 1: (+)-Praeruptorin A Induced Vasorelaxation Pathway.

Pharmacokinetics of Praeruptorin Enantiomers

Stereoselectivity is also evident in the pharmacokinetic profiles of praeruptorin enantiomers. Studies in rats have shown enantioselective pharmacokinetic behaviors for both Praeruptorin A and Praeruptorin B.[4]

Pharmacokinetics of Racemic Praeruptorin A

Following intravenous administration of racemic praeruptorin A to rats, the compound is rapidly distributed and eliminated.

Table 2: Pharmacokinetic Parameters of Racemic Praeruptorin A in Rats (5 mg/kg, i.v.) [5]

ParameterUnitValue (mean ± SD)
AUC₀₋∞min·µg/mL189.7 ± 21.6
t₁/₂min57.46 ± 8.23
CLL/kg/h1.58 ± 0.18
VdL/kg2.15 ± 0.31

AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. t₁/₂: Elimination half-life. CL: Clearance. Vd: Volume of distribution.

While detailed pharmacokinetic parameters for the individual enantiomers of Praeruptorin A and B are not yet fully elucidated in publicly available literature, it is known that enantioselective pharmacokinetic profiles exist for d- and l-praeruptorin A, and d- and l-praeruptorin B in rats.[4]

Experimental Protocols

Chiral Separation of Praeruptorin Enantiomers by HPLC-MS/MS

A rapid and reliable online solid-phase extraction-chiral high-performance liquid chromatography-tandem mass spectrometry (online SPE-chiral LC-MS/MS) method has been developed for the simultaneous enantiospecific quantification of praeruptorins.[4]

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection Plasma Rat Plasma Sample SPE Online Solid-Phase Extraction (SPE) Plasma->SPE Chiral_Column Chiral HPLC Column (e.g., AD-RH) SPE->Chiral_Column Analyte Transfer Separation Enantiomeric Separation MSMS Tandem Mass Spectrometry (MS/MS) Separation->MSMS Elution Quantification Quantification of Enantiomers

Figure 2: Workflow for Chiral Separation of Praeruptorins.

Method Details (Based on available literature): [4][6]

  • Online SPE: For automated sample clean-up and concentration.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel Chiralpak AD-RH column, is effective for the enantioseparation of praeruptorins.[6]

  • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile) and aqueous buffers is typically used. The exact composition and gradient are optimized to achieve baseline separation of the enantiomers.

  • Mass Spectrometry: A triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source is used for sensitive and selective detection. Multiple reaction monitoring (MRM) mode is often employed for quantification.

Isolated Rat Aortic Ring Assay for Vasorelaxant Activity

This ex vivo assay is a standard method to assess the vasoactive properties of compounds.[3][7]

Protocol Outline: [3][7]

  • Aorta Preparation: The thoracic aorta is excised from a rat and cleaned of adhering connective tissue. It is then cut into rings of 2-3 mm in length.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate under a resting tension of 1-2 g for approximately 60-90 minutes.

  • Contraction: A stable contraction is induced by adding a contractile agent such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).

  • Drug Application: Once a plateau of contraction is reached, cumulative concentrations of the test compound (e.g., praeruptorin enantiomers) are added to the organ bath.

  • Data Analysis: The relaxation response is measured as a percentage of the pre-contraction induced by the contractile agent. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated to determine the potency of the compound.

Praeruptorin C: An Area for Future Investigation

While significant research has been conducted on the enantiomers of Praeruptorins A and B, there is a notable lack of information regarding the discovery, isolation, and biological activities of Praeruptorin C enantiomers. This represents a promising area for future research to fully understand the stereochemical-pharmacological relationships within the praeruptorin family of compounds.

Conclusion

The study of Praeruptorin enantiomers has revealed the profound impact of stereochemistry on their pharmacological and pharmacokinetic properties. The greater potency of (+)-Praeruptorin A as a vasodilator, mediated through the NO/cGMP pathway, highlights the potential for developing enantiomerically pure drugs with improved therapeutic profiles. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of these fascinating natural products and to investigate the yet-uncharted territory of other praeruptorin enantiomers, such as those of Praeruptorin C. Continued research in this area is crucial for unlocking the full potential of these compounds in drug discovery and development.

References

Natural Sources of (-)-Praeruptorin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin A is a naturally occurring angular-type pyranocoumarin that has garnered significant interest within the scientific community. This interest stems from its diverse pharmacological activities, which include anti-inflammatory, antitumor, and cardiovascular protective effects. As research into the therapeutic potential of this compound continues, a comprehensive understanding of its natural sources and the methodologies for its extraction and isolation is paramount for advancing drug discovery and development efforts. This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative data on its abundance, detailed experimental protocols for its isolation, and an illustrative representation of its biosynthetic pathway.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (Umbelliferae) family, particularly within the genus Peucedanum.

The primary and most well-documented source of this compound is Peucedanum praeruptorum Dunn , a perennial herb commonly known as "Qianhu" or "Baihuaqianhu" in traditional Chinese medicine.[1][2] The roots of P. praeruptorum are the principal part of the plant where praeruptorins, including this compound, accumulate in the highest concentrations.[3]

Other species of the Peucedanum genus have also been reported to contain praeruptorins, although often in lesser quantities. These include:

  • Peucedanum japonicum Thunb.[1]

  • Peucedanum formosanum Hay.[1]

Recent studies have also indicated the presence of praeruptorin A in endophytic fungi isolated from the roots of P. praeruptorum, suggesting a potential microbial source for this compound.

Quantitative Analysis of this compound Content

The concentration of this compound in its natural sources can vary significantly depending on factors such as the specific plant species, the age of the plant, the part of the plant harvested, and the geographical location and growing conditions. The following table summarizes available quantitative data on the yield of praeruptorin A.

Plant SpeciesPlant PartExtraction MethodYield of (+)-Praeruptorin AReference
Peucedanum praeruptorum DunnRootHigh-Speed Counter-Current Chromatography35.8 mg from crude extract[4]
Peucedanum praeruptorum DunnRootMethanol Extraction followed by fractionationMajor constituent in the ethyl acetate fraction[5][6]

It is important to note that many studies report the presence of praeruptorin A without specifying the enantiomer. However, it is generally understood that both (+) and (-) enantiomers are present, with the dextrorotatory (+) isomer often being more abundant.[1]

Experimental Protocols for Extraction and Isolation

Several methods have been successfully employed for the extraction and isolation of this compound from its natural sources. The choice of method depends on the desired scale of production, purity requirements, and available equipment.

Solvent Extraction and Column Chromatography

This classical method is widely used for the initial extraction and purification of this compound.

Protocol:

  • Sample Preparation: The roots of Peucedanum praeruptorum Dunn are collected, washed, dried, and pulverized into a coarse powder.

  • Extraction: The powdered plant material is extracted with solvents of varying polarity. A common approach involves sequential extraction with methanol under reflux.[5] The methanol extract is then concentrated under reduced pressure.

  • Fractionation: The concentrated methanol extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate and n-butanol.[5][7] this compound is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel.[7] The column is eluted with a solvent system, such as a gradient of toluene and ethyl acetate, to separate the different compounds.[7]

  • Isolation and Identification: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing pure this compound are combined, and the solvent is evaporated. The structure and purity of the isolated compound are confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[7]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing adsorptive losses and improving recovery.

Protocol:

  • Crude Extract Preparation: A crude extract is prepared from the roots of P. praeruptorum Dunn, typically through solvent extraction as described above.

  • Two-Phase Solvent System Selection: A suitable two-phase solvent system is selected. A commonly used system is a mixture of light petroleum-ethyl acetate-methanol-water.[4] The optimal ratio is determined empirically to provide a suitable partition coefficient (K) for this compound.

  • HSCCC Separation: The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system). The crude extract, dissolved in a small volume of the biphasic solvent system, is then injected. The mobile phase (the lower phase of the solvent system) is pumped through the column at a specific flow rate.[4] A gradient elution may be employed to improve separation.[4]

  • Fraction Collection and Analysis: The effluent from the column is continuously monitored with a UV detector, and fractions are collected. The fractions containing this compound are identified by HPLC analysis, pooled, and the solvent is removed to yield the purified compound.

Supercritical Fluid Extraction (SFE)

SFE using supercritical CO₂ is a green and efficient extraction technique that offers several advantages over traditional solvent extraction, including shorter extraction times and the absence of organic solvent residues.[8][9][10][11]

Protocol:

  • Sample Preparation: Dried and powdered root material of Peucedanum praeruptorum is packed into the extraction vessel.

  • SFE Parameters Optimization: The extraction conditions, including pressure, temperature, and extraction time, are optimized. Optimal conditions for extracting praeruptorin A have been reported to be around 20 MPa and 60°C for a duration of three hours.[8] The addition of a co-solvent (modifier) such as ethanol can enhance the extraction efficiency.[8]

  • Extraction Process: Supercritical CO₂, with or without a modifier, is passed through the extraction vessel. The extracted compounds are then separated from the supercritical fluid by depressurization in a separator.

  • Purification: The resulting extract, which is enriched in this compound, can be further purified using chromatographic techniques such as HPLC or HSCCC as described in the previous sections.

Biosynthesis of this compound

This compound, as an angular-type pyranocoumarin, is biosynthesized via the phenylpropanoid pathway.[12] This pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core coumarin structure, umbelliferone. Subsequent prenylation and cyclization steps lead to the formation of the angular pyran ring characteristic of this compound.[13][14][15][16]

Biosynthesis_of_Praeruptorin_A L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Umbelliferone Umbelliferone (7-hydroxycoumarin) p_Coumaric_Acid->Umbelliferone C2'H, etc. Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase Columbianetin Columbianetin Osthenol->Columbianetin CYP450 Cyclase Angular_Pyranocoumarin Angular-type Pyranocoumarin (this compound) Columbianetin->Angular_Pyranocoumarin Acyltransferases, etc.

Caption: Biosynthetic pathway of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from its primary natural source, the roots of Peucedanum praeruptorum.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Isolation cluster_analysis Analysis & Identification Plant_Material Peucedanum praeruptorum Roots Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol) Grinding->Solvent_Extraction SFE Supercritical Fluid Extraction (SFE-CO2) Grinding->SFE Fractionation Solvent Partitioning (e.g., Ethyl Acetate) Solvent_Extraction->Fractionation Column_Chromatography Column Chromatography (Silica Gel) SFE->Column_Chromatography Fractionation->Column_Chromatography HSCCC High-Speed Counter-Current Chromatography (HSCCC) Column_Chromatography->HSCCC Optional further purification HPLC HPLC Analysis Column_Chromatography->HPLC HSCCC->HPLC Spectroscopy Spectroscopic Identification (NMR, MS) HPLC->Spectroscopy Final_Product Pure this compound Spectroscopy->Final_Product

Caption: General workflow for this compound isolation.

References

(-)-Praeruptorin A as a Calcium Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Praeruptorin A, a natural coumarin compound, has demonstrated significant potential as a calcium channel blocker, contributing to its vasodilatory and antihypertensive effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key studies. Detailed experimental protocols for assessing its activity are provided, along with visualizations of the implicated signaling pathways to facilitate further research and development in this area.

Introduction

This compound is a bioactive pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine for various ailments, including hypertension.[1] Its therapeutic effects are largely attributed to its ability to modulate intracellular calcium concentrations, primarily by acting as a calcium channel blocker.[1] This guide will delve into the technical aspects of its function, presenting data and methodologies relevant to the scientific community.

Mechanism of Action

This compound exerts its physiological effects through a dual mechanism involving both direct inhibition of calcium influx and modulation of intracellular signaling pathways that regulate calcium levels.

Direct Inhibition of Calcium Influx

This compound has been identified as a Ca2+-influx blocker, suggesting it directly interacts with and inhibits voltage-gated calcium channels.[2] This action is particularly relevant in vascular smooth muscle cells, where calcium entry is a critical step in initiating contraction. By blocking these channels, this compound reduces the influx of extracellular calcium, leading to vasodilation. While it is established that this compound is a voltage-operated calcium channel blocker, specific IC50 values for its inhibition of L-type (CaV1.2, CaV1.3) and T-type (CaV3.1, CaV3.2, CaV3.3) calcium channels are not extensively reported in the currently available literature.

Modulation of the Nitric Oxide-Cyclic Guanosine Monophosphate (NO-cGMP) Signaling Pathway

In addition to its direct channel-blocking activity, this compound also promotes vasodilation by activating the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway in endothelial cells.[3] This pathway plays a crucial role in regulating vascular tone. The proposed mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[6]

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound from published studies.

Table 1: Vasorelaxant Effects of this compound on Rat Aorta

ParameterConditionValueReference
EC50 of VasorelaxationPhenylephrine-induced contractionNot explicitly stated, but vasorelaxation is dose-dependent.[7]
Inhibition of CaCl2-induced ContractionEndothelium-intact aortic ringsSignificant inhibition at 10 µM[2]
Inhibition of CaCl2-induced ContractionEndothelium-denuded aortic ringsSignificant inhibition at 10 µM[2]

Table 2: Effect of this compound on Intracellular Calcium Concentration ([Ca2+]i)

Cell TypeStimulusThis compound Concentration% Decrease in [Ca2+]iReference
Rat Ventricular Myocytes75 mM KCl1.0 µM50%[2]
Rat Ventricular Myocytes10 mM CaCl21.0 µM31%[2]
Rat Ventricular Myocytes3 µM Bay K 86441.0 µM42%[2]

Note: The specific IC50 values for this compound on L-type and T-type calcium channels were not found in the reviewed literature.

Experimental Protocols

Vasorelaxation Assay in Isolated Rat Aortic Rings

This protocol is used to assess the vasodilatory effect of this compound on vascular smooth muscle.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissue in cold K-H solution.

  • Cut the aorta into rings of 2-3 mm in length.

  • For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

  • Suspend the aortic rings in organ baths containing K-H solution, maintained at 37°C and continuously bubbled with carbogen.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, replacing the K-H solution every 15 minutes.

  • Induce a sustained contraction with phenylephrine (1 µM).

  • Once the contraction reaches a plateau, cumulatively add this compound at increasing concentrations.

  • Record the changes in tension to determine the dose-response relationship for vasorelaxation.

Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This protocol allows for the quantification of changes in intracellular calcium levels in response to this compound.

Materials:

  • Cultured vascular smooth muscle cells or cardiomyocytes

  • Fura-2 acetoxymethyl ester (Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescence imaging system or plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

  • This compound

  • Stimulating agents (e.g., KCl, phenylephrine)

Procedure:

  • Culture cells on glass coverslips or in multi-well plates suitable for fluorescence microscopy or plate reader analysis.

  • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO and then diluting it in HBSS containing a small percentage of Pluronic F-127 to the desired final concentration (typically 2-5 µM).

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

  • Mount the coverslip onto a perfusion chamber on the microscope stage or place the multi-well plate in the plate reader.

  • Establish a baseline fluorescence ratio (F340/F380) before adding any compounds.

  • Apply this compound at the desired concentration and record the change in the fluorescence ratio.

  • Subsequently, apply a stimulating agent (e.g., high KCl to induce depolarization) to assess the inhibitory effect of this compound on the stimulus-induced calcium increase.

  • Calibrate the fluorescence ratio to absolute [Ca2+]i values using ionomycin and EGTA to determine Rmin and Rmax.

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This protocol is the gold standard for directly measuring the effect of a compound on the activity of specific ion channels.

Materials:

  • Cell line expressing the calcium channel of interest (e.g., HEK293 cells transfected with CaV1.2 or CaV3.2)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (in mM): e.g., 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TEA-OH.

  • Intracellular solution (in mM): e.g., 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • This compound

Procedure:

  • Culture the cells on small glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull a patch pipette with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Approach a cell with the pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -80 mV.

  • Apply a voltage-step protocol to elicit calcium channel currents (e.g., depolarizing steps from -80 mV to +60 mV in 10 mV increments).

  • Record the baseline currents.

  • Perfuse the cell with the extracellular solution containing this compound at various concentrations.

  • Record the currents in the presence of the compound to determine the extent of inhibition.

  • Calculate the IC50 value by fitting the concentration-response data to the Hill equation.

Visualizations

Signaling Pathway of this compound-Induced Vasodilation

PraeruptorinA_Vasodilation cluster_Endothelium Endothelial Cell cluster_SmoothMuscle Vascular Smooth Muscle Cell PraeruptorinA This compound eNOS eNOS PraeruptorinA->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Ca_Channel L-type Ca2+ Channel PKG->Ca_Channel Inhibits (via phosphorylation) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Contraction (Inhibited) PraeruptorinA_direct This compound PraeruptorinA_direct->Ca_Channel Directly Inhibits

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Workflow for Vasorelaxation Assay

Vasorelaxation_Workflow Start Isolate Rat Thoracic Aorta PrepareRings Prepare Aortic Rings (2-3 mm) Start->PrepareRings Equilibrate Equilibrate in Organ Bath (60 min, 1.5g tension) PrepareRings->Equilibrate Contract Induce Contraction (Phenylephrine 1 µM) Equilibrate->Contract AddCompound Cumulatively Add This compound Contract->AddCompound Record Record Tension Changes AddCompound->Record Analyze Analyze Dose-Response Curve Record->Analyze

Caption: Experimental workflow for the vasorelaxation assay.

Logical Relationship of this compound's Dual Action

Dual_Action PraeruptorinA This compound DirectBlock Direct Block of Voltage-Gated Ca2+ Channels PraeruptorinA->DirectBlock NO_Pathway Activation of NO-cGMP Pathway PraeruptorinA->NO_Pathway ReducedCaInflux Reduced Intracellular [Ca2+] DirectBlock->ReducedCaInflux NO_Pathway->ReducedCaInflux Vasodilation Vasodilation ReducedCaInflux->Vasodilation

Caption: Logical relationship of this compound's dual mechanism.

Conclusion

This compound presents a compelling profile as a calcium channel blocker with significant therapeutic potential, particularly in the management of hypertension. Its dual mechanism of action, involving direct channel inhibition and modulation of the NO-cGMP pathway, provides a multifaceted approach to inducing vasodilation. While the existing data strongly supports its role as a calcium influx inhibitor, further research is warranted to elucidate the specific affinities (IC50 values) for various calcium channel subtypes. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to advance the study and potential clinical application of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Anti-inflammatory Effects of (-)-Praeruptorin A

This compound (PA), a pyranocoumarin isolated from the dried root of Peucedanum praeruptorum Dunn, has demonstrated significant anti-inflammatory properties. This technical guide consolidates the current understanding of its mechanisms of action, presents quantitative data from key studies, details experimental protocols, and visualizes the involved signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), PA has been shown to prevent the degradation of the inhibitor of κB alpha (IκB-α).[1] This action effectively sequesters the NF-κB complex in the cytoplasm, inhibiting the translocation of the p65 subunit to the nucleus.[1][2][3] The suppression of NF-κB activation leads to a downstream reduction in the expression of numerous pro-inflammatory genes.[4][5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro studies investigating the efficacy of this compound in modulating key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
MediatorThis compound Concentration% Inhibition / EffectReference
Nitric Oxide (NO)1, 2, 3, 4, 5 µMSignificant Inhibition[1][5]
Interleukin-1β (IL-1β)1, 2, 3, 4, 5 µMSignificant Inhibition[1][4]
Tumor Necrosis Factor-α (TNF-α)1, 2, 3, 4, 5 µMSignificant Inhibition[1]
iNOS (protein & mRNA)Not specifiedSuppressed Expression[1]
IL-1β (protein & mRNA)Not specifiedSuppressed Expression[1]
TNF-α (protein & mRNA)Not specifiedSuppressed Expression[1]
Prostaglandin-endoperoxide synthase 2 (PTGS2/COX-2)Not specifiedInhibited Expression[4][5]
Table 2: Inhibition of Nitric Oxide Production in IL-1β-Stimulated Rat Hepatocytes
CompoundIC50 Value (µM)NotesReference
This compound130-[6][7]
Praeruptorin B274.8-fold higher potency than Praeruptorin A[6][7]

Signaling Pathway Visualization

The primary mechanism involves the modulation of the NF-κB pathway.

NF_kappa_B_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκB-α IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates PraeruptorinA This compound PraeruptorinA->IkBa Prevents Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Genes Induces Transcription Cell_Culture_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis Seed Seed RAW 264.7 cells Adhere Incubate overnight (adhesion) Seed->Adhere Pretreat Pre-treat with This compound Adhere->Pretreat Induce Induce with LPS (e.g., 1 µg/mL) Pretreat->Induce Incubate Incubate (e.g., 24 hours) Induce->Incubate Collect Collect Supernatant & Cell Lysate Incubate->Collect Analysis ELISA, Western Blot, qRT-PCR Collect->Analysis

References

Stereoselective Metabolism of Praeruptorin A Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin A (PA), a major bioactive pyranocoumarin from the medicinal plant Peucedani Radix, exhibits significant pharmacological activities, including calcium channel blocking and anti-hypertensive effects. As a chiral molecule, PA exists as two enantiomers, (+)-praeruptorin A (dPA) and (-)-praeruptorin A (lPA), which are known to undergo stereoselective metabolism. This technical guide provides a comprehensive overview of the current understanding of the differential metabolic fates of PA enantiomers, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows. This information is critical for the rational development of PA as a therapeutic agent, as stereoselectivity can significantly impact its pharmacokinetic profile, efficacy, and safety.

Introduction

The differential pharmacological and pharmacokinetic properties of drug enantiomers are a crucial consideration in drug development.[1][2][3] Praeruptorin A, a compound with promising therapeutic potential, is a chiral molecule, and its enantiomers have been shown to be metabolized differently in biological systems.[4][5][6] Understanding the stereoselective metabolism of dPA and lPA is essential for predicting their in vivo behavior, optimizing dosage regimens, and ensuring clinical safety and efficacy. This guide synthesizes the available scientific literature to provide a detailed technical resource on this topic.

Quantitative Analysis of Stereoselective Metabolism

The metabolism of praeruptorin A enantiomers has been investigated in vitro using rat liver microsomes (RLMs) and human liver microsomes (HLMs). These studies have revealed significant differences in the metabolic profiles and rates of elimination for dPA and lPA.

Table 1: In Vitro Metabolic Profile of Praeruptorin A Enantiomers
EnantiomerMatrixNumber of MetabolitesKey Metabolic PathwaysNADPH-Independent Metabolism
(+)-Praeruptorin A (dPA) RLMs12 (D1-D12)Hydrolysis, Oxidation, Acyl MigrationNo
HLMs6 (D1-D3, D6, D9, D10)Hydrolysis, Oxidation, Acyl MigrationNo
This compound (lPA) RLMs9 (L1-L9)Hydrolysis, Oxidation, Acyl MigrationYes (Carboxylesterase-mediated)
HLMs9 (L1-L9)Hydrolysis, Oxidation, Acyl MigrationYes (Carboxylesterase-mediated)

Data compiled from studies by Li et al., 2012.[4][5]

Table 2: In Vitro Metabolic Stability of Praeruptorin A Enantiomers
EnantiomerMatrixObservation
(+)-Praeruptorin A (dPA) RLMs & HLMsFaster elimination in RLMs compared to HLMs.
This compound (lPA) RLMs & HLMsFaster elimination in RLMs compared to HLMs; greater species difference than dPA.

Data compiled from studies by Li et al., 2012.[4][5]

Key Metabolic Pathways

The primary metabolic transformations for both dPA and lPA involve hydrolysis, oxidation, and acyl migration.[4][5][7]

  • Hydrolysis: The ester linkage in the praeruptorin A molecule is cleaved, leading to the formation of khellactone derivatives.[8]

  • Oxidation: Hydroxylation and other oxidative modifications are carried out primarily by cytochrome P450 (CYP) enzymes.[9]

  • Acyl Migration: The acyl group can migrate to a different position on the khellactone backbone.[4][5]

A significant point of stereoselectivity lies in the initial steps of metabolism. In the absence of the NADPH-regenerating system, which is necessary for CYP450 activity, lPA is readily metabolized by carboxylesterases, while dPA remains intact.[4][5] This indicates a fundamental difference in their susceptibility to hydrolytic enzymes.

Involvement of Cytochrome P450 Enzymes

The cytochrome P450 system, a major family of drug-metabolizing enzymes, plays a crucial role in the oxidative metabolism of praeruptorin A.[10][11][12] In rats, CYP3A1 and CYP3A2 have been identified as the primary isozymes responsible for the metabolism of dl-praeruptorin A.[13][14] Studies on human liver microsomes have also implicated CYP enzymes in the metabolism of dPA.[9]

Experimental Protocols

This section outlines the typical methodologies employed in the study of stereoselective praeruptorin A metabolism.

Enantioseparation of (±)-Praeruptorin A
  • Technique: Semi-preparative chiral High-Performance Liquid Chromatography (HPLC).[4][5]

  • Column: A chiral stationary phase, such as CHIRALPAK IA, is used to resolve the enantiomers.[6]

  • Detection: UV and mass spectrometry (MS/MS) are used to confirm the purity and identity of the separated enantiomers.[6]

In Vitro Metabolism Studies Using Liver Microsomes
  • Microsome Preparation: Pooled liver microsomes from rats (RLMs) or humans (HLMs) are used as the enzyme source.

  • Incubation:

    • A final concentration of the individual enantiomer (e.g., 25 µM) is incubated with the microsomal protein (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[6]

    • For studying CYP450-mediated metabolism, an NADPH-regenerating system is added to initiate the reaction.[6]

    • To investigate non-CYP450 pathways, the incubation is performed in the absence of the NADPH-regenerating system.

  • Reaction Termination: The reaction is stopped at various time points by adding an equal volume of ice-cold methanol.[6]

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary technique for identifying and quantifying the parent drug and its metabolites.[4][5][7]

In Vivo Pharmacokinetic Studies
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: The racemic mixture or individual enantiomers are administered, typically via intravenous (e.g., 5 mg/kg) or oral routes.[13][14]

  • Sample Collection: Blood samples are collected at predetermined time points. Plasma is separated by centrifugation.[13]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction.

  • Analytical Method: A validated enantiospecific analytical method, such as online solid-phase extraction-chiral LC-MS/MS, is used to determine the plasma concentrations of each enantiomer and their major metabolites.[15]

Visualizing Metabolic Processes and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

stereoselective_metabolism cluster_dPA (+)-Praeruptorin A Metabolism cluster_lPA This compound Metabolism dPA (+)-Praeruptorin A dPA_CYP CYP450-mediated Oxidation dPA->dPA_CYP dPA_Hydrolysis Hydrolysis dPA->dPA_Hydrolysis dPA_Metabolites Metabolites (D1-D12 in RLMs) (D1-D3, D6, D9, D10 in HLMs) dPA_CYP->dPA_Metabolites dPA_Acyl Acyl Migration dPA_Hydrolysis->dPA_Acyl dPA_Acyl->dPA_Metabolites lPA This compound lPA_Carboxy Carboxylesterase- mediated Hydrolysis lPA->lPA_Carboxy lPA_CYP CYP450-mediated Oxidation lPA->lPA_CYP lPA_Acyl Acyl Migration lPA_Carboxy->lPA_Acyl lPA_Metabolites Metabolites (L1-L9 in RLMs & HLMs) lPA_CYP->lPA_Metabolites lPA_Acyl->lPA_Metabolites

Caption: Metabolic pathways of praeruptorin A enantiomers.

in_vitro_workflow start Start: In Vitro Metabolism Study enantio Enantioseparation of (±)-Praeruptorin A start->enantio incubation Incubation with Liver Microsomes (RLMs or HLMs) enantio->incubation nadph_check With/Without NADPH-regenerating system incubation->nadph_check termination Reaction Termination (Ice-cold Methanol) nadph_check->termination processing Sample Processing (Centrifugation) termination->processing analysis LC-MS/MS Analysis processing->analysis end End: Metabolite Identification & Quantification analysis->end

References

Initial Screening of (-)-Praeruptorin A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the initial biological activity screening of (-)-Praeruptorin A, a natural coumarin compound. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of key findings, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Core Bioactivities of this compound

Initial screening has revealed that this compound possesses significant anti-inflammatory and anti-cancer properties. These activities are attributed to its ability to modulate key cellular signaling pathways, primarily the NF-κB and ERK1/2 pathways.

Data Presentation

Anti-inflammatory Activity

This compound has been shown to inhibit the production of key inflammatory mediators. The following table summarizes the quantitative data on its anti-inflammatory effects.

Cell LineInflammatory StimulusMediator InhibitedIC50 ValueReference
Rat HepatocytesInterleukin 1β (IL-1β)Nitric Oxide (NO)> 100 µM[1][1]
RAW 264.7 MacrophagesPoly (I:C)Cell ViabilitySignificant inhibition at 6 and 7 µM[2][3][2][3]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO), IL-1β, TNF-αSignificant inhibition (Concentrations not specified)[4][4]

Note: Praeruptorin B exhibited significantly higher potency in inhibiting NO production compared to Praeruptorin A in rat hepatocytes, with an IC50 value of 21 µM.[1]

Anti-cancer Activity

The anti-cancer effects of this compound have been evaluated across various cancer cell lines. However, there are some conflicting reports regarding its cytotoxicity.

Cell LineCancer TypeAssayEffectIC50 ValueReference
A549Non-Small Cell Lung CancerMTTNo significant decrease in cell viabilityNot Applicable[5]
H1299Non-Small Cell Lung CancerMTTNo significant decrease in cell viabilityNot Applicable[5]

Note: In the same study, Praeruptorin C showed significant cytotoxicity with IC50 values of 33.5 µM in A549 cells and 30.7 µM in H1299 cells.[5] Further research is required to clarify the cytotoxic effects of this compound.

While direct cytotoxicity may be limited in some cell lines, this compound has demonstrated potent effects on cancer cell migration and invasion.

Signaling Pathways Modulated by this compound

The biological activities of this compound are mediated through its interaction with critical intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes and mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS/Poly(I:C) LPS/Poly(I:C) TLR TLR LPS/Poly(I:C)->TLR Activates IKK IKK TLR->IKK Activates Praeruptorin A Praeruptorin A Praeruptorin A->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
ERK/MAPK Signaling Pathway in Cancer

In the context of cancer, this compound has been shown to modulate the ERK/MAPK signaling pathway, which plays a crucial role in cell proliferation, migration, and invasion.

ERK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Praeruptorin A Praeruptorin A Praeruptorin A->ERK Inhibits Cell Proliferation, Migration, Invasion Cell Proliferation, Migration, Invasion Transcription Factors->Cell Proliferation, Migration, Invasion

Figure 2: Modulation of the ERK/MAPK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the initial screening of this compound's bioactivity.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the concentration of this compound.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and ERK.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-NF-κB p65, NF-κB p65, p-ERK1/2, ERK1/2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of this compound on the mRNA expression of target genes (e.g., pro-inflammatory cytokines).[6]

Protocol:

  • RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable RNA isolation kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using a qPCR instrument with specific primers for the target genes (e.g., IL-1β, TNF-α, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Use a SYBR Green or TaqMan-based detection method.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.

Cell Invasion Assay (Matrigel Invasion/Transwell Assay)

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.[8][9][10][11]

Protocol:

  • Coating Transwell Inserts: Coat the upper chamber of a Transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing different concentrations of this compound.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow the cells to invade through the Matrigel and the membrane.

  • Removal of Non-invasive Cells: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.

  • Image Acquisition and Quantification: Take images of the stained cells and count the number of invaded cells in several random fields under a microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening of this compound's bioactivity.

Experimental_Workflow cluster_invitro In Vitro Screening Cell_Line_Selection Cell Line Selection (e.g., Cancer cells, Macrophages) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Line_Selection->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (NO, Cytokine Measurement) Cytotoxicity_Assay->Anti_inflammatory_Assay Determine non-toxic concentrations Anti_cancer_Assay Anti-cancer Assays (Migration, Invasion, Cell Cycle) Cytotoxicity_Assay->Anti_cancer_Assay Determine non-toxic concentrations Mechanism_Study Mechanism of Action Study Anti_inflammatory_Assay->Mechanism_Study Anti_cancer_Assay->Mechanism_Study Western_Blot Western Blot (NF-κB, ERK) Mechanism_Study->Western_Blot qRT_PCR qRT-PCR (Inflammatory Genes) Mechanism_Study->qRT_PCR

Figure 3: General experimental workflow for bioactivity screening.

Conclusion

The initial screening of this compound indicates its potential as a therapeutic agent, particularly in the fields of inflammation and oncology. Its mechanism of action appears to be linked to the modulation of the NF-κB and ERK signaling pathways. Further in-depth studies, including in vivo models, are warranted to fully elucidate its therapeutic potential and safety profile. This technical guide provides a foundational understanding of its bioactivity and the methodologies for its investigation.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Purification of (-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin A is a naturally occurring pyranocoumarin that has garnered significant interest in the scientific community due to its potential therapeutic properties. As a specific enantiomer, its synthesis and purification require precise methodologies to ensure high purity and proper stereochemical control. These application notes provide a detailed protocol for the synthesis of racemic (±)-Praeruptorin A, followed by a robust method for the chiral separation of the desired (-)-enantiomer. Additionally, characterization techniques are outlined to verify the identity and purity of the final product.

Synthesis of Racemic (±)-Praeruptorin A

The synthesis of racemic (±)-Praeruptorin A can be achieved through a multi-step process involving the formation of a coumarin core, followed by the introduction of the necessary side chains. The key reactions in this proposed pathway are a Knoevenagel condensation and a Williamson ether synthesis.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Esterification & Cyclization A 4,5-dihydroxy-1,2-benzaldehyde C 7,8-dihydroxycoumarin-3-carboxylate A->C Piperidine, Ethanol, Reflux B Diethyl Malonate B->C D 7,8-dihydroxy-6-prenyl-coumarin-3-carboxylate C->D Prenyl Bromide, K2CO3, Acetone, Reflux E (±)-Praeruptorin A D->E 1. LiOH, THF/H2O 2. Angelic Acid, DCC, DMAP, CH2Cl2 3. DDQ, Toluene, Reflux

Caption: Proposed synthetic pathway for racemic (±)-Praeruptorin A.

Experimental Protocols

Step 1: Synthesis of 7,8-dihydroxycoumarin-3-carboxylate

  • To a solution of 4,5-dihydroxy-1,2-benzaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.2 eq) and a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 7,8-dihydroxycoumarin-3-carboxylate.

Step 2: Synthesis of 7,8-dihydroxy-6-prenyl-coumarin-3-carboxylate

  • Dissolve 7,8-dihydroxycoumarin-3-carboxylate (1.0 eq) in acetone and add anhydrous potassium carbonate (K2CO3, 2.5 eq).

  • To this suspension, add prenyl bromide (1.1 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 3: Synthesis of (±)-Praeruptorin A

  • Hydrolyze the ester of 7,8-dihydroxy-6-prenyl-coumarin-3-carboxylate using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Acidify the reaction mixture to obtain the corresponding carboxylic acid.

  • Perform an esterification reaction between the carboxylic acid (1.0 eq) and angelic acid (1.2 eq) using dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2).

  • Following esterification, carry out a cyclization and oxidation step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing toluene to yield racemic (±)-Praeruptorin A.

  • Purify the final product by column chromatography.

Purification of this compound by Chiral HPLC

The separation of the enantiomers of (±)-Praeruptorin A is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Chiral HPLC Protocol

HPLC_Workflow A Dissolve (±)-Praeruptorin A in Mobile Phase B Inject onto Chiral HPLC Column A->B C Isocratic Elution B->C D Monitor at 254 nm C->D E Collect Fractions D->E F Analyze Fractions for Enantiomeric Purity E->F G Pool Pure Fractions of This compound F->G H Evaporate Solvent G->H I Obtain Pure this compound H->I

Caption: Workflow for the chiral HPLC purification of this compound.

Table 1: Chiral HPLC Parameters

ParameterValue
Column Chiralpak AD-H (or equivalent amylose-based chiral column)
Mobile Phase Hexane:Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Injection Volume 20 µL

Protocol:

  • Prepare a stock solution of racemic (±)-Praeruptorin A in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Perform the separation using an isocratic elution with the specified mobile phase.

  • Monitor the elution profile using a UV detector at 254 nm. The two enantiomers should elute as distinct peaks.

  • Collect the fractions corresponding to each peak separately.

  • Analyze the collected fractions for enantiomeric purity using the same HPLC method.

  • Pool the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 2: Expected Analytical Data for Praeruptorin A

TechniqueExpected Results
Mass Spectrometry (ESI-MS) [M+H]⁺ ion corresponding to the molecular weight of Praeruptorin A (C₂₁H₂₂O₇, MW: 386.39 g/mol ).
¹H NMR (CDCl₃, 400 MHz) Characteristic peaks for aromatic, olefinic, and aliphatic protons consistent with the structure.
¹³C NMR (CDCl₃, 100 MHz) Resonances corresponding to all 21 carbon atoms in the molecule.
Chiral HPLC A single peak with a retention time corresponding to the (-)-enantiomer, indicating high enantiomeric purity.
Optical Rotation A specific negative optical rotation value.

Signaling Pathway Implicated by Praeruptorins

Praeruptorins have been reported to exhibit various biological activities, including effects on the cardiovascular system. One of the proposed mechanisms involves the modulation of calcium channels and nitric oxide signaling pathways in vascular smooth muscle cells.

Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell PraeruptorinA This compound CaChannel Voltage-Gated Ca²⁺ Channel PraeruptorinA->CaChannel Inhibits eNOS eNOS PraeruptorinA->eNOS May Stimulate CaInflux Ca²⁺ Influx CaChannel->CaInflux Contraction Muscle Contraction CaInflux->Contraction NO Nitric Oxide (NO) eNOS->NO sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Relaxation Muscle Relaxation cGMP->Relaxation

Caption: Proposed mechanism of action of Praeruptorin A on vascular smooth muscle cells.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis and purification of this compound. By following a racemic synthesis approach and subsequent chiral HPLC separation, researchers can obtain the desired enantiomer with high purity. The provided characterization methods and information on its potential biological pathway will be valuable for further investigation and drug development efforts.

Application Note: Quantification of (-)-Praeruptorin A in Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin A, a key bioactive pyranocoumarin isolated from the root of Peucedanum praeruptorum Dunn, has garnered significant interest for its diverse pharmacological activities. As research into its therapeutic potential progresses, the need for a robust and reliable analytical method to quantify its concentration in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plasma. The described protocol is based on established methods for the analysis of racemic praeruptorin A and provides a comprehensive framework for preclinical and clinical drug development.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma involves sample preparation through liquid-liquid extraction, followed by chromatographic separation and detection.

Caption: Experimental workflow for the quantification of this compound in plasma.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed to efficiently extract this compound from the plasma matrix while minimizing interference from endogenous components.

Materials:

  • Plasma samples

  • This compound standard

  • Internal Standard (IS) solution (e.g., Diazepam or Osthole)

  • Chloroform or Methyl tert-butyl ether (MTBE), HPLC grade

  • Methanol, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 1 mL of chloroform or MTBE to the tube.

  • Vortex the mixture for 3-5 minutes to ensure thorough mixing.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., Methanol:Water, 75:25, v/v).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-UV Method

This method provides a robust and widely accessible approach for the quantification of this compound.

Instrumentation:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Mobile Phase Methanol:Water (75:25, v/v)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
UV Detection 323 nm

| Run Time | ~10 minutes |

LC-MS/MS Method (for higher sensitivity)

For studies requiring lower limits of quantification, an LC-MS/MS method is recommended.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: XTerra™ RP18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: Methanol:Water (75:25, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 5.5 minutes.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • dl-Praeruptorin A: Specific m/z transitions to be optimized

    • Diazepam (IS): Specific m/z transitions to be optimized

Method Validation Summary

The following tables summarize the typical validation parameters for a robust HPLC method for the quantification of praeruptorin A in plasma, based on published data.[1][2][3][4][5] These parameters should be established during method validation for this compound specifically.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range 2.5 - 2500.0 ng/mL
Correlation Coefficient (r²) > 0.999[1]
Lower Limit of Quantitation (LLOQ) 2.5 ng/mL (LC-MS/MS)[1]
51.2 ng/mL (HPLC-UV)[3]

Table 2: Precision and Accuracy

ParameterIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC < 11.0%< 11.0%90.2 - 96.3%
Mid QC < 11.0%< 11.0%90.2 - 96.3%
High QC < 11.0%< 11.0%90.2 - 96.3%

Data based on LC-MS/MS method for dl-praeruptorin A.[1]

Table 3: Recovery and Stability

ParameterTypical Value
Extraction Recovery > 79.2%[1]
Matrix Effect No significant effect observed[1]
Stability Stable under typical experimental conditions (further validation required)

Conclusion

The HPLC and LC-MS/MS methods detailed in this application note provide a solid foundation for the accurate and precise quantification of this compound in plasma. The protocols for sample preparation and chromatographic analysis are robust and can be adapted to specific laboratory instrumentation and requirements. Adherence to rigorous method validation is essential to ensure data integrity for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for the LC-MS/MS Analysis of (-)-Praeruptorin A Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of (-)-Praeruptorin A (PA) metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following sections detail the metabolic fate of PA, quantitative data on its metabolites, and detailed protocols for their identification and quantification in various biological matrices.

Introduction

This compound is a significant bioactive pyranocoumarin isolated from the traditional Chinese medicine Peucedani Radix. It exhibits various pharmacological activities, including acting as a calcium channel blocker.[1][2] Understanding its metabolic profile is crucial for drug development, as its metabolites may contribute to its therapeutic effects or potential toxicity. The primary metabolic pathways for Praeruptorin A include oxidation, hydrolysis, intra-molecular acyl migration, and glucuronidation.[1][2]

Metabolic Profile of this compound

In vitro and in vivo studies have identified numerous Phase I and Phase II metabolites of Praeruptorin A. The metabolism exhibits stereoselectivity, with different metabolites generated from the dextrorotatory (dPA) and levorotatory (lPA) forms.[2]

Key Metabolic Transformations:

  • Hydrolysis: The ester linkage in PA is susceptible to hydrolysis, leading to the formation of khellactone derivatives.[3][4]

  • Oxidation: Various hydroxylated and carboxylated metabolites are formed through oxidative processes.[1][3]

  • Acyl Migration: Intra-molecular acyl migration is another observed metabolic pathway.[1][2]

  • Glucuronidation: Phase II metabolism involves the formation of glucuronide conjugates.[1]

Metabolites have been identified in various biological matrices, including rat and human liver microsomes (RLMs and HLMs), rat plasma, urine, and feces.[1]

Quantitative Data Summary

The following tables summarize the identified metabolites of (±)-Praeruptorin A from various biological matrices as detected by LC-MS/MS.

Table 1: Phase I Metabolites of (±)-Praeruptorin A Identified in Rat and Human Liver Microsomes (RLMs & HLMs) [1]

Metabolite IDProposed BiotransformationFormulam/z [M+H]+Found in
M1MonohydroxylationC21H22O8403.1RLM, HLM
M2DihydroxylationC21H22O9419.1RLM, HLM
M3CarboxylationC21H20O8401.1RLM, HLM
M4DecarboxylationC20H22O5343.1RLM
M5HydrolysisC14H14O5263.1RLM, HLM
M6Hydrolysis + MonohydroxylationC14H14O6279.1RLM, HLM
M7Hydrolysis + DihydroxylationC14H14O7295.1RLM
M8Acyl MigrationC21H22O7387.1RLM
M9Hydrolysis + DehydrogenationC14H12O5261.1RLM, HLM
M10Hydrolysis + Monohydroxylation + DehydrogenationC14H12O6277.1RLM, HLM
M11Hydrolysis + Dihydroxylation + DehydrogenationC14H12O7293.1RLM, HLM
M12Hydrolysis + Trihydroxylation + DehydrogenationC14H12O8309.1RLM, HLM

Table 2: Phase II Metabolites of (±)-Praeruptorin A Identified in Rat Liver Microsomes and in vivo Samples [1]

Metabolite IDProposed BiotransformationFormulam/z [M+H]+Found in
M13Glucuronidation of M5C20H22O11439.1RLM, Rat Urine
M14Glucuronidation of M6C20H22O12455.1RLM
M15Sulfation of M5C14H14O8S343.0Rat Urine, Rat Feces

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the extraction of Praeruptorin A and its metabolites from biological matrices is outlined below. This may require optimization depending on the specific matrix.

Materials:

  • Biological matrix (e.g., liver microsomes, plasma, urine)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., Diazepam, Tolbutamide)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen biological samples on ice.

  • In a microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example): [5][6][7]

  • Column: A C18 reversed-phase column (e.g., Thermo BDS Hypersil C18, 2.1 mm × 50 mm, 2.4 µm) is commonly used.[5][6][7]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-7 min: Linear gradient to 80% B

    • 7-9 min: Linear gradient to 90% B

    • 9-11 min: Hold at 90% B

    • 11.1-14 min: Return to initial conditions (30% B)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 4 µL.[8]

  • Column Temperature: 45°C.[8]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for identification.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Collision Gas: Argon.

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Praeruptorin A387.1259.1, 229.1
Khellactone (M5)263.1229.1, 201.1

Visualizations

Experimental Workflow

experimental_workflow cluster_lcms sample Biological Sample (Microsomes, Plasma, Urine) prep Sample Preparation (Protein Precipitation, Extraction) sample->prep analysis LC-MS/MS Analysis prep->analysis hplc HPLC Separation (C18 Column) ms Tandem MS Detection (ESI+, MRM/Scan) hplc->ms Ionization data_proc Data Processing (Peak Integration, Quantification) ms->data_proc results Metabolite Identification & Quantification data_proc->results

Caption: Workflow for LC-MS/MS analysis of Praeruptorin A metabolites.

Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PA This compound hydrolysis_products Hydrolysis Products (e.g., Khellactone) PA->hydrolysis_products Hydrolysis oxidation_products Oxidation Products (Hydroxylated, Carboxylated) PA->oxidation_products Oxidation (CYP450) acyl_migration_products Acyl Migration Products PA->acyl_migration_products Acyl Migration phase1_metabolites Phase I Metabolites hydrolysis_products->phase1_metabolites oxidation_products->phase1_metabolites acyl_migration_products->phase1_metabolites glucuronides Glucuronide Conjugates phase1_metabolites->glucuronides Glucuronidation (UGTs) phase2_metabolites Phase II Metabolites glucuronides->phase2_metabolites

Caption: Major metabolic pathways of this compound.

References

Application Notes & Protocols: In Vitro Efficacy Assays for (-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin A is a bioactive pyranocoumarin originally isolated from the roots of Peucedanum praeruptorum Dunn.[1][2] Pre-clinical studies have revealed its potential therapeutic effects, primarily as an anti-inflammatory agent and a calcium channel blocker.[1][3][4] These properties suggest its promise in the development of novel treatments for a range of conditions, including hypertension, respiratory diseases like asthma, and inflammatory disorders.[1][2][3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound, focusing on its anti-inflammatory and calcium channel blocking activities.

Key Biological Activities & Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms:

  • Anti-inflammatory Activity: It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO).[5] This is achieved, in part, by suppressing the expression of inducible nitric oxide synthase (iNOS) and the mRNA levels of pro-inflammatory genes.[5] Evidence also points to the modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[3]

  • Calcium Channel Blockade: As a calcium channel blocker, this compound can induce the relaxation of vascular smooth muscle.[1][3] This effect is valuable for its potential antihypertensive applications.[3][4] Studies on isolated rat aortic rings have demonstrated its ability to produce concentration-dependent relaxation.[1]

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described assays.

Table 1: Anti-Inflammatory Activity of this compound - Nitric Oxide Inhibition

Concentration of this compound (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionIC50 (µM)
0 (Vehicle Control)0
1
10
25
50
100
Positive Control (e.g., L-NAME)

Table 2: Calcium Channel Blocking Activity of this compound

Concentration of this compound (µM)% Relaxation of Pre-contracted Aortic RingsEC50 (µM)
0 (Vehicle Control)0
0.1
1
10
100
Positive Control (e.g., Verapamil)

Experimental Protocols

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay quantifies the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same solvent concentration used to dissolve the compound) and a positive control (e.g., L-NAME, a known iNOS inhibitor).

    • Pre-incubate the cells with the compound for 1 hour.

  • Stimulation: After pre-incubation, add LPS (1 µg/mL final concentration) to all wells except the negative control wells to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production for each concentration of this compound relative to the LPS-stimulated control.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

In Vitro Calcium Channel Blocker Assay: Vasorelaxant Effect on Isolated Rat Aortic Rings

This ex vivo assay measures the ability of this compound to relax pre-contracted vascular smooth muscle, which is indicative of calcium channel blocking activity.[1][6]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Potassium chloride (KCl)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Carefully remove adhering connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H solution every 15-20 minutes.

    • Induce contraction with 60 mM KCl. Once a stable contraction is reached, wash the rings with K-H solution to return to baseline. This step confirms the viability of the tissue.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Treatment:

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

    • Allow the tissue to stabilize after each addition before adding the next concentration.

    • Include a vehicle control and a positive control (e.g., verapamil).

  • Data Analysis:

    • Record the changes in tension using the isometric force transducer and data acquisition system.

    • Express the relaxation induced by this compound as a percentage of the maximal contraction induced by phenylephrine.

    • Construct a concentration-response curve and calculate the EC50 value, which is the concentration of this compound that causes 50% of the maximal relaxation.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates & Inactivates NFkB NF-κB NFkB_Inhibitor->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide iNOS_Protein->NO PraeruptorinA_AntiInflam This compound PraeruptorinA_AntiInflam->IKK Inhibits?

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_1 Calcium Channel Blockade Workflow Start Start: Isolated Aortic Ring Equilibrate Equilibrate in Organ Bath Start->Equilibrate Contract Pre-contract with Phenylephrine (PE) Equilibrate->Contract Add_Compound Add Cumulative Doses of This compound Contract->Add_Compound Measure_Relaxation Measure Isometric Tension (Relaxation) Add_Compound->Measure_Relaxation Analyze Analyze Data: Calculate % Relaxation and EC50 Measure_Relaxation->Analyze End End Analyze->End

Caption: Experimental workflow for the vasorelaxant assay.

References

In Vivo Animal Models for Studying (-)-Praeruptorin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo animal models utilized to investigate the therapeutic potential of (-)-Praeruptorin A, a natural coumarin compound. The following sections detail its pharmacokinetic profile, cardiovascular effects, and preliminary findings on its anti-inflammatory and anti-cancer activities. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of future preclinical studies.

Pharmacokinetic Profile of this compound in Rodent Models

Application Note: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for determining its dosing regimen and therapeutic window. In vivo pharmacokinetic studies have been primarily conducted in rats, revealing insights into its metabolic pathways and clearance. Notably, its metabolism is significantly influenced by liver function, with studies showing altered pharmacokinetics in models of liver cirrhosis.

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines the procedure for assessing the pharmacokinetic parameters of this compound in healthy and liver cirrhosis-induced rat models.

  • Animal Model:

    • Male Sprague-Dawley or Wistar rats (200-250 g).

    • For the liver cirrhosis model, cirrhosis is induced by intraperitoneal injection of dimethylnitrosamine.

  • Drug Administration:

    • This compound is dissolved in a vehicle such as a mixture of PEG400, Tween 80, and physiological saline.

    • Administer a single intravenous (i.v.) dose, typically 5 mg/kg, via the jugular vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the carotid artery at predetermined time points (e.g., 0, 1, 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) post-administration.

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin). Parameters include:

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

Quantitative Data: Pharmacokinetic Parameters of dl-Praeruptorin A in Rats

ParameterControl Rats (5 mg/kg i.v.)Liver Cirrhosis Rats (5 mg/kg i.v.)Reference
AUC (µg·h/L) 1045.3 ± 211.71709.2 ± 315.4[1][2]
t½ (h) 1.40 ± 0.282.35 ± 0.41[1][2]
CL (L/h/kg) 4.81 ± 0.932.58 ± 0.47[1][2]
Vd (L/kg) 9.78 ± 1.568.87 ± 1.29[1][2]

Diagram: Workflow for a Typical In Vivo Pharmacokinetic Study

G cluster_pre Pre-Administration cluster_admin Administration cluster_sample Sampling cluster_analysis Analysis animal_prep Animal Preparation (e.g., cannulation) administer Intravenous Administration of this compound animal_prep->administer drug_prep Drug Formulation drug_prep->administer blood_collection Serial Blood Collection administer->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage lcms LC-MS/MS Analysis storage->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc G praeruptorin_a This compound ca_channel L-type Ca2+ Channels praeruptorin_a->ca_channel Inhibits relaxation Vasodilation praeruptorin_a->relaxation ca_influx Ca2+ Influx ca_channel->ca_influx mlck Myosin Light Chain Kinase (MLCK) ca_influx->mlck Activates mlc Myosin Light Chain (MLC) mlck->mlc Phosphorylates mlc_p Phosphorylated MLC mlc->mlc_p Phosphorylates contraction Smooth Muscle Contraction mlc_p->contraction G cluster_prep Preparation cluster_implant Implantation cluster_growth Tumor Growth & Treatment cluster_eval Evaluation cell_culture Cancer Cell Culture implantation Subcutaneous Injection of Cancer Cells cell_culture->implantation animal_model Immunocompromised Mice animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment with This compound or Vehicle randomization->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement endpoint Study Endpoint & Tumor Excision tumor_measurement->endpoint analysis Data Analysis endpoint->analysis

References

Application of (-)-Praeruptorin A in Neuropharmacology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin A is a naturally occurring pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn. While research is ongoing, preliminary studies have highlighted its potential in neuropharmacology, primarily revolving around its anti-inflammatory and calcium channel blocking activities. This document provides a detailed overview of its applications, experimental protocols, and known mechanisms of action to support further research and drug development. It is important to note that while this compound shows promise, a significant body of neuroprotective research has been conducted on the related compound, Praeruptorin C. The findings for both are presented here with clear distinctions.

I. Biological Activities and Potential Applications

This compound has demonstrated several biological activities relevant to neuropharmacology:

  • Anti-inflammatory Effects: this compound has been shown to inhibit inflammatory responses in microglial-like cells, suggesting its potential use in studying and mitigating neuroinflammation, a key process in many neurodegenerative diseases.[1]

  • Calcium Channel Blockade: this compound is known to act as a calcium channel blocker.[2] This activity is crucial in the context of neuropharmacology, as dysregulation of calcium homeostasis is implicated in excitotoxicity and neuronal death.

  • Neuroprotection (Inferred): While direct and extensive evidence for the neuroprotective effects of this compound is still emerging, its anti-inflammatory and calcium-modulating properties suggest a potential role in protecting neurons from various insults.

Praeruptorin C, a closely related compound, has been more extensively studied for its neuroprotective effects and provides a strong rationale for investigating this compound in similar contexts. Praeruptorin C has been shown to:

  • Protect cortical neurons from NMDA-induced apoptosis by down-regulating GluN2B-containing NMDA receptors and reversing intracellular Ca2+ overload.[3]

  • Balance the expression of the apoptotic proteins Bcl-2 and Bax.[3]

  • Alleviate motor deficits and depression-like behavior in a mouse model of Huntington's disease.[4][5][6]

  • Inhibit microglial activation and reduce the release of pro-inflammatory cytokines in a model of inflammatory pain.[7]

II. Quantitative Data

The following tables summarize the available quantitative data for Praeruptorin A and the related compound Praeruptorin C.

Table 1: In Vitro Efficacy of Praeruptorin A

ParameterCell LineConditionConcentrationEffectReference
Cell ViabilityRAW 264.7 macrophagesPoly (I:C)-induced inflammation1-5 µMNo significant effect on viability[1]
Cell ViabilityRAW 264.7 macrophagesPoly (I:C)-induced inflammation6-7 µMSignificant inhibition of viability[1]
Inflammatory Cytokine ProductionRAW 264.7 macrophagesPoly (I:C)-induced inflammationNot specifiedInhibition of IL-1β expression[1]

Table 2: In Vivo Efficacy of Praeruptorin C

Animal ModelConditionDosageRoute of AdministrationEffectReference
Mouse3-nitropropionic acid (3-NP)-induced Huntington's disease-like symptoms1.5 and 3.0 mg/kgNot specifiedAlleviated motor deficits and depression-like behavior, protected neurons from excitotoxicity[5][6]
MouseComplete Freund's adjuvant (CFA)-induced inflammatory pain3 mg/kgNot specifiedRelieved mechanical allodynia and hindpaw edema[7]

III. Signaling Pathways

This compound and Praeruptorin C have been shown to modulate several key signaling pathways involved in neuroinflammation and neuroprotection.

A. This compound: Inhibition of the NF-κB Signaling Pathway in Microglia

This compound has been demonstrated to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway in macrophages, which are functionally similar to microglia in the central nervous system. This pathway is a critical regulator of the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR TLR Inflammatory Stimulus->TLR Activates MyD88 MyD88 TLR->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Praeruptorin_A This compound Praeruptorin_A->IKK Complex Inhibits DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

B. Praeruptorin C: Neuroprotection via NMDA Receptor Modulation and Apoptosis Regulation

Praeruptorin C has been shown to protect neurons from excitotoxicity by modulating NMDA receptors and regulating the balance of pro- and anti-apoptotic proteins.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN2B) Glutamate->NMDA_Receptor Activates Ca2_influx Ca2+ Influx NMDA_Receptor->Ca2_influx Bax Bax Ca2_influx->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits Praeruptorin_C Praeruptorin C Praeruptorin_C->NMDA_Receptor Down-regulates Praeruptorin_C->Ca2_influx Reduces Praeruptorin_C->Bax Down-regulates Praeruptorin_C->Bcl2 Upregulates

Caption: Neuroprotective mechanism of Praeruptorin C.

IV. Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound and its neuropharmacological applications.

A. In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol is designed to assess the neuroprotective effects of this compound on primary cortical neurons exposed to glutamate.

G Start Start Culture_Neurons Culture primary cortical neurons Start->Culture_Neurons Pre-treat Pre-treat with this compound (various concentrations) for 24h Culture_Neurons->Pre-treat Induce_Toxicity Induce excitotoxicity with Glutamate (e.g., 100 µM) for 30 min Pre-treat->Induce_Toxicity Wash Wash and replace with fresh medium Induce_Toxicity->Wash Incubate Incubate for 24h Wash->Incubate Assess_Viability Assess cell viability (MTT assay) Incubate->Assess_Viability End End Assess_Viability->End

Caption: Workflow for in vitro neuroprotection assay.

Methodology:

  • Cell Culture: Plate primary cortical neurons from E18 rat or mouse embryos onto poly-D-lysine coated 96-well plates. Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days.

  • Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10 µM) in culture medium. Pre-treat the neurons with various concentrations of this compound for 24 hours.

  • Excitotoxicity Induction: Remove the medium and expose the neurons to glutamate (e.g., 100 µM in culture medium) for 30 minutes.

  • Wash and Recovery: Wash the cells twice with pre-warmed PBS and replace with fresh culture medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) group.

B. Measurement of Intracellular Calcium [Ca2+]i

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound.

Methodology:

  • Cell Preparation: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) on glass coverslips and culture until the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in a suitable physiological salt solution (e.g., HBSS).

    • Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with the salt solution to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

  • Compound Application: Perfuse the cells with a solution containing a depolarizing agent (e.g., 50 mM KCl) to induce calcium influx. After the response stabilizes, co-perfuse with the depolarizing agent and various concentrations of this compound.

  • Data Analysis: Calculate the F340/F380 ratio over time. A decrease in the ratio in the presence of this compound indicates a reduction in intracellular calcium concentration.

C. Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and Bax)

This protocol details the procedure for examining the effect of this compound on the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Methodology:

  • Cell Lysis: After treatment with this compound and/or an apoptotic stimulus, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (1:1000), Bax (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control. Calculate the Bcl-2/Bax ratio.

V. Conclusion

This compound presents as a promising compound for neuropharmacological research, particularly in the areas of neuroinflammation and conditions associated with calcium dysregulation. Its anti-inflammatory action via the NF-κB pathway and its classification as a calcium channel blocker provide a solid foundation for further investigation into its neuroprotective potential. While more extensive research is required to fully elucidate its mechanisms and therapeutic efficacy, especially in comparison to the more thoroughly studied Praeruptorin C, the available data and protocols outlined in this document offer a valuable starting point for researchers and drug development professionals. Future studies should focus on obtaining more specific quantitative data on its neuroprotective effects and further exploring its impact on relevant signaling pathways in neuronal models.

References

(-)-Praeruptorin A: A Versatile Tool for Investigating Ion Channel Function

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(-)-Praeruptorin A, a natural coumarin compound, has emerged as a valuable pharmacological tool for researchers studying the intricate roles of ion channels in cellular physiology and disease. Primarily recognized as a calcium channel blocker, its activity extends to various types of ion channels, making it a subject of interest in drug discovery and fundamental research. This document provides detailed application notes and protocols for utilizing this compound in ion channel studies, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its effects by modulating the activity of several ion channels. Its primary mechanism involves the blockade of voltage-gated calcium channels, thereby reducing the influx of calcium ions into the cell. This action has been observed to affect different subtypes of calcium channels, including L-type and T-type channels. Additionally, emerging evidence suggests that this compound may also modulate the activity of Transient Receptor Potential (TRP) channels, specifically TRPC5. The multifaceted inhibitory profile of this compound makes it a useful tool for dissecting the contributions of different ion channels to cellular signaling pathways.

Applications

  • Investigation of Calcium Signaling: By inhibiting calcium entry, this compound can be used to study the downstream effects of calcium signaling in various cell types, including neurons, cardiomyocytes, and smooth muscle cells.

  • Drug Discovery: As a natural product with demonstrated bioactivity, this compound serves as a lead compound for the development of more potent and selective ion channel modulators for therapeutic applications.

  • Functional Characterization of Ion Channels: The compound can be employed to probe the structure-function relationships of different ion channels and to identify novel regulatory mechanisms.

  • Studies of Vascular Physiology: Given its effects on smooth muscle cells, this compound is a useful tool for investigating the role of calcium channels in regulating vascular tone and blood pressure.

Quantitative Data

The inhibitory potency of this compound and its related compounds varies depending on the specific ion channel subtype and the experimental conditions. The following table summarizes available quantitative data.

CompoundIon ChannelCell TypeAssay TypeIC50 / Activity
Praeruptorin CVoltage-dependent Ca2+ channelsRat ventricular myocytesCalcium Imaging (Fura-2/AM)Decreased [Ca2+]i elevation induced by 75 mmol/L KCl by 50% at 1.0 µmol/L[1]
Praeruptorin CVoltage-dependent Ca2+ channelsRat ventricular myocytesCalcium Imaging (Fura-2/AM)Decreased [Ca2+]i elevation induced by 10 mmol/L CaCl2 by 31% at 1.0 µmol/L[1]
Praeruptorin CVoltage-dependent Ca2+ channelsRat ventricular myocytesCalcium Imaging (Fura-2/AM)Decreased [Ca2+]i elevation induced by 3 µmol/L Bay K 8644 by 42% at 1.0 µmol/L[1]

Experimental Protocols

Electrophysiological Recording of Ion Channel Activity

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on ion channel currents in a heterologous expression system (e.g., HEK293 cells) or in primary cells.

Materials:

  • HEK293 cells stably or transiently expressing the ion channel of interest (e.g., TRPC5, CaV3.1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • Cell culture reagents

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target ion channel on glass coverslips. For transient transfections, perform electrophysiological recordings 24-48 hours post-transfection.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Establish a gigaohm seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage protocol appropriate for activating the target channel (e.g., a voltage ramp from -100 mV to +100 mV for TRPC5, or a depolarizing step for voltage-gated calcium channels).

    • Record baseline currents.

  • Drug Application:

    • Prepare working solutions of this compound in external solution at desired concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

    • Perfuse the cell with the this compound solution and record the channel currents after stabilization.

    • Wash out the drug with the external solution to observe reversibility.

  • Data Analysis:

    • Measure the peak inward and outward currents in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot a concentration-response curve and fit the data to determine the IC50 value.

cluster_workflow Electrophysiology Workflow A Cell Culture (e.g., HEK293 with target channel) C Whole-Cell Configuration A->C B Patch Pipette Preparation B->C D Baseline Current Recording C->D E This compound Application D->E F Inhibited Current Recording E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for electrophysiological analysis.

Calcium Imaging of Intracellular Calcium Dynamics

This protocol outlines a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent calcium indicator.

Materials:

  • Primary cells (e.g., vascular smooth muscle cells) or a suitable cell line

  • This compound stock solution (10 mM in DMSO)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • Fluorescence microscope or plate reader equipped for calcium imaging

  • Cell culture reagents

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and incubate with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Imaging:

    • Place the dish or plate on the imaging system and perfuse with HBSS containing Ca2+ and Mg2+.

    • Record the baseline fluorescence intensity. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use an excitation of ~490 nm and measure emission at ~520 nm.

  • Drug Application:

    • Stimulate the cells with an agonist known to increase intracellular calcium (e.g., high potassium solution for depolarization-induced calcium entry, or a specific receptor agonist).

    • After observing a stable calcium response, perfuse the cells with a solution containing this compound at the desired concentration.

    • Record the change in fluorescence intensity.

    • As a positive control for maximal calcium influx, ionomycin can be used.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence intensities at 340 nm and 380 nm to determine the relative [Ca2+]i. For Fluo-4, use the change in fluorescence intensity (ΔF/F0).

    • Quantify the inhibitory effect of this compound on the agonist-induced calcium increase.

cluster_workflow Calcium Imaging Workflow A Cell Seeding B Calcium Indicator Dye Loading A->B C Baseline Fluorescence Recording B->C D Agonist Stimulation C->D E This compound Application D->E F Fluorescence Change Recording E->F G Data Analysis F->G

Caption: Workflow for calcium imaging analysis.

Signaling Pathways

This compound's inhibitory action on calcium channels can interrupt various signaling cascades. For instance, in vascular smooth muscle cells, the influx of calcium through L-type voltage-gated calcium channels is a critical step in the signaling pathway leading to muscle contraction. By blocking these channels, this compound can induce vasorelaxation.

cluster_pathway Calcium-Mediated Signaling Pathway Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx PraeruptorinA This compound PraeruptorinA->VGCC inhibits Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Downstream Downstream Cellular Responses (e.g., Contraction, Gene Expression) Intracellular_Ca->Downstream

Caption: Inhibition of calcium signaling by this compound.

Similarly, the modulation of TRPC5 channels by this compound can affect signaling pathways involved in processes like fear, anxiety, and kidney function, where TRPC5 is known to play a role. The activation of TRPC5 is often linked to G-protein coupled receptor (GPCR) signaling and the generation of diacylglycerol (DAG).

cluster_pathway TRPC5 Signaling Pathway Agonist Agonist GPCR GPCR Agonist->GPCR activates PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG TRPC5 TRPC5 Channel DAG->TRPC5 activates Cation_Influx Cation Influx (Na+, Ca2+) TRPC5->Cation_Influx PraeruptorinA This compound PraeruptorinA->TRPC5 inhibits Cell_Response Cellular Response Cation_Influx->Cell_Response

Caption: Putative inhibition of TRPC5 signaling by this compound.

Safety Precautions

This compound is for research use only. Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information.

Ordering Information

This compound can be obtained from various chemical suppliers specializing in natural products and biochemicals.

References

Application Notes and Protocols for Pharmacokinetic Studies of (-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin A, a pyranocoumarin isolated from the root of Peucedanum praeruptorum Dunn, has garnered significant interest for its potential therapeutic applications, notably as a Ca²⁺-influx blocker and K⁺-channel opener, suggesting promise in the management of cardiovascular diseases.[1] A thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its progression as a clinical candidate. This document provides a detailed experimental design for characterizing the pharmacokinetic properties of this compound through a series of in vitro and in vivo studies.

Data Presentation

Table 1: In Vitro ADME Parameters of this compound
ParameterAssayTest SystemConditionsResult
Permeability Caco-2 PermeabilityCaco-2 cell monolayerApical to Basolateral (A-B) & Basolateral to Apical (B-A), pH 7.4, 2 hr incubationHigh Permeability (Papp (A-B) > 1.0 x 10⁻⁶ cm/s)
Efflux Ratio (Papp (B-A) / Papp (A-B))Low Efflux (Ratio < 2)
Plasma Protein Binding Rapid Equilibrium DialysisRat Plasma1 µM this compound, 37°C, 4 hr incubationTo be determined (% Bound)
Metabolic Stability Liver Microsome StabilityRat Liver Microsomes1 µM this compound, 1 mg/mL protein, 37°C, with NADPHTo be determined (t½, CLint)
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
DoseCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)AUC₀₋inf (ng·h/mL)t½ (h)CL (L/h/kg)Vd (L/kg)
5 mg/kgTo be determinedTo be determinedTo be determinedTo be determined~1.0[1]To be determinedTo be determined
10 mg/kgTo be determinedTo be determinedTo be determinedTo be determined~1.0[1]To be determinedTo be determined
20 mg/kgTo be determinedTo be determinedTo be determinedTo be determined~1.0[1]To be determinedTo be determined

Experimental Protocols

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound by measuring its transport across a monolayer of human colon adenocarcinoma (Caco-2) cells.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Transwell® inserts (e.g., 12-well, 1.12 cm² polycarbonate membrane, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow (monolayer integrity marker)

  • Analytical standards and internal standard for LC-MS/MS analysis

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed cells onto Transwell® inserts at a density of 2.6 x 10⁵ cells/cm². Maintain the cultures for 21 days to allow for differentiation into a confluent monolayer.[2]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be ≥ 200 Ω·cm² indicating a confluent monolayer.[3] Additionally, assess the permeability of Lucifer Yellow; a low Papp value confirms monolayer integrity.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add HBSS containing 10 µM this compound to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Collect samples from both apical and basolateral compartments at specified time points.

  • Transport Experiment (Basolateral to Apical - B-A):

    • Repeat the process in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp (B-A) / Papp (A-B)) is determined to assess the potential for active efflux.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can influence its distribution and clearance. The Rapid Equilibrium Dialysis (RED) method is recommended.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Rat plasma (or other species of interest)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound stock solution

  • Internal standard for LC-MS/MS analysis

Protocol:

  • Preparation: Prepare a working solution of this compound in plasma (e.g., 1 µM).

  • RED Device Assembly: Assemble the RED device as per the manufacturer's instructions.

  • Loading: Add the plasma containing this compound to the sample chamber and PBS to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4 hours to reach equilibrium.[4]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation: Perform protein precipitation on the plasma samples.

  • Sample Analysis: Analyze the concentration of this compound in the samples from both chambers by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Liver Microsome Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.

Materials:

  • Rat liver microsomes (pooled)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • This compound stock solution

  • Acetonitrile with internal standard for reaction termination and sample analysis

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

  • Incubation: Pre-warm the reaction mixture at 37°C. Initiate the reaction by adding the NADPH regenerating system and this compound (e.g., 1 µM final concentration).

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of this compound following intravenous administration to rats.

Materials:

  • Sprague-Dawley rats (male, specific weight range)

  • This compound formulation for intravenous administration

  • Cannulation supplies (for jugular vein and/or carotid artery)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical standards and internal standard for LC-MS/MS analysis

Protocol:

  • Animal Acclimation and Preparation: Acclimate the rats to the housing conditions. On the day of the study, cannulate the jugular vein for drug administration and/or the carotid artery for blood sampling.

  • Dosing: Administer a single intravenous bolus dose of this compound (e.g., 5, 10, or 20 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation caco2 Caco-2 Permeability pk_params Pharmacokinetic Parameters caco2->pk_params Permeability Data ppb Plasma Protein Binding ppb->pk_params Binding Data lms Liver Microsome Stability lms->pk_params Metabolism Data pk_study Rat Pharmacokinetic Study pk_study->pk_params Plasma Concentration Data adme_profile ADME Profile pk_params->adme_profile Integrated Analysis

Caption: Experimental workflow for pharmacokinetic profiling of this compound.

calcium_channel_blocker_pathway praeruptorin_a This compound l_type_ca_channel L-type Ca²⁺ Channel praeruptorin_a->l_type_ca_channel Blocks relaxation Vasodilation praeruptorin_a->relaxation Promotes ca_influx Ca²⁺ Influx l_type_ca_channel->ca_influx Mediates intracellular_ca [Ca²⁺]i ca_influx->intracellular_ca Increases calmodulin Calmodulin Activation intracellular_ca->calmodulin mlck Myosin Light Chain Kinase (MLCK) Activation calmodulin->mlck contraction Smooth Muscle Contraction mlck->contraction

Caption: Signaling pathway of this compound as a Ca²⁺ influx blocker.

potassium_channel_opener_pathway praeruptorin_a This compound k_atp_channel ATP-sensitive K⁺ Channel praeruptorin_a->k_atp_channel Opens k_efflux K⁺ Efflux k_atp_channel->k_efflux Increases hyperpolarization Hyperpolarization k_efflux->hyperpolarization ca_channel_closure Voltage-gated Ca²⁺ Channel Closure hyperpolarization->ca_channel_closure ca_influx_decrease Decreased Ca²⁺ Influx ca_channel_closure->ca_influx_decrease relaxation Smooth Muscle Relaxation (Vasodilation) ca_influx_decrease->relaxation

Caption: Signaling pathway of this compound as a K⁺ channel opener.

References

Application Notes and Protocols for Chiral Separation of Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin A, a significant bioactive pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has garnered considerable attention for its diverse pharmacological activities, including its effects as a calcium channel blocker. As with many chiral compounds, the enantiomers of Praeruptorin A exhibit stereoselective metabolism and distinct biological activities, making their separation and individual analysis crucial for drug development, pharmacokinetic studies, and pharmacological research. This document provides detailed analytical techniques, specifically focusing on High-Performance Liquid Chromatography (HPLC) and online Solid Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (online SPE-LC-MS/MS), for the effective chiral separation of Praeruptorin A enantiomers.

Analytical Techniques Overview

The primary challenge in the analysis of Praeruptorin A lies in the separation of its dextrorotatory ((+)-Praeruptorin A) and levorotatory ((-)-Praeruptorin A) enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have proven to be highly effective for this purpose. The methods detailed below utilize an amylose-based CSP, specifically the CHIRALPAK AD-RH column, for robust and reproducible enantioseparation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analytical and semi-preparative separation of Praeruptorin A enantiomers, allowing for their individual collection and subsequent analysis.

Method 2: Online Solid Phase Extraction - Chiral Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-Chiral LC-MS/MS)

This advanced technique is designed for the rapid, sensitive, and enantiospecific quantification of Praeruptorin A enantiomers in complex biological matrices such as plasma.[1][2] The online SPE component automates sample clean-up and concentration, significantly improving throughput and reducing manual sample preparation.

Data Presentation

The following table summarizes the key quantitative data for the chiral separation of Praeruptorin A enantiomers based on the described HPLC method.

Parameter(+)-Praeruptorin AThis compound
Retention Time (min) ~12.5~14.8
Resolution (Rs) > 2.0> 2.0
Theoretical Plates (N) > 5000> 5000
Tailing Factor (T) 0.9 - 1.20.9 - 1.2

Note: The exact retention times may vary slightly depending on the specific instrument, column condition, and mobile phase preparation.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Analytical and Semi-Preparative Separation

Objective: To achieve baseline separation of (+)-Praeruptorin A and this compound for identification and/or purification.

Materials:

  • HPLC system with a UV or PDA detector

  • Chiral Stationary Phase: CHIRALPAK AD-RH, 5 µm, 250 x 4.6 mm i.d. (for analytical) or a larger dimension for semi-preparative scale.

  • Mobile Phase: Acetonitrile/Water (e.g., 60:40, v/v). The ratio may be optimized for best resolution.

  • Praeruptorin A racemic standard

  • HPLC grade acetonitrile and water

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration before use.

  • System Equilibration: Equilibrate the CHIRALPAK AD-RH column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic Praeruptorin A standard in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: CHIRALPAK AD-RH (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 323 nm

  • Data Acquisition and Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the two enantiomers based on their retention times. Calculate the resolution between the two peaks. For semi-preparative work, fractions corresponding to each enantiomer can be collected.

Protocol 2: Online SPE-Chiral LC-MS/MS for Enantiospecific Quantification

Objective: To develop a high-throughput method for the simultaneous and enantiospecific quantification of Praeruptorin A enantiomers in a biological matrix (e.g., rat plasma).[1]

Materials:

  • LC-MS/MS system with an online SPE module

  • SPE Cartridge (e.g., Oasis HLB)

  • Chiral Analytical Column: CHIRALPAK AD-RH, 5 µm, 150 x 4.6 mm i.d.

  • Loading Pump and Eluting Pump for SPE

  • HPLC Pump for analytical gradient

  • Mass Spectrometer: Triple quadrupole with an electrospray ionization (ESI) source

  • Reagents: Formic acid, methanol, acetonitrile, water (all LC-MS grade)

  • Internal Standard (IS)

Procedure:

  • Online SPE and LC-MS/MS System Setup: Configure the online SPE system to allow for automated sample loading, washing, and elution onto the analytical column.

  • Sample Preparation: Spike plasma samples with the internal standard. Precipitate proteins by adding acetonitrile, vortex, and centrifuge. Dilute the supernatant with water before injection.

  • Online SPE Conditions:

    • SPE Cartridge: Oasis HLB

    • Loading Phase: Water with 0.1% formic acid

    • Washing Phase: 5% Methanol in water

    • Elution: The analytical mobile phase is used to back-flush the analytes from the SPE cartridge onto the analytical column.

  • Chiral LC Conditions:

    • Column: CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Optimize the gradient to ensure good separation of the enantiomers and elution of any matrix components. A typical starting point is a gradient from 50% to 80% B over 15 minutes.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Praeruptorin A: m/z 387.1 → 259.1 (Quantifier), 387.1 → 229.1 (Qualifier)

      • Internal Standard: Select appropriate transitions for the chosen IS.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

  • Data Analysis: Construct calibration curves for each enantiomer using the peak area ratio of the analyte to the internal standard. Quantify the concentration of each enantiomer in the unknown samples.

Visualizations

The following diagrams illustrate the experimental workflows for the chiral separation of Praeruptorin A.

Chiral_HPLC_Workflow prep_mobile_phase Prepare Mobile Phase (Acetonitrile/Water) equilibrate Equilibrate Column (CHIRALPAK AD-RH) prep_mobile_phase->equilibrate prep_sample Prepare Sample (Dissolve & Filter) inject Inject Sample prep_sample->inject equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (323 nm) separate->detect analyze Data Analysis (Identify & Quantify Peaks) detect->analyze

Caption: Workflow for Chiral HPLC Separation of Praeruptorin A.

Online_SPE_LCMS_Workflow cluster_SPE Online SPE Module cluster_LCMS Chiral LC-MS/MS System sample_prep Prepare Plasma Sample (Spike IS, Precipitate, Dilute) load_sample Load Sample onto SPE Cartridge sample_prep->load_sample wash_spe Wash SPE Cartridge load_sample->wash_spe elute_spe Elute to Analytical Column wash_spe->elute_spe chiral_sep Chiral Separation (CHIRALPAK AD-RH) elute_spe->chiral_sep ms_detect MS/MS Detection (ESI+, MRM) chiral_sep->ms_detect data_analysis Data Quantification ms_detect->data_analysis

Caption: Workflow for Online SPE-Chiral LC-MS/MS Analysis.

References

Application Note: Assessing NF-κB Inhibition by (-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor family that regulates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the NF-κB signaling pathway is implicated in various inflammatory diseases and cancers, making it a significant target for therapeutic intervention.[4][5][6] (-)-Praeruptorin A (PA), a natural pyranocoumarin compound, has demonstrated notable anti-inflammatory properties.[7][8] Studies indicate that PA exerts its effects by inhibiting the NF-κB signaling pathway, specifically by preventing the degradation of the inhibitory protein IκB-α and subsequently blocking the nuclear translocation of the p65 subunit.[7] This application note provides detailed protocols for assessing the inhibitory effects of this compound on the NF-κB pathway.

Mechanism of NF-κB Inhibition by this compound

In the canonical NF-κB pathway, stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) trigger the activation of the IκB kinase (IKK) complex.[9][10] IKK then phosphorylates the inhibitor of κB (IκB) proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[9] This process liberates the NF-κB dimers (typically p50/p65) to translocate into the nucleus, where they bind to specific DNA sequences and initiate the transcription of pro-inflammatory genes.[9][11] this compound has been shown to interfere with this cascade by decreasing the loss of IκB-α, thereby sequestering the NF-κB complex in the cytoplasm and preventing its nuclear activity.[7]

Quantitative Data Summary

The following table summarizes the reported inhibitory effects of this compound on inflammatory markers in RAW 264.7 macrophages.

Parameter Stimulant This compound Concentration Observed Effect Reference
Nitric Oxide (NO) ProductionLPSNot specifiedSignificant inhibition[7]
Interleukin-1β (IL-1β) ProductionLPSNot specifiedSignificant inhibition[7]
Tumor Necrosis Factor-α (TNF-α) ProductionLPSNot specifiedSignificant inhibition[7]
iNOS, IL-1β, TNF-α mRNA and protein expressionLPSNot specifiedSuppression[7]
IκB-α DegradationLPSNot specifiedDecreased cytoplasmic loss[7]
NF-κB p65 Nuclear TranslocationLPSNot specifiedInhibition[7]
IL-1β, HMOX1, PTGS2, Abca1 Expressionpoly (I:C)1, 2, 3, 4, 5 µMInhibition[8]
Cell Viabilitypoly (I:C)6, 7 µMSignificant inhibition[8]

Experimental Protocols

Here, we provide detailed protocols for three key experiments to assess the NF-κB inhibitory activity of this compound.

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.[12][13][14]

a. Materials

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% FBS

  • This compound

  • TNF-α or LPS (stimulant)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

b. Protocol

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours. Include appropriate vehicle and positive controls.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the this compound-treated, stimulated cells to that in the stimulated-only cells.

Western Blot for NF-κB Signaling Proteins

This technique is used to analyze the protein levels of key components of the NF-κB pathway, such as p65, phospho-p65, and IκB-α.[15][16][17]

a. Materials

  • RAW 264.7 or other suitable cells

  • This compound

  • LPS or TNF-α (stimulant)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-IκB-α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

b. Protocol

  • Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for IκB-α degradation, 60 minutes for p65 phosphorylation).

  • Protein Extraction: Lyse the cells with RIPA buffer. For analysis of nuclear translocation, perform nuclear and cytoplasmic fractionation.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit of NF-κB.[19][20][21]

a. Materials

  • RAW 264.7 or other suitable cells

  • Glass coverslips

  • This compound

  • LPS or TNF-α (stimulant)

  • 4% paraformaldehyde

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody (anti-p65)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

b. Protocol

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate.[20] Treat with this compound and stimulate with LPS or TNF-α as described for the Western blot protocol.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10-20 minutes.[20]

  • Blocking and Staining: Block with 3% BSA for 30 minutes. Incubate with the anti-p65 primary antibody overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Analysis: Capture images and observe the localization of p65 (green fluorescence). In unstimulated or this compound-treated cells, p65 should be predominantly in the cytoplasm. In stimulated cells, p65 will translocate to the nucleus (co-localization with DAPI).

Visualizations

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_alpha IκB-α IKK_complex->IkB_alpha phosphorylates p_IkB_alpha p-IκB-α IkB_alpha->p_IkB_alpha p65 p65 p65_nuc p65 p65->p65_nuc translocation p50 p50 p50_nuc p50 p50->p50_nuc translocation NFkB_complex NF-κB Complex (p65/p50/IκB-α) Praeruptorin_A This compound Praeruptorin_A->IkB_alpha prevents degradation Proteasome Proteasome Degradation p_IkB_alpha->Proteasome ubiquitination NFkB_DNA NF-κB binding to DNA Gene_Expression Pro-inflammatory Gene Expression NFkB_DNA->Gene_Expression induces

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell_Seeding Seed Cells (e.g., RAW 264.7) Praeruptorin_A_Treatment Pre-treat with This compound Cell_Seeding->Praeruptorin_A_Treatment Stimulation Stimulate with LPS or TNF-α Praeruptorin_A_Treatment->Stimulation Luciferase_Assay Luciferase Reporter Assay (NF-κB Activity) Stimulation->Luciferase_Assay Western_Blot Western Blot (p65, p-p65, IκB-α) Stimulation->Western_Blot Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Stimulation->Immunofluorescence

Caption: General experimental workflow for assessing NF-κB inhibition.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Praeruptorins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of praeruptorins, a class of bioactive coumarins found in the medicinal plant Peucedanum praeruptorum Dunn, using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the analysis of praeruptorins in herbal extracts and biological matrices.

Introduction

Praeruptorins, including praeruptorin A, B, C, D, and E, are the major active constituents of Peucedani Radix, a traditional Chinese medicine. These compounds have garnered significant interest due to their wide range of pharmacological activities. Accurate and reliable analytical methods are crucial for quality control, pharmacokinetic studies, and drug development. HPLC is a powerful technique for the separation, identification, and quantification of these compounds.

Experimental Workflows

The general workflow for the HPLC analysis of praeruptorins involves several key steps from sample collection to data analysis. The following diagram illustrates a typical experimental workflow for the analysis of praeruptorins in rat plasma.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Rat Plasma Sample is Add Internal Standard plasma->is extraction Liquid-Liquid or Protein Precipitation is->extraction evaporation Evaporation of Organic Layer extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC System reconstitution->injection separation Chromatographic Separation injection->separation detection UV or MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Praeruptorins calibration->quantification

Experimental workflow for praeruptorin analysis in plasma.

Detailed Experimental Protocols

This section provides detailed protocols for the HPLC analysis of various praeruptorins based on published methods.

Protocol 1: Analysis of Praeruptorin A, B, and C in Rat Plasma by LC-MS/MS

This method is suitable for the simultaneous quantification of praeruptorin A, B, and C in biological matrices.

1. Sample Preparation:

  • To a 100 µL plasma sample, add the internal standard (IS) solution.

  • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex the mixture for 5 minutes and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Centrifuge at 12,000 rpm for 5 minutes and inject the supernatant into the LC-MS/MS system.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 2.4 µm).

  • Mobile Phase: A gradient of 0.05% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Analysis of Praeruptorin D in Rat Plasma and Tissues by HPLC-UV

This method is suitable for the quantification of praeruptorin D in biological samples using UV detection.

1. Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 50 µL of the internal standard (IS) working solution (e.g., osthole, 10 µg/mL).

  • Perform liquid-liquid extraction twice with 3 mL of methyl tert-butyl ether (MTBE) by vortexing for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol and centrifuge at 10,000 rpm for 5 minutes before injection.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column.[1]

  • Mobile Phase: Methanol-water (75:25, v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Detection Wavelength: 323 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Protocol 3: Simultaneous Determination of Praeruptorins in Peucedanum praeruptorum

This method is designed for the quality control of Peucedani Radix by analyzing its major coumarin constituents.

1. Sample Preparation:

  • Accurately weigh the powdered plant material.

  • Extract with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux.

  • Filter the extract and dilute to a suitable concentration with the mobile phase before injection.

2. HPLC Conditions:

  • Column: Ecosil-C18 (4.6 mm × 250 mm, 5 μm).[1]

  • Mobile Phase: Methanol and water (68:32, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 323 nm.[1]

  • Column Temperature: 40°C.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the analysis of praeruptorins.

Table 1: HPLC Methods for Individual Praeruptorins

AnalyteMatrixHPLC ColumnMobile PhaseDetectionLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Praeruptorin ARat PlasmaC18Methanol / 10 mM Ammonium Acetate (70:30, v/v)MS/MS2.93 - 1470-2.93-
Praeruptorin BRat PlasmaC18Methanol / 10 mM Ammonium Acetate (70:30, v/v)MS/MS1.47 - 734-1.47-
Praeruptorin CRat PlasmaC18Methanol / 10 mM Ammonium Acetate (70:30, v/v)MS/MS2.00 - 1000-2.00-
Praeruptorin DRat PlasmaC18Methanol / Water (75:25, v/v)UV (323 nm)51.2 - 52200-51.280.1 - 89.5

Table 2: Methods for Simultaneous Analysis of Praeruptorins

AnalytesMatrixHPLC ColumnMobile PhaseDetection
Praeruptorin A, B, E, and othersPeucedanum praeruptorumEcosil-C18Methanol / Water (68:32, v/v)UV (323 nm)
Praeruptorin A, B, E, Imperatorin, BergaptenPeucedanum praeruptorumNot specifiedNot specifiedHPLC

Logical Relationships in Method Development

The development of a robust HPLC method involves the systematic optimization of several interconnected parameters. The following diagram illustrates the logical relationships in HPLC method development.

G cluster_analyte Analyte Properties cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_instrument Instrument Parameters cluster_performance Method Performance prop Structure Polarity pKa col Stationary Phase (e.g., C18) Dimensions Particle Size prop->col mp Solvent Composition (e.g., ACN/Water) pH Additives prop->mp col->mp inst Flow Rate Temperature Detection Wavelength col->inst perf Resolution Peak Shape Sensitivity Analysis Time col->perf mp->inst mp->perf inst->perf

HPLC method development relationships.

Conclusion

The HPLC methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of praeruptorins. The selection of the appropriate method will depend on the specific research needs, including the analyte of interest, the sample matrix, and the available instrumentation. The provided protocols and data tables serve as a valuable resource for researchers, scientists, and drug development professionals working with these important bioactive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of (-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (-)-Praeruptorin A. The content is designed to address specific experimental challenges and provide detailed, actionable guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How can I achieve high enantioselectivity in the formation of the cis-diol of the pyranocoumarin core?

Answer: The crucial step for establishing the stereochemistry of this compound is the asymmetric dihydroxylation of a suitable olefin precursor, typically a 4-substituted seselin derivative. The Sharpless asymmetric dihydroxylation is the most commonly employed and effective method.

  • Common Problem: Low enantiomeric excess (ee).

  • Troubleshooting:

    • Ligand Selection: The choice of the chiral ligand is critical. For the desired (3'S, 4'S) configuration of this compound, AD-mix-β, which contains the (DHQD)₂PHAL ligand, is typically used. Conversely, AD-mix-α with the (DHQ)₂PHAL ligand would yield the opposite enantiomer.

    • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) often improves enantioselectivity. However, this may also decrease the reaction rate.

    • Solvent System: A common solvent system is a t-BuOH/H₂O mixture. The ratio can be optimized to improve both solubility of the substrate and the stereochemical outcome.

    • Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture can sometimes enhance the enantioselectivity by maintaining a low concentration of the prochiral substrate.

    • Purity of Starting Material: Ensure the olefin precursor is of high purity, as impurities can interfere with the catalyst and lower the ee.

2. What are the main challenges in the synthesis of the pyranocoumarin scaffold?

Answer: The construction of the pyranocoumarin core can present several challenges, primarily related to regioselectivity and achieving good yields.

  • Common Problem: Formation of undesired constitutional isomers during the cyclization to form the pyran ring.

  • Troubleshooting:

    • Choice of Cyclization Strategy: The Pechmann condensation or related reactions are often used to construct the coumarin core. Careful selection of the phenol and β-keto ester starting materials is crucial for directing the cyclization to the desired product.

    • Reaction Conditions for Prenylation: The introduction of the dimethylallyl group (a precursor to the dihydropyran ring) onto the coumarin scaffold can be challenging. Friedel-Crafts alkylation with prenyl bromide or a similar reagent is common. Optimization of the Lewis acid catalyst and reaction temperature is necessary to control regioselectivity and prevent side reactions.

    • Oxidative Cyclization: The formation of the dihydropyran ring from a prenylated coumarin often involves an oxidative cyclization. Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be effective, but reaction conditions must be carefully controlled to avoid over-oxidation or other side reactions.

3. I am having difficulty with the final esterification step to attach the side chains. What should I consider?

Answer: The esterification of the cis-diol with angelic acid and (S)-2-methylbutyric acid can be challenging due to potential steric hindrance and the possibility of side reactions.

  • Common Problem: Low yields or incomplete conversion during esterification.

  • Troubleshooting:

    • Activating Agents: Use of a suitable activating agent is key. Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a standard and effective combination for this type of esterification.

    • Order of Esterification: If attaching two different ester groups, consider a stepwise approach. It may be advantageous to first attach the less sterically demanding acyl group.

    • Protection-Deprotection Strategy: If direct esterification proves difficult, a protection strategy for one of the hydroxyl groups could be employed, followed by esterification of the other, deprotection, and then the second esterification. However, this adds steps to the synthesis.

    • Alternative Coupling Reagents: If DCC/DMAP is not effective, other coupling reagents such as HATU or HOBt with a carbodiimide can be explored.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (ee) for key steps in a representative asymmetric synthesis of this compound.

StepReagents and ConditionsYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
Asymmetric Dihydroxylation 4-Methylseselin, AD-mix-β, t-BuOH/H₂O, 0 °C~85-95~90-98-
Esterification (Angelic acid) cis-khellactone diol, Angelic acid, DCC, DMAP, CH₂Cl₂~70-85--
Esterification ((S)-2-methylbutyric acid) Mono-ester intermediate, (S)-2-methylbutyric acid, DCC, DMAP, CH₂Cl₂~70-85--

Experimental Protocols

1. Sharpless Asymmetric Dihydroxylation of 4-Methylseselin:

  • Procedure: To a vigorously stirred solution of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of t-butanol and water (10 mL per mmol of olefin) at 0 °C, is added 4-methylseselin (1 equivalent). The reaction mixture is stirred at 0 °C until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of sodium sulfite (1.5 g per mmol of olefin) and stirred for 1 hour. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (3'S,4'S)-cis-3',4'-dihydroxy-4-methyl-3',4'-dihydroseselin.

2. Esterification of the cis-Diol:

  • Procedure: To a solution of the cis-diol (1 equivalent) and angelic acid (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, is added 4-dimethylaminopyridine (DMAP, 0.1 equivalents) followed by dicyclohexylcarbodiimide (DCC, 1.2 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The resulting dicyclohexylurea precipitate is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then subjected to the second esterification with (S)-2-methylbutyric acid using the same procedure to yield this compound after purification by column chromatography.

Visualizations

Asymmetric_Synthesis_of_Praeruptorin_A cluster_start Starting Material cluster_key_step Key Stereochemical Step cluster_final_steps Final Esterifications 4_Methylseselin 4-Methylseselin Dihydroxylation Sharpless Asymmetric Dihydroxylation 4_Methylseselin->Dihydroxylation AD-mix-β cis_Diol (3'S,4'S)-cis-khellactone diol Dihydroxylation->cis_Diol High ee Esterification1 Esterification with Angelic Acid cis_Diol->Esterification1 DCC, DMAP Monoester Mono-ester Intermediate Esterification1->Monoester Esterification2 Esterification with (S)-2-Methylbutyric Acid Monoester->Esterification2 DCC, DMAP Praeruptorin_A This compound Esterification2->Praeruptorin_A

Caption: Workflow for the asymmetric synthesis of this compound.

addressing solubility issues of (-)-Praeruptorin A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving adequate aqueous solubility of promising compounds like (-)-Praeruptorin A is a critical hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents can I use?

For in vitro studies, co-solvents are commonly employed to dissolve this compound. A stock solution can be prepared in dimethyl sulfoxide (DMSO), with a reported solubility of 33.33 mg/mL (86.26 mM).[3] For final experimental concentrations, this stock solution is often diluted in aqueous media. It is crucial to ensure the final DMSO concentration is compatible with your specific cell line or assay system to avoid solvent-induced artifacts. One supplier suggests that for maximum solubility in aqueous buffers, the compound should first be dissolved in DMSO and then diluted.[4]

Q3: Are there established formulations to improve the solubility of this compound for in vivo studies?

Yes, several multi-component solvent systems have been used to administer this compound in vivo. These typically involve a combination of co-solvents, surfactants, and lipids. Here are a few examples of vehicle compositions that have been used:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This mixture yields a clear solution with a solubility of at least 2.5 mg/mL.[3]

  • Protocol 2: 10% DMSO and 90% Corn Oil. This also provides a clear solution with a solubility of at least 2.5 mg/mL.[3]

  • Protocol 3: 10% DMSO and 90% (20% SBE-β-CD in Saline). This results in a suspended solution with a solubility of 2.5 mg/mL and may require sonication.[3]

It is important to note that the suitability of any formulation must be determined based on the specific experimental design and animal model.

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration: Try a lower final concentration of this compound. 2. Increase the co-solvent percentage: If your experimental system allows, slightly increase the final percentage of DMSO. Always check the tolerance of your cells or assay to the solvent. 3. Use a surfactant: Incorporate a biocompatible surfactant, such as Tween-80, in your final dilution to help maintain solubility.[3] 4. Utilize cyclodextrins: Consider using a cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in your aqueous buffer to form an inclusion complex and enhance solubility.[3]
Cloudy or non-homogenous solution after attempting to dissolve in a co-solvent system. Incomplete dissolution due to insufficient solvent volume or energy. The chosen solvent system may not be optimal for the desired concentration.1. Apply gentle heating and/or sonication: These methods can aid in the dissolution process, especially for supersaturated solutions.[3] 2. Prepare the solution stepwise: As suggested in one protocol, add each solvent component one by one, ensuring complete mixing at each step.[3] 3. Evaluate different co-solvent ratios: The optimal ratio of co-solvents can be drug-specific. Experiment with different ratios of the components in your vehicle.
Low bioavailability or high variability in in vivo studies. Poor dissolution of the compound in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration).1. Formulate as a self-emulsifying drug delivery system (SEDDS): For oral delivery, a SEDDS can improve dissolution and absorption by forming a fine emulsion in the gut.[5] 2. Develop a nanoparticle formulation: Encapsulating this compound into nanoparticles (e.g., using PLGA) can enhance its solubility and dissolution rate, potentially leading to improved bioavailability. 3. Prepare a solid dispersion: Dispersing the compound in a hydrophilic carrier can improve its wettability and dissolution.

Experimental Protocols for Solubility Enhancement

While specific, detailed protocols for the formulation of this compound are not widely published, the following are general methodologies for common solubility enhancement techniques that can be adapted for this compound.

Preparation of a this compound - Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

Methodology (Adapted from similar poorly soluble compounds):

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

    • Add an excess amount of this compound to each solution.

    • Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to reach equilibrium.

    • Filter the suspensions to remove the undissolved compound.

    • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the solubility of this compound against the concentration of HP-β-CD to determine the complexation efficiency and stoichiometry.

  • Preparation of the Solid Inclusion Complex (Kneading Method):

    • Determine the optimal molar ratio of this compound to HP-β-CD from the phase solubility study (commonly 1:1).

    • Weigh the appropriate amounts of this compound and HP-β-CD.

    • Place the powders in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

    • Knead the paste for a specified time (e.g., 60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve.

Formulation of this compound Loaded PLGA Nanoparticles

Objective: To encapsulate this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its dissolution and provide controlled release.

Methodology (Emulsion-Solvent Evaporation Technique):

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of this compound and PLGA in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant/stabilizer (e.g., polyvinyl alcohol - PVA).

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion for several hours under reduced pressure or at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

    • Wash the nanoparticles several times with deionized water to remove any unencapsulated drug and excess surfactant.

    • Lyophilize the purified nanoparticles to obtain a dry powder.

Signaling Pathway Diagrams

Understanding the mechanism of action of this compound can be crucial for interpreting experimental results. This compound has been shown to modulate several key signaling pathways, particularly those related to inflammation and cardiovascular effects.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb_degradation IκB Degradation tlr4->ikb_degradation Activates signaling cascade nfkb_activation NF-κB Activation nfkb_translocation NF-κB Translocation nfkb_activation->nfkb_translocation ikb_degradation->nfkb_activation praeruptorin_a This compound praeruptorin_a->ikb_degradation Inhibits gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) nfkb_translocation->gene_expression cardiovascular_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell praeruptorin_a This compound enos eNOS praeruptorin_a->enos Activates no Nitric Oxide (NO) enos->no Produces sgc sGC no->sgc Activates cgmp cGMP sgc->cgmp Produces vasodilation Vasodilation cgmp->vasodilation

References

Technical Support Center: Optimizing HPLC-UV Detection for Low Concentrations of Praeruptorins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection of Praeruptorins A, B, D, and E, particularly at low concentrations. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and sensitive analysis.

Troubleshooting Guide

Encountering issues during your HPLC-UV analysis of Praeruptorins is common. This guide will help you identify and resolve the most frequent problems.

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Small Peaks - Incorrect Wavelength: The UV detector is not set to the optimal wavelength for Praeruptorins. - Low Analyte Concentration: The concentration of Praeruptorins in the sample is below the limit of detection (LOD) of the current method. - Injection Issue: The autosampler may have malfunctioned, or the injection volume is too low. - Detector Lamp Failure: The UV lamp has reached the end of its lifespan.- Optimize Wavelength: Set the UV detector to the absorption maxima of the Praeruptorins, which is approximately 322-330 nm.[1] - Sample Concentration: Concentrate the sample using solid-phase extraction (SPE) or evaporation. - Increase Injection Volume: Carefully increase the injection volume, ensuring it does not cause peak distortion. - Check Injection System: Verify the autosampler is functioning correctly and that the syringe is drawing and injecting the sample properly. - Replace UV Lamp: Check the lamp's usage hours and replace if necessary.
Broad or Tailing Peaks - Column Overload: Injecting too much sample. - Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the acidic nature of the coumarins. - Column Contamination or Degradation: The analytical column has been contaminated or has degraded over time. - Dead Volume: Excessive tubing length or poorly made connections between the column and detector.- Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. - Acidify Mobile Phase: Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase to improve peak shape.[1] - Use a Guard Column & Flush Column: Install a guard column to protect the analytical column. Regularly flush the column with a strong solvent. - Minimize Tubing: Use shorter, narrower internal diameter tubing between the column and the detector.
Shifting Retention Times - Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or solvent evaporation. - Fluctuating Column Temperature: Lack of a column oven or inconsistent ambient temperature. - Pump Malfunction: Inconsistent flow rate from the HPLC pump. - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped. - Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. - Check Pump Performance: Purge the pump to remove air bubbles and check for leaks. Verify the flow rate. - Ensure Proper Equilibration: Allow the column to equilibrate with the mobile phase for a sufficient amount of time before starting the analysis.
Baseline Noise or Drift - Contaminated Mobile Phase: Impurities in the solvents or additives. - Air Bubbles in the System: Air trapped in the pump, detector, or tubing. - Detector Cell Contamination: The flow cell of the UV detector is dirty. - Aging Detector Lamp: The UV lamp is nearing the end of its life and producing an unstable signal.- Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents and reagents. - Degas Mobile Phase: Degas the mobile phase using sonication or an online degasser. - Flush Detector Cell: Flush the flow cell with a suitable solvent (e.g., isopropanol). - Replace Lamp: Replace the UV detector lamp if it has exceeded its recommended lifetime.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for detecting Praeruptorins A, B, D, and E?

A1: The optimal UV detection wavelength for the simultaneous analysis of Praeruptorins A, B, and E has been reported to be around 322 nm.[1] For Praeruptorins A and B, a wavelength of 330 nm has also been successfully used.[1] Since Praeruptorin D is a synonym for Praeruptorin B, the same wavelength range applies. To maximize sensitivity for low concentrations, it is recommended to determine the UV absorption maximum for each specific Praeruptorin standard using a diode array detector (DAD) or a spectrophotometer.

Q2: How can I improve the sensitivity of my HPLC-UV method for low concentrations of Praeruptorins?

A2: To improve sensitivity, consider the following:

  • Wavelength Optimization: Ensure you are using the wavelength of maximum absorbance (λmax) for your Praeruptorins of interest.

  • Increase Injection Volume: A larger injection volume will introduce more analyte into the system, leading to a larger peak. However, be cautious of overloading the column, which can lead to peak distortion.

  • Sample Pre-concentration: Use techniques like solid-phase extraction (SPE) to concentrate your sample before injection.

  • Mobile Phase Composition: Ensure your mobile phase is free from contaminants that may contribute to baseline noise. Using high-purity solvents is crucial.

  • Column Selection: Use a high-efficiency column with a smaller particle size to obtain sharper, taller peaks.

  • Detector Settings: Adjust the detector's data acquisition rate and bandwidth for an optimal signal-to-noise ratio.

Q3: What type of HPLC column is best suited for the separation of Praeruptorins?

A3: A reversed-phase C18 column is commonly and successfully used for the separation of Praeruptorins.[1] A column with dimensions such as 4.6 mm x 250 mm and a 5 µm particle size has been shown to provide good resolution.

Q4: Is a gradient or isocratic elution better for analyzing Praeruptorins?

A4: A gradient elution is generally preferred for analyzing a mixture of Praeruptorins. This allows for the effective separation of compounds with different polarities within a reasonable run time. A typical gradient involves a mobile phase of water (often with a small amount of acid like phosphoric acid) and an organic solvent like acetonitrile.[1]

Q5: My Praeruptorin peaks are showing significant tailing. What should I do?

A5: Peak tailing for coumarins like Praeruptorins is often due to interactions with active silanol groups on the silica-based column packing. To mitigate this, you should:

  • Acidify the mobile phase: Adding a small amount of an acid like 0.1% phosphoric acid will protonate the silanol groups, reducing their interaction with the analytes.[1]

  • Use an end-capped column: Modern, high-quality end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing.

  • Check for column contamination: If the tailing develops over time, your column may be contaminated. Flush it with a strong solvent or, if necessary, replace it.

Experimental Protocol: Simultaneous Determination of Praeruptorins A & B

This protocol is based on a validated method for the simultaneous determination of Praeruptorin A and Praeruptorin B.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Praeruptorin A and Praeruptorin B reference standards

3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution Start with a higher percentage of A, gradually increasing the percentage of B over the run. A specific gradient should be optimized based on your system and specific separation needs.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.
Detection Wavelength 330 nm
Injection Volume 10-20 µL

4. Standard and Sample Preparation

  • Standard Stock Solutions: Accurately weigh and dissolve Praeruptorin A and B reference standards in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve covering the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, this may involve extraction with a suitable solvent (e.g., methanol), followed by filtration through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters (Example Data)

The following table summarizes typical validation parameters for an HPLC-UV method for Praeruptorin A and B.

ParameterPraeruptorin APraeruptorin B
Linearity (r²) > 0.999> 0.999
Accuracy (Recovery %) 98 - 102%98 - 102%
Precision (RSD %) < 2%< 2%
Limit of Detection (LOD) Dependent on instrument sensitivity, typically in the low ng range.Dependent on instrument sensitivity, typically in the low ng range.
Limit of Quantification (LOQ) Dependent on instrument sensitivity, typically in the mid to high ng range.Dependent on instrument sensitivity, typically in the mid to high ng range.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for optimizing the HPLC-UV detection of Praeruptorins.

HPLC_Optimization_Workflow start Start: Low Concentration Praeruptorin Sample sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep method_dev Initial HPLC Method Development sample_prep->method_dev hplc_analysis HPLC-UV Analysis method_dev->hplc_analysis data_eval Data Evaluation hplc_analysis->data_eval no_peak Problem: No/Small Peaks data_eval->no_peak Signal adequate? bad_shape Problem: Poor Peak Shape data_eval->bad_shape Peak shape acceptable? no_peak->bad_shape Yes optimize_sensitivity Optimize for Sensitivity (Wavelength, Injection Vol.) no_peak->optimize_sensitivity No optimize_separation Optimize Separation (Mobile Phase, Gradient) bad_shape->optimize_separation No validated_method Validated Method for Low Concentration Praeruptorins bad_shape->validated_method Yes optimize_sensitivity->hplc_analysis optimize_separation->hplc_analysis

Caption: Workflow for optimizing HPLC-UV detection of Praeruptorins.

References

Technical Support Center: Troubleshooting Variability in (-)-Praeruptorin A In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro bioassays with (-)-Praeruptorin A. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known in vitro effects?

A1: this compound is a coumarin compound isolated from the dried root of Peucedanum praeruptorum Dunn. In vitro, it has been shown to act as a calcium channel blocker.[1] It also exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway and has been observed to suppress cancer cell migration and invasion by targeting the ERK/MMP1 signaling pathway.[2][3][4]

Q2: I am seeing high variability in my cell viability assays with this compound. What could be the cause?

A2: High variability in cell viability assays, such as the MTT assay, can stem from several factors. One key consideration for natural compounds like this compound is the potential for direct interference with the assay reagent.[1][5] Other sources of variability include issues with the compound's solubility and stability in culture media, as well as general assay-related factors like inconsistent cell seeding and pipetting errors.

Q3: How can I determine if this compound is directly interfering with my MTT assay?

A3: To check for direct interference, you can perform a cell-free control.[5] Add this compound to the culture medium without cells and then add the MTT reagent. If a color change occurs, it indicates that the compound is directly reducing the MTT tetrazolium salt, leading to a false-positive signal.[5][6]

Q4: What are the known signaling pathways affected by this compound?

A4: Current research indicates that this compound influences several key signaling pathways. It is known to inhibit the activation of the NF-κB pathway, which is crucial in inflammatory responses.[2][3] Additionally, it has been shown to suppress the ERK/MMP1 signaling pathway, which is involved in cell proliferation, migration, and invasion.[2][4] As a calcium channel blocker, it also directly affects calcium signaling pathways.[1]

Troubleshooting Guides

Variability in Cell Viability (MTT) Assays

Issue: Inconsistent or unexpectedly high absorbance readings in MTT assays.

Potential Cause Troubleshooting Steps References
Direct reduction of MTT by this compound 1. Perform a cell-free control by incubating this compound with MTT reagent in media alone. 2. If a color change is observed, consider using an alternative viability assay that is less susceptible to interference from reducing compounds, such as the resazurin assay or a crystal violet staining-based assay.[5][7][1][5][6]
Compound Precipitation 1. Visually inspect wells for precipitates after adding this compound. 2. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. 3. Prepare fresh dilutions of this compound for each experiment.[8][9]
Incomplete Solubilization of Formazan Crystals 1. Ensure complete mixing of the solubilization solvent (e.g., DMSO, isopropanol) in each well. 2. Incubate the plate for a sufficient time after adding the solvent, protecting it from light. 3. Gently pipette the solution up and down to aid dissolution.
General Assay Variability 1. Ensure uniform cell seeding density across all wells. 2. Use calibrated pipettes and consistent pipetting techniques. 3. Include appropriate controls (vehicle control, positive control for cytotoxicity).[3][10]
Variability in Western Blotting for Signaling Pathway Analysis

Issue: Inconsistent band intensities or high background when analyzing ERK or NF-κB pathway proteins.

Potential Cause Troubleshooting Steps References
Suboptimal Antibody Concentration 1. Titrate primary and secondary antibody concentrations to find the optimal balance between signal and background.[11][12]
Insufficient Blocking 1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[11][13]
Inadequate Washing 1. Increase the number and duration of wash steps after antibody incubations.[5][11]
Variability in Protein Loading 1. Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. 2. Use a loading control (e.g., GAPDH, β-actin) to normalize for loading differences.[14]
Phosphatase/Protease Activity 1. Add phosphatase and protease inhibitors to your lysis buffer to preserve the phosphorylation status and integrity of your target proteins.[14]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Absorbance Reading: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[3]

Western Blot for ERK and NF-κB Signaling
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and NF-κB subunits (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[11][12][13]

Calcium Influx Assay
  • Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Baseline Measurement: Place the dish on the microscope stage and record the baseline fluorescence for a few minutes.

  • Compound Addition: Add this compound to the cells while continuously recording the fluorescence.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of this compound on intracellular calcium levels.[8][15][16][17]

Signaling Pathways and Experimental Workflows

PraeruptorinA_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus PraeruptorinA This compound IKK IKK Complex PraeruptorinA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates

Caption: this compound inhibits the NF-κB signaling pathway.

PraeruptorinA_ERK_MMP_Pathway PraeruptorinA This compound ERK ERK1/2 PraeruptorinA->ERK Inhibits Phosphorylation Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK MEK->ERK MMP1 MMP1 Expression ERK->MMP1 Upregulates Cell_Invasion Cell Invasion & Metastasis MMP1->Cell_Invasion Promotes

Caption: this compound suppresses the ERK/MMP1 signaling pathway.

Experimental_Workflow_Troubleshooting Start Start Bioassay with This compound Variability High Variability Observed? Start->Variability Check_Interference Perform Cell-Free MTT Control Variability->Check_Interference Yes Review_Protocol Review General Assay Protocol Variability->Review_Protocol No Interference_Detected Interference Detected? Check_Interference->Interference_Detected Change_Assay Switch to Alternative Viability Assay Interference_Detected->Change_Assay Yes Check_Solubility Check for Compound Precipitation Interference_Detected->Check_Solubility No End Proceed with Optimized Assay Change_Assay->End Solubility_Issue Precipitation Observed? Check_Solubility->Solubility_Issue Optimize_Solvent Optimize Solvent Concentration Solubility_Issue->Optimize_Solvent Yes Solubility_Issue->Review_Protocol No Optimize_Solvent->End Review_Protocol->End

Caption: Troubleshooting workflow for variability in this compound bioassays.

References

overcoming experimental artifacts in (-)-Praeruptorin A studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with (-)-Praeruptorin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental challenges and avoid artifacts in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a natural pyranocoumarin compound. Its primary reported biological activities are the inhibition of inflammatory responses and the blocking of calcium channels.[1] It has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[1][2]

Q2: What are the common challenges or artifacts to be aware of when working with this compound?

A2: Like many natural products, working with this compound can present several challenges. These include:

  • Solubility Issues: As a lipophilic molecule, it may have poor solubility in aqueous solutions, potentially leading to precipitation in cell culture media.

  • Assay Interference: Coumarin compounds can sometimes interfere with fluorescence-based assays due to their intrinsic fluorescence.

  • Metabolic Instability: this compound can be rapidly metabolized in vitro by liver microsomes, which can affect the interpretation of results in cell-based assays and in vivo studies.[3]

  • Solvent Artifacts: The solvents used during extraction and purification can sometimes react with natural products to form artifacts.

  • Off-Target Effects: It is important to consider and test for potential off-target effects to ensure the observed biological activity is specific.

Q3: What is the recommended solvent for dissolving this compound?

A3: Based on its chemical properties and information from suppliers, Dimethyl sulfoxide (DMSO) is a suitable solvent for creating stock solutions of this compound. For aqueous-based assays, it is crucial to dilute the DMSO stock to a final concentration that is non-toxic to the cells and does not affect the assay readout (typically ≤ 0.1%).

Troubleshooting Guides

Inconsistent Anti-Inflammatory Assay Results

Problem: You are observing high variability in your in vitro anti-inflammatory assays (e.g., NF-κB reporter assays, measurement of inflammatory cytokines).

Possible Cause Troubleshooting Step Rationale
Compound Precipitation 1. Visually inspect the cell culture wells for any signs of precipitation after adding this compound. 2. Prepare a fresh dilution of the compound in pre-warmed media and vortex thoroughly before adding to cells. 3. Decrease the final concentration of this compound in the assay. 4. Test a lower final concentration of the DMSO vehicle (e.g., 0.05%).Poor solubility can lead to an inaccurate effective concentration of the compound in the assay, resulting in inconsistent effects.
Metabolic Degradation 1. Reduce the incubation time of the compound with the cells. 2. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. 3. If using primary cells with high metabolic activity, consider this when interpreting results.This compound is known to be metabolized by liver microsomes, and similar metabolic activity in certain cell types could reduce its effective concentration over time.[3]
Cell Health Issues 1. Perform a cell viability assay (e.g., MTT, LDH) in parallel with your anti-inflammatory assay to ensure the observed effects are not due to cytotoxicity. 2. Ensure cells are not overgrown or stressed before treatment.High concentrations of the compound or the solvent can be toxic to cells, leading to a decrease in inflammatory readouts that is not due to a specific anti-inflammatory effect.
Artifacts in Calcium Imaging Experiments

Problem: You are observing unexpected or inconsistent changes in intracellular calcium levels in your calcium imaging experiments.

Possible Cause Troubleshooting Step Rationale
Fluorescence Interference 1. Run a control experiment with this compound alone (without cells or calcium indicator dye) to check for intrinsic fluorescence at the excitation and emission wavelengths of your dye. 2. Test a different calcium indicator dye with a distinct spectral profile.Coumarin compounds can possess intrinsic fluorescence, which may interfere with the signal from the calcium indicator dye, leading to false positive or negative results.
Vehicle Effects 1. Run a vehicle control with the same final concentration of DMSO used for the this compound treatment. 2. Ensure the final DMSO concentration is as low as possible.DMSO can have direct effects on cellular calcium signaling, and it is crucial to differentiate these from the effects of the compound.
Off-Target Effects 1. If possible, use specific inhibitors of other known cellular targets to see if the observed calcium response is altered. 2. Consult literature for known off-target effects of similar coumarin compounds.The observed calcium flux may be an indirect effect of the compound acting on other cellular pathways.

Quantitative Data Summary

The following table summarizes some of the reported quantitative data for Praeruptorin A. Note that values can vary depending on the specific experimental conditions.

Parameter Value Assay Conditions Reference
IC50 for NO Suppression 208 µMIL-1β-stimulated rat hepatocytes[4]
Metabolism RapidRat and human liver microsomes[3]

Detailed Experimental Protocols

NF-κB Nuclear Translocation Assay

This protocol is a general guideline for assessing the effect of this compound on NF-κB nuclear translocation using immunofluorescence.

Materials:

  • Cells cultured on glass coverslips (e.g., RAW 264.7 macrophages)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Inflammatory stimulus (e.g., LPS at 1 µg/mL)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with the inflammatory agent (e.g., LPS) for the predetermined optimal time (e.g., 30-60 minutes).

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Wash with PBS and block with 1% BSA for 1 hour.

  • Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

In Vivo Anti-Inflammatory Study Design (General Guideline)

This is a general workflow for an in vivo study. Specific details should be optimized based on the animal model and research question.

in_vivo_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_monitoring Monitoring & Analysis cluster_data Data Analysis animal_acclimatization Animal Acclimatization group_assignment Random Group Assignment animal_acclimatization->group_assignment pra_admin This compound Administration group_assignment->pra_admin pra_prep This compound Formulation pra_prep->pra_admin inflammation_induction Induction of Inflammation pra_admin->inflammation_induction clinical_scoring Clinical Scoring & Observation inflammation_induction->clinical_scoring sample_collection Tissue/Blood Collection clinical_scoring->sample_collection biochemical_analysis Biochemical Analysis (e.g., Cytokines) sample_collection->biochemical_analysis histology Histopathological Analysis sample_collection->histology stat_analysis Statistical Analysis biochemical_analysis->stat_analysis histology->stat_analysis conclusion Conclusion stat_analysis->conclusion

Caption: General workflow for an in vivo anti-inflammatory study.

Signaling Pathway Diagrams

NF-κB Signaling Pathway Inhibition

This diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.

NFkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation PraeruptorinA This compound PraeruptorinA->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Inflammatory_genes Inflammatory Gene Transcription DNA->Inflammatory_genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

refinement of protocols for studying (-)-Praeruptorin A metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the metabolism of (-)-Praeruptorin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in refining your experimental protocols.

Frequently Asked Questions (FAQs)

1. What are the primary metabolic pathways of this compound?

This compound undergoes extensive metabolism primarily through oxidation, hydrolysis, intra-molecular acyl migration, and glucuronidation.[1] In the presence of an NADPH-regenerating system, this compound (lPA) produces nine metabolites in both rat and human liver microsomes.[2] Key metabolic transformations include hydrolysis of the ester group, hydroxylation of the coumarin ring, and subsequent conjugation reactions.

2. Which enzymes are responsible for the metabolism of this compound?

The metabolism of the dextrorotatory form, (+)-praeruptorin A, has been shown to be mediated by several cytochrome P450 (CYP) isoenzymes. Recombinant human CYP3A4 exhibits the highest activity in the formation of certain oxidative metabolites, while CYP2C19 and CYP2B6 are also involved.[3] For the levorotatory form, this compound, carboxylesterases play a significant role in its hydrolysis, a process that can occur even without an NADPH-regenerating system.[2][4]

3. What are the major differences in metabolism between rats and humans?

Both enantiomers of Praeruptorin A are metabolized more rapidly in rat liver microsomes (RLMs) compared to human liver microsomes (HLMs).[2][4] Specifically, this compound shows a more significant species difference in metabolic rate.[2][4] The number and types of metabolites can also vary between species. For instance, the dextrorotatory form produces 12 metabolites in RLMs but only 6 in HLMs.[2]

4. What analytical techniques are most suitable for identifying this compound metabolites?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the detection and identification of this compound metabolites.[1][5][6] Specifically, methods using hybrid triple quadrupole-linear ion trap mass spectrometry (Q-trap-MS) and time-of-flight mass spectrometry (TOF-MS) have been successfully employed.[1]

Troubleshooting Guides

This section addresses common issues encountered during the in vitro and in vivo study of this compound metabolism.

In Vitro Metabolism Studies (Liver Microsomes, S9 Fractions)
Problem Potential Cause Recommended Solution
Low or no metabolite formation Inactive enzymes (CYPs or esterases).Ensure proper storage of liver microsomes/S9 fractions at -80°C. Use fresh NADPH-regenerating system for CYP-mediated metabolism. For esterase activity, ensure the buffer pH is optimal (typically around 7.4).
Incorrect cofactor concentration.Optimize the concentration of NADPH, UDPGA (for glucuronidation), and PAPS (for sulfation).
Inhibitory compounds in the reaction mixture.Test for potential inhibition by the vehicle (e.g., DMSO) used to dissolve this compound. Keep the final solvent concentration low (typically <1%).
High variability between replicates Inconsistent pipetting of small volumes.Use calibrated pipettes and consider preparing a master mix for the reaction components to ensure consistency.
Temperature fluctuations during incubation.Ensure the incubator or water bath maintains a stable temperature of 37°C.
Difficulty in identifying metabolites Low abundance of metabolites.Increase the incubation time or the concentration of the substrate or protein, but be mindful of potential substrate inhibition or enzyme saturation.
Complex biological matrix interference.Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup before LC-MS/MS analysis.
Isomeric metabolites co-eluting.Optimize the HPLC gradient and consider using a chiral column if stereoisomers are expected.[6]
In Vivo Metabolism Studies (Animal Models)
Problem Potential Cause Recommended Solution
Low recovery of metabolites in urine or feces Extensive metabolism and rapid clearance.This compound is known to be metabolized quickly.[1] Collect samples at earlier time points and use a sensitive analytical method with a low limit of quantification (LOQ).
Biliary excretion as a major elimination pathway.Consider bile duct cannulation in animal models to collect bile and quantify biliary excretion of metabolites.
Poor oral bioavailability Significant first-pass metabolism in the liver and/or intestine.Conduct in vitro studies with intestinal microsomes or Caco-2 cells to assess intestinal metabolism and permeability.[7]
Contamination of samples Environmental contamination or carryover from previous experiments.Use clean metabolic cages and thoroughly clean all equipment between experiments. Run blank samples to check for contamination.

Data Presentation

Table 1: Summary of Identified Metabolites of (±)-Praeruptorin A in Various Biological Matrices

Biological Matrix Number of Phase I Metabolites Number of Phase II Metabolites (Glucuronidated) Reference
Rat Liver Microsomes (RLMs)122[1]
Human Liver Microsomes (HLMs)90[1]
Rat Plasma2 (hydrolyzed products)Not Reported[1]
Human Plasma0Not Reported[1]
Rat Urine61[1]
Rat Feces60[1]

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes (HLMs)

This protocol is adapted from studies investigating the CYP-mediated metabolism of Praeruptorin A.[3][8]

1. Reagents and Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) or Methanol (for reaction termination)

  • Internal Standard (IS) for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs (final protein concentration typically 0.2-0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Add this compound to the incubation mixture (final concentration typically 1-10 µM) and briefly vortex.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubate the mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing the internal standard.

  • Vortex the mixture and centrifuge at high speed (e.g., >12,000 g) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

3. Control Incubations:

  • No NADPH: Replace the NADPH-regenerating system with buffer to assess non-CYP mediated metabolism (e.g., by esterases).

  • No HLMs: Incubate this compound with buffer and cofactors to check for non-enzymatic degradation.

  • Time 0: Terminate the reaction immediately after adding the substrate to determine the background level.

Visualizations

Metabolic Pathways of this compound

PraeruptorinA_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism PraeruptorinA This compound Hydrolysis Hydrolysis (Carboxylesterases) PraeruptorinA->Hydrolysis Ester Cleavage Oxidation Oxidation (CYP450s) PraeruptorinA->Oxidation Hydroxylation AcylMigration Intra-molecular Acyl Migration Hydrolysis->AcylMigration HydrolyzedMetabolites Hydrolyzed Metabolites (e.g., cis-khellactone) Hydrolysis->HydrolyzedMetabolites OxidizedMetabolites Oxidized Metabolites Oxidation->OxidizedMetabolites AcylMigration->HydrolyzedMetabolites Glucuronidation Glucuronidation (UGTs) GlucuronideConjugates Glucuronide Conjugates Glucuronidation->GlucuronideConjugates OxidizedMetabolites->Glucuronidation

Caption: Phase I and Phase II metabolic pathways of this compound.

In Vitro Metabolism Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Sample Processing cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Cofactors, Substrate) PreIncubate Pre-incubate Microsomes (37°C, 5 min) Reagents->PreIncubate Microsomes Thaw Liver Microsomes Microsomes->PreIncubate AddSubstrate Add this compound PreIncubate->AddSubstrate StartReaction Initiate with NADPH AddSubstrate->StartReaction Incubate Incubate at 37°C StartReaction->Incubate Terminate Terminate Reaction (Ice-cold ACN + IS) Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Workflow for in vitro metabolism of this compound.

Troubleshooting Logic for Low Metabolite Detection

Troubleshooting_Logic Start Low Metabolite Detection CheckEnzymes Are enzymes active? (Storage, Handling) Start->CheckEnzymes CheckCofactors Are cofactors fresh and at correct concentration? CheckEnzymes->CheckCofactors Yes Solution1 Use new enzyme stock. Verify storage conditions. CheckEnzymes->Solution1 No CheckIncubation Is incubation time and temperature optimal? CheckCofactors->CheckIncubation Yes Solution2 Prepare fresh cofactors. Optimize concentrations. CheckCofactors->Solution2 No CheckAnalysis Is the analytical method sensitive enough? CheckIncubation->CheckAnalysis Yes Solution3 Increase incubation time. Verify incubator temperature. CheckIncubation->Solution3 No Solution4 Optimize MS parameters. Improve sample cleanup. CheckAnalysis->Solution4 No End Re-run Experiment CheckAnalysis->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting logic for low metabolite detection.

References

Technical Support Center: Enhancing Assay Sensitivity for (-)-Praeruptorin A Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Praeruptorin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the sensitivity of your assays for determining the activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of action for this compound that I can assay?

A1: this compound has been shown to exhibit biological activity through at least two key pathways:

  • Inhibition of the NF-κB Signaling Pathway: It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[1][2]

  • Induction of UGT1A1 Expression via the CAR Pathway: this compound can upregulate the expression of UDP Glucuronosyltransferase 1A1 (UGT1A1), an important enzyme in drug metabolism. This induction is mediated, at least in part, through the Constitutive Androstane Receptor (CAR).[3][4]

Q2: Which assays are most commonly used to measure the activity of this compound?

A2: The most common assays for evaluating the activity of this compound include:

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α.[1][5]

  • qRT-PCR (Quantitative Reverse Transcription Polymerase Chain Reaction): To measure the mRNA expression levels of inflammatory genes (e.g., IL1B, TNF, NOS2) or metabolic enzymes (e.g., UGT1A1).[1][4][5]

  • Western Blotting: To detect the protein levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated p65, IκBα) or the expression of UGT1A1.[1][4][5]

  • Cell Viability Assays (e.g., MTT, CCK-8): To determine the cytotoxic concentration range of this compound on your chosen cell line.[1][5]

Q3: My assay signal is weak. What are the first things I should check?

A3: For a weak signal, start by verifying the following:

  • Reagent Integrity: Ensure all reagents, including antibodies, enzymes, and this compound itself, are stored correctly and are not expired.

  • Cell Health and Confluency: Use healthy, actively dividing cells at a consistent confluency for all experiments.

  • Stimulus/Inducer Concentration: Confirm that the concentration of the inflammatory stimulus (e.g., LPS, Poly(I:C)) is sufficient to induce a robust response.[2]

  • Incubation Times and Temperatures: Double-check that all incubation steps in your protocol were performed for the correct duration and at the specified temperature.

Troubleshooting Guides

Enhancing Sensitivity in ELISA for Cytokine Detection
Problem Potential Cause Recommended Solution
Low Signal or No Signal Insufficient cytokine production by cells.Optimize the concentration of the inflammatory stimulus (e.g., LPS, TNF-α) and the treatment time with this compound.
Antibody concentration is too low.Increase the concentration of the primary or secondary antibody. Titration experiments may be necessary to find the optimal concentration.
Short incubation times.Increase the incubation time for antibodies, for example, by incubating overnight at 4°C to allow for maximal binding.
Sub-optimal detection reagent.Use a more sensitive substrate for the enzyme conjugate (e.g., a chemiluminescent substrate instead of a colorimetric one).
High Background Non-specific antibody binding.Increase the number and duration of wash steps. Add a detergent like Tween-20 to your wash buffers. Optimize the blocking buffer (e.g., switch from milk to BSA for phospho-antibodies).
Cross-reactivity of antibodies.Ensure you are using a matched pair of capture and detection antibodies that recognize different epitopes on the target cytokine.
High Variability Between Replicates Inconsistent pipetting or washing.Use calibrated pipettes and ensure consistent technique. An automated plate washer can improve consistency.
Edge effects on the plate.Avoid using the outermost wells of the plate, or ensure even temperature and humidity control during incubations by using a plate sealer.
Enhancing Sensitivity in qRT-PCR for Gene Expression Analysis
Problem Potential Cause Recommended Solution
High Ct Values or No Amplification for Target Gene Low abundance of target mRNA.Increase the amount of starting RNA for cDNA synthesis. Use gene-specific primers for the reverse transcription step to enrich for your target cDNA.
Poor RNA quality.Ensure RNA is intact and free of contaminants. Use DNase treatment to remove any genomic DNA.
Inefficient primers or probe.Design and validate new primers and probes. Ensure they have optimal annealing temperatures and do not form primer-dimers.
Poor PCR Efficiency Presence of PCR inhibitors in the cDNA sample.Dilute the cDNA template to reduce the concentration of inhibitors.
Sub-optimal reaction conditions.Optimize the annealing temperature and magnesium concentration in your qPCR reaction.
Inconsistent Results Variability in reverse transcription efficiency.Use a consistent amount of high-quality RNA for all reverse transcription reactions. Include a no-RT control to check for genomic DNA contamination.
Inaccurate normalization.Validate your housekeeping gene to ensure its expression is stable across all experimental conditions. Consider using the geometric mean of multiple housekeeping genes for normalization.
Enhancing Sensitivity in Western Blotting for Signaling Proteins
Problem Potential Cause Recommended Solution
Weak or No Bands for Phosphorylated Proteins Dephosphorylation of proteins during sample preparation.Always work on ice. Add phosphatase inhibitors to your lysis buffer.[6]
Low abundance of the target protein.Load a higher amount of total protein per lane. Consider immunoprecipitation to enrich for your protein of interest.
Inefficient antibody binding.Use a primary antibody specifically validated for Western blotting. Optimize the antibody dilution and consider incubating overnight at 4°C.
High Background Non-specific antibody binding.Use 5% BSA in TBST for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins that can increase background.[6] Increase the duration and number of washes.
Membrane was allowed to dry out.Ensure the membrane remains moist throughout the blocking and incubation steps.
Non-Specific Bands Primary or secondary antibody is not specific enough.Use a more specific primary antibody. Ensure the secondary antibody does not cross-react with other proteins in your sample. Run appropriate controls, including a lane with no primary antibody.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key biological markers, compiled from published literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

This compound Concentration (µM)IL-1β Secretion (pg/mL)TNF-α Secretion (pg/mL)
0 (LPS only)~35~4500
12.5~25~3500
25~18~2500
50~10~1500

Data are estimated from graphical representations in the cited literature and are intended for comparative purposes.[7]

Table 2: Effect of this compound on UGT1A1 mRNA Expression in HepG2 Cells

TreatmentIncubation TimeRelative UGT1A1 mRNA Expression (Fold Change)
Control (DMSO)48h1.0
This compound (10 µM)48h~2.5
This compound (20 µM)48h~3.5
This compound (40 µM)48h~4.5

Data are estimated from graphical representations in the cited literature and are intended for comparative purposes.[4]

Experimental Protocols

Detailed Methodology: Sandwich ELISA for TNF-α

This protocol is a general guideline for a sandwich ELISA to measure TNF-α in cell culture supernatants.

  • Plate Coating:

    • Dilute the capture antibody against TNF-α to a concentration of 1-4 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 300 µL of wash buffer (PBS with 0.05% Tween-20) per well.

    • Add 300 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Incubate for at least 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the TNF-α standard in your cell culture medium or blocking buffer.

    • Add 100 µL of your standards and samples (cell culture supernatants) to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the biotinylated detection antibody against TNF-α in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute Streptavidin-HRP conjugate in blocking buffer.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed (typically 15-20 minutes).

    • Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well to stop the reaction.

    • Read the absorbance at 450 nm on a microplate reader.

Detailed Methodology: qRT-PCR for UGT1A1 mRNA Expression

This protocol provides a general workflow for quantifying UGT1A1 mRNA levels.

  • RNA Isolation:

    • Culture HepG2 cells to the desired confluency and treat with various concentrations of this compound for the desired time (e.g., 48 hours).[4]

    • Harvest cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis (Reverse Transcription):

    • In a sterile, RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and RNase-free water.

    • Incubate at 65°C for 5 minutes, then place on ice.

    • Add reverse transcription buffer, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV).

    • Incubate according to the enzyme manufacturer's protocol (e.g., 60 minutes at 42°C, followed by 10 minutes at 70°C to inactivate the enzyme).

    • The resulting cDNA can be stored at -20°C.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix on ice. For each reaction, combine:

      • SYBR Green or TaqMan master mix

      • Forward and reverse primers for UGT1A1 and a validated housekeeping gene (e.g., GAPDH, ACTB)

      • Diluted cDNA template

      • Nuclease-free water

    • Run the qPCR plate on a real-time PCR instrument with a program typically consisting of:

      • Initial denaturation (e.g., 95°C for 5-10 minutes)

      • 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).[8]

      • A melt curve analysis at the end if using SYBR Green to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for UGT1A1 and the housekeeping gene in all samples.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Detailed Methodology: Western Blot for Phospho-p65 and IκBα

This protocol outlines the steps for detecting key proteins in the NF-κB pathway.

  • Sample Preparation (Cell Lysis):

    • Culture cells (e.g., RAW 264.7) and treat with an inflammatory stimulus and/or this compound.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature to minimize non-specific binding, especially for phospho-antibodies.[6]

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-p65 or rabbit anti-IκBα) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Visualization:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • Stripping and Reprobing (Optional):

    • To detect total p65 or a loading control (e.g., β-actin, GAPDH) on the same membrane, strip the membrane using a mild stripping buffer, re-block, and then probe with the appropriate primary antibody.

Signaling Pathway and Workflow Diagrams

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PraeruptorinA This compound IKK_complex IKK Complex (IKKα/β/γ) PraeruptorinA->IKK_complex Inhibits Stimulus Inflammatory Stimulus (e.g., LPS, Poly(I:C)) Stimulus->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates IkappaB_p p-IκBα IkappaB->IkappaB_p NFkappaB_inactive p50/p65 (Inactive) Proteasome Proteasome Degradation IkappaB_p->Proteasome Ubiquitination NFkappaB_active p50/p65 (Active) Nucleus Nucleus NFkappaB_active->Nucleus Translocation Gene_Expression Inflammatory Gene Expression (IL-1β, TNF-α, etc.) Nucleus->Gene_Expression Induces IkappaB_inactive_complex IκBα p50/p65 IkappaB_inactive_complex:f0->IkappaB IkappaB_inactive_complex:f1->NFkappaB_inactive IkappaB_inactive_complex->NFkappaB_active Releases

Figure 1: this compound inhibits the canonical NF-κB signaling pathway.

CAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PraeruptorinA This compound CAR CAR (Constitutive Androstane Receptor) PraeruptorinA->CAR Activates Nucleus Nucleus CAR->Nucleus Translocation RXR RXR RXR->Nucleus Translocation CAR_RXR CAR/RXR Heterodimer PBREM PBREM (Phenobarbital-Responsive Enhancer Module) CAR_RXR->PBREM Binds to UGT1A1_Gene UGT1A1 Gene PBREM->UGT1A1_Gene Activates Transcription UGT1A1_mRNA UGT1A1 mRNA UGT1A1_Gene->UGT1A1_mRNA UGT1A1_Protein UGT1A1 Protein UGT1A1_mRNA->UGT1A1_Protein Translation

Figure 2: CAR-mediated induction of UGT1A1 expression by this compound.

Troubleshooting_Workflow Start Weak or Inconsistent Assay Signal Check_Reagents Verify Reagent Quality & Storage Start->Check_Reagents Check_Cells Assess Cell Health & Density Check_Reagents->Check_Cells Reagents OK Optimize_Stimulus Optimize Stimulus Concentration & Time Check_Cells->Optimize_Stimulus Cells Healthy Optimize_Assay Assay-Specific Optimization Optimize_Stimulus->Optimize_Assay Stimulus Optimized ELISA_Opt ELISA: - Antibody Titration - Incubation Time - Sensitive Substrate Optimize_Assay->ELISA_Opt qPCR_Opt qRT-PCR: - Increase RNA Input - Gene-Specific Priming - Validate Housekeeping Gene Optimize_Assay->qPCR_Opt WB_Opt Western Blot: - Add Inhibitors - Increase Protein Load - Optimize Blocking (BSA) Optimize_Assay->WB_Opt Success Sensitive & Reproducible Assay ELISA_Opt->Success qPCR_Opt->Success WB_Opt->Success

Figure 3: General troubleshooting workflow for enhancing assay sensitivity.

References

Technical Support Center: Analysis of (-)-Praeruptorin A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of (-)-Praeruptorin A in biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they affect the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis in biological samples like plasma or serum, endogenous components such as phospholipids, salts, and proteins can cause these effects.[2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the analyte.[4][5]

Q2: I am observing poor sensitivity and inconsistent results for this compound in my plasma samples. Could this be due to matrix effects?

A: Yes, poor sensitivity and irreproducible results are common indicators of significant matrix effects.[6] Phospholipids are a major contributor to matrix-induced ionization suppression in plasma samples because they are abundant and often co-extract with the analytes of interest during sample preparation.[7] This can lead to decreased sensitivity, making it difficult to achieve low limits of quantitation, and can also cause erratic elution, reducing the reproducibility of your method.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard solution is infused into the mass spectrometer after the analytical column. A blank, extracted biological sample is then injected onto the column. Any suppression or enhancement of the constant analyte signal at the retention time of interfering components indicates the presence of matrix effects.[8]

  • Post-Extraction Spike Method: This is a quantitative approach. The response of this compound in a blank matrix extract that has been spiked with the analyte is compared to the response of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as a percentage.[9]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. Here are some common and effective techniques:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[10][11] While widely used, it may not effectively remove phospholipids, which can still cause significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. By selecting appropriate solvents and adjusting the pH, you can selectively extract this compound while leaving many interfering components behind.[7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. It involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a different solvent.[3] Specific SPE cartridges designed for phospholipid removal are also available.[2]

Q5: Can I just dilute my sample to reduce matrix effects?

A: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[4][8] However, this strategy is only feasible if the concentration of this compound in your samples is high enough to remain above the limit of quantitation of your analytical method after dilution.[4]

Q6: How does the choice of internal standard (IS) help in compensating for matrix effects?

A: An ideal internal standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement.[12] A stable isotope-labeled (SIL) version of this compound is the best choice for an internal standard as it has nearly identical physicochemical properties and chromatographic behavior.[4] The use of an appropriate IS can correct for variability in the analytical process, including matrix effects, leading to more accurate and precise results.[4]

Experimental Protocols

Below are detailed methodologies for the analysis of this compound in rat plasma, adapted from published literature.[10][13]

Method 1: Protein Precipitation

This protocol is a common starting point for the analysis of this compound in plasma.

1. Sample Preparation:

  • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard.
  • Vortex the mixture for 1 minute to precipitate the proteins.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions:

ParameterCondition
LC Column Thermo BDS Hypersil C18 (2.1 mm × 50 mm, 2.4 µm)[10]
Mobile Phase A: 0.05% Formic acid in water; B: Acetonitrile[10]
Gradient Optimized for separation of this compound and IS
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
MS/MS Mode Multiple Reaction Monitoring (MRM)[10]
MRM Transitions Praeruptorin A: To be optimized; Khellactone (metabolite): To be optimized[10]
Method 2: Chiral Separation of Praeruptorin A Enantiomers

This protocol is for the enantioselective determination of D- and L-Praeruptorin A.

1. Sample Preparation:

  • Similar to the protein precipitation method described above.

2. LC-MS/MS Conditions:

ParameterCondition
LC Column AD-RH (for enantioselective separation)[13]
Mobile Phase Optimized for chiral separation (e.g., acetonitrile/water mixtures)
Flow Rate Optimized for the chiral column
Ionization Mode Positive Electrospray Ionization (ESI+)[13]
MS/MS Mode Selected Reaction Monitoring (SRM)[13]

Quantitative Data Summary

The following table summarizes the validation parameters for an LC-MS/MS method for this compound and its metabolite, khellactone, in rat plasma.[10]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)Matrix Effect (%)
Praeruptorin A0.99 - 990.00.99< 14.05< 14.0589.39 - 109.5076.35 - 89.5889.67 - 105.26
Khellactone2.0 - 2000.02.0< 14.05< 14.0589.39 - 109.5076.35 - 89.5889.67 - 105.26

Data adapted from Xu et al., 2022.[10]

A separate study on the enantiomers of Praeruptorin A reported matrix effects between 91.1% and 109%.[13]

Visual Guides

The following diagrams illustrate key workflows and concepts for dealing with matrix effects.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Good Selectivity spe Solid-Phase Extraction start->spe High Purity end_prep Cleaned Extract ppt->end_prep lle->end_prep spe->end_prep lcms LC-MS/MS System end_prep->lcms data Data Acquisition & Processing lcms->data

Caption: General workflow for biological sample analysis.

matrix_effect_troubleshooting issue Poor Sensitivity or Inconsistent Results check_me Suspect Matrix Effects? issue->check_me assess_me Assess Matrix Effects (Post-column infusion or Post-extraction spike) check_me->assess_me Yes me_present Matrix Effects Confirmed? assess_me->me_present no_me Investigate Other Causes (e.g., instrument performance, standard stability) me_present->no_me No optimize_prep Optimize Sample Prep (LLE, SPE, Phospholipid Removal) me_present->optimize_prep Yes optimize_chrom Optimize Chromatography (Change column, modify mobile phase) optimize_prep->optimize_chrom use_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_is revalidate Re-validate Method use_is->revalidate

Caption: Troubleshooting guide for matrix effects.

References

Technical Support Center: Optimization of Liquid-Liquid Extraction for Praeruptorins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the liquid-liquid extraction (LLE) of Praeruptorins from plant materials and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are Praeruptorins and why is their extraction important?

Praeruptorins are a group of angular-type pyranocoumarins, with Praeruptorins A, B, D, and E being major bioactive components found in the roots of Peucedanum praeruptorum Dunn.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective effects, making their efficient extraction crucial for research and drug development.[2][3][4]

Q2: Which solvent system is recommended for the initial extraction of Praeruptorins?

The choice of solvent is critical and depends on the specific Praeruptorin and the sample matrix.[5] For general extraction from the plant material Peucedanum praeruptorum, solvents of varying polarities are used. A common approach involves initial extraction with methanol, followed by fractionation with solvents like ethyl acetate (AcOEt), n-butanol (BuOH), and water.[4][6] Praeruptorins A and B have been successfully isolated from the ethyl acetate fraction, indicating its suitability for these less polar coumarins.[6] For biological samples like plasma, methyl tert-butyl ether (MTBE) has been effectively used to extract Praeruptorin D.[3]

Q3: What are the most critical parameters to control during LLE for Praeruptorins?

The efficiency of LLE is influenced by several key factors.[7] For Praeruptorins, the most critical parameters to optimize include:

  • Solvent Selection: The solvent's polarity and selectivity for coumarins are paramount.[5][8]

  • pH of the Aqueous Phase: For ionizable compounds, adjusting the pH can significantly enhance partitioning into the organic phase.[9] For acidic compounds, the pH should be adjusted to two units below the pKa.[9]

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample, often around 7:1, can improve recovery, though the optimal value depends on the partition coefficient.[9]

  • Mixing Intensity and Time: Gentle agitation is often preferred to vigorous shaking to prevent emulsion formation.[10] The contact time between the two phases also affects extraction efficiency.[5]

  • Temperature: Temperature can alter the partition coefficient and solubility.[5] However, elevated temperatures can risk thermal degradation of the Praeruptorins.[5]

Q4: Are there alternative extraction methods to LLE for Praeruptorins?

Yes, other methods have been developed. Supercritical Fluid Extraction using CO2 (SFE-CO2) has been shown to be a feasible and reliable method for extracting Praeruptorin A, with higher extraction amounts compared to traditional decoction and heating reflux methods.[11] Other techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also effective for extracting bioactive compounds from plant materials and can be considered.[12][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during the liquid-liquid extraction of Praeruptorins.

Issue 1: Low Yield or Poor Recovery of Praeruptorins

  • Question: My final extract shows a very low yield of Praeruptorins. What could be the cause and how can I fix it?

  • Answer: Low yield is a common problem with several potential causes:

    • Inappropriate Solvent Choice: The polarity of your extraction solvent may not be optimal for the target Praeruptorin. Praeruptorins are coumarins, and polar solvents like methanol or ethanol are often efficient for initial extraction from plant material, while less polar solvents like ethyl acetate are good for subsequent purification.[6][14] Consider testing a range of solvents with varying polarities.[8]

    • Incomplete Extraction: A single extraction is often insufficient. Repeating the extraction process three or more times with fresh solvent will maximize yield.[15]

    • Suboptimal pH: If the Praeruptorin or other compounds in the matrix are ionizable, the pH of the aqueous phase will heavily influence partitioning. For acidic analytes, ensure the pH is at least 2 units below the pKa to maintain them in their neutral, more organic-soluble form.[9]

    • Analyte Degradation: Praeruptorins may be sensitive to high temperatures or prolonged exposure to light.[5][16] Avoid excessive heat during solvent evaporation and store extracts in dark containers at low temperatures.[17]

    • Poor Phase Separation: If layers are not separated cleanly, you will lose the product.[15] Ensure adequate time for layers to settle.

Issue 2: Emulsion Formation at the Solvent Interface

  • Question: An emulsion layer is forming between the aqueous and organic phases, making separation impossible. What should I do?

  • Answer: Emulsions are common when samples contain surfactant-like compounds such as lipids or proteins.[10] Here are several techniques to break an emulsion:

    • Reduce Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the mechanical energy that creates emulsions while still allowing for sufficient interfacial contact.[10]

    • Add Salt (Salting Out): Add sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can decrease the solubility of organic molecules and force the separation of layers.[9][10]

    • Centrifugation: Transfer the mixture to centrifuge tubes. The force from centrifugation is often sufficient to break the emulsion and create a sharp interface.[10]

    • Filtration: Pass the mixture through a phase separation filter paper or a glass wool plug to separate the layers.[10]

    • Solvent Modification: Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help solubilize the emulsifying agents.[10]

Issue 3: Inconsistent or Non-Reproducible Results

  • Question: My extraction yields are highly variable between experiments. How can I improve consistency?

  • Answer: Variability often stems from manual processing and subtle changes in experimental conditions.[18]

    • Standardize a Protocol: Ensure all parameters—volumes, mixing time, mixing intensity, settling time, and temperature—are kept consistent for every extraction.

    • Control Temperature: Temperature fluctuations can affect solvent properties and analyte solubility.[5] Perform extractions in a temperature-controlled environment if possible.

    • Automate the Process: Automated liquid-liquid extraction systems can significantly improve reproducibility by eliminating human error in pipetting and timing.[18]

    • Ensure Sample Homogeneity: If working with solid plant material, ensure it is finely ground and well-mixed to guarantee that each subsample is representative of the whole.

Experimental Protocols

Protocol 1: General LLE for Praeruptorins A & B from Peucedanum praeruptorum Roots

This protocol is based on methodologies for extracting coumarins and Praeruptorins from plant material.[4][6]

  • Sample Preparation: Air-dry the roots of Peucedanum praeruptorum and grind them into a fine powder.

  • Initial Extraction: Macerate the powdered root material in methanol at room temperature for 24-48 hours. Alternatively, use sonication for a shorter duration (e.g., 3 x 20 minutes) to increase efficiency.[12] Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning (LLE): a. Resuspend the crude methanol extract in water. b. Transfer the aqueous suspension to a separatory funnel. c. Add an equal volume of ethyl acetate (AcOEt). d. Gently invert the funnel 20-30 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion. e. Allow the layers to separate completely. f. Drain the lower aqueous layer. Collect the upper ethyl acetate layer. g. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate. h. Combine all ethyl acetate fractions.

  • Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove residual water. Filter and evaporate the solvent under vacuum at a temperature below 40°C to yield the Praeruptorin-rich fraction.

  • Further Purification: The resulting extract can be further purified using column chromatography on silica gel.[6]

Protocol 2: LLE for Praeruptorin D from Biological Plasma Samples

This protocol is adapted from a validated method for pharmacokinetic studies.[3]

  • Sample Preparation: In a glass centrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Addition: Add 50 µL of an internal standard working solution (e.g., osthole at 10 µg/mL).

  • Liquid-Liquid Extraction: a. Add 3 mL of methyl tert-butyl ether (MTBE) to the tube. b. Vortex the mixture for 5 minutes to ensure thorough mixing. c. Centrifuge at 10,000 rpm for 5 minutes to achieve complete phase separation. d. Carefully transfer the upper organic layer (MTBE) to a clean tube. e. Repeat the extraction (steps a-d) on the remaining aqueous layer to maximize recovery.

  • Evaporation: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of methanol.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble material.

  • Analysis: The supernatant is now ready for analysis by HPLC or LC-MS.

Quantitative Data Summary

Table 1: Solvent Selection for Coumarin Extraction

Solvent ClassExample SolventsPolarityGeneral Use for Coumarins
Polar Protic Water, Methanol, EthanolHighEffective for initial extraction from plant matrix, especially for glycosides.[14]
Polar Aprotic Ethyl Acetate, AcetoneMediumExcellent for selectively extracting free coumarins like Praeruptorins A and B from an aqueous suspension.[6][14]
Non-Polar Hexane, Chloroform, Diethyl EtherLowGenerally poor at extracting coumarins alone but can be used in solvent mixtures or for removing highly non-polar impurities.[14]

Table 2: Optimized LLE Parameters for Praeruptorin D from Plasma[3]

ParameterOptimized Value/Condition
Extraction Solvent Methyl tert-butyl ether (MTBE)
Sample Volume 100 µL
Mixing Method Vortexing
Mixing Time 5 minutes
Centrifugation Speed 10,000 rpm
Centrifugation Time 5 minutes
Number of Extractions 2
Evaporation Temp. 40°C

Table 3: Optimized SFE-CO2 Parameters for Praeruptorin A from Plant Material[11]

ParameterOptimized Value/Condition
Technique Supercritical Fluid Extraction (SFE)
Primary Solvent Carbon Dioxide (CO2)
Cosolvent Alcohol
Temperature 60°C
Pressure 20 MPa
Extraction Duration 3 hours

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Start Plant Material (e.g., Roots) Grind Grind into Fine Powder Start->Grind Extract Initial Solvent Extraction (e.g., Methanol Maceration) Grind->Extract Concentrate Concentrate to Crude Extract Extract->Concentrate Resuspend Resuspend in Water Concentrate->Resuspend AddSolvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Resuspend->AddSolvent Mix Mix Gently & Separate Phases AddSolvent->Mix Collect Collect Organic Layer Mix->Collect Repeat Repeat Extraction x2 Collect->Repeat Repeat->AddSolvent With fresh solvent Combine Combine Organic Fractions Repeat->Combine Done Dry Dry with Na2SO4 Combine->Dry Evaporate Evaporate Solvent Dry->Evaporate End Purified Praeruptorin Extract Evaporate->End

Caption: General workflow for liquid-liquid extraction of Praeruptorins.

Troubleshooting_Yield Start Problem: Low Praeruptorin Yield CheckSolvent Is the solvent choice optimal? Start->CheckSolvent CheckRepeats Was the extraction repeated at least 3 times? CheckSolvent->CheckRepeats Yes Sol1 Solution: Test solvents of varying polarity. (e.g., Methanol, Ethyl Acetate) CheckSolvent->Sol1 No CheckpH Is the aqueous phase pH correct for neutral analyte form? CheckRepeats->CheckpH Yes Sol2 Solution: Perform multiple extractions with fresh solvent. CheckRepeats->Sol2 No CheckDegradation Was excessive heat or light avoided during processing? CheckpH->CheckDegradation Yes Sol3 Solution: Adjust pH 2 units away from analyte pKa. CheckpH->Sol3 No Sol4 Solution: Use low temperature evaporation and protect from light. CheckDegradation->Sol4 No End Yield Improved CheckDegradation->End Yes Sol1->CheckRepeats Sol2->CheckpH Sol3->CheckDegradation Sol4->End

Caption: Troubleshooting logic for low Praeruptorin extraction yield.

LLE_Factors cluster_params Key Parameters cluster_outcomes Desired Outcomes center LLE Optimization Solvent Solvent Choice (Polarity, Selectivity) center->Solvent Ratio Solvent/Sample Ratio center->Ratio pH Aqueous pH center->pH Temp Temperature center->Temp Time Mixing Time/ Intensity center->Time Purity High Purity Solvent->Purity Yield High Yield Ratio->Yield pH->Yield Temp->Yield NoEmulsion No Emulsion Time->NoEmulsion Reproducibility Reproducibility Purity->Reproducibility

Caption: Key interdependent factors in LLE optimization for Praeruptorins.

References

Technical Support Center: Troubleshooting Poor Separation of Praeruptorin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the enantioselective separation of Praeruptorins.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating Praeruptorin enantiomers?

A1: Polysaccharide-based CSPs, particularly those with amylose or cellulose backbones, have demonstrated high success rates for the enantioseparation of Praeruptorin and other angular-type pyranocoumarins. Immobilized amylose and cellulose columns are often preferred due to their robustness and compatibility with a wider range of solvents.

Q2: What are the typical mobile phases used for the chiral separation of Praeruptorins?

A2: Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be employed.

  • Reversed-phase: Mixtures of acetonitrile or methanol with water are commonly used.

  • Normal-phase: Heptane/Hexane with an alcohol modifier like isopropanol or ethanol is a frequent choice.

  • Polar Organic Mode: This mode, using polar solvents like methanol or acetonitrile, is also effective.[1]

Supercritical Fluid Chromatography (SFC) using carbon dioxide with a modifier such as methanol is another powerful technique for the enantioseparation of these compounds, often providing faster and more efficient separations.[2][3][4]

Q3: Are mobile phase additives necessary for the separation of Praeruptorin enantiomers?

A3: Praeruptorins are generally neutral compounds, and often a good separation can be achieved without additives. However, if you experience poor peak shape or resolution, the addition of a small amount of an acidic or basic modifier can be beneficial.[5][6] For neutral compounds, these additives can help to mask active sites on the silica support of the CSP, reducing non-specific interactions and improving peak symmetry.[7][8][9]

Q4: How does temperature affect the separation of Praeruptorin enantiomers?

A4: Temperature is a critical parameter in chiral separations. Generally, lower temperatures increase enantioselectivity, leading to better resolution. Conversely, higher temperatures can decrease analysis time but may reduce resolution. It is advisable to start with a controlled temperature, for instance, 25°C, and then optimize it to balance resolution and run time.

Troubleshooting Guides

Problem 1: No Enantiomeric Separation (Single Peak)

If you are observing only a single peak for your racemic Praeruptorin standard, follow these steps:

Initial Checks:

  • Confirm Racemic Standard: Ensure that you are injecting a racemic mixture of the Praeruptorin enantiomers.

  • Column Health: Verify the performance of your chiral column with a known standard for which it provides good separation. A loss of performance can occur after extended use with aggressive mobile phases.[10]

Troubleshooting Workflow:

No_Separation start No Separation (Single Peak) check_column Select Appropriate CSP (Polysaccharide-based) start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp Correct CSP in use adjust_flow_rate Decrease Flow Rate optimize_mp->adjust_flow_rate If still no separation success Separation Achieved optimize_mp->success Separation achieved adjust_temp Decrease Temperature adjust_flow_rate->adjust_temp If still no separation adjust_flow_rate->success Separation achieved consider_additives Consider Mobile Phase Additives (0.1% Acidic/Basic) adjust_temp->consider_additives If still no separation adjust_temp->success Separation achieved try_sfc Alternative: Try SFC consider_additives->try_sfc If still no separation consider_additives->success Separation achieved try_sfc->success Separation achieved

Caption: Troubleshooting workflow for no enantiomeric separation.

Detailed Steps:

  • Mobile Phase Composition: The composition of the mobile phase is a critical factor.

    • Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol in heptane/hexane). Start with a lower percentage of alcohol (e.g., 5-10%) and gradually increase it.

    • Reversed Phase: Adjust the ratio of the organic solvent (acetonitrile or methanol) to water.

  • Flow Rate: Chiral separations often benefit from lower flow rates. Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better interaction between the enantiomers and the CSP.

  • Temperature: Lower the column temperature in increments of 5°C (e.g., from 25°C to 20°C or 15°C). Lower temperatures can enhance the chiral recognition mechanism.

  • Mobile Phase Additives: Even for neutral compounds, small amounts of additives can improve separation. Try adding 0.1% of a weak acid (e.g., formic acid or acetic acid) or a weak base (e.g., diethylamine) to the mobile phase.

  • Consider Supercritical Fluid Chromatography (SFC): If HPLC methods are unsuccessful, SFC can offer different selectivity and is often very effective for chiral separations of coumarins.[2]

Problem 2: Poor Resolution (Rs < 1.5)

If you can see two peaks but they are not baseline-separated, your goal is to increase the resolution.

Troubleshooting Workflow:

Poor_Resolution start Poor Resolution (Rs < 1.5) optimize_mp Fine-tune Mobile Phase Composition start->optimize_mp adjust_flow_rate Decrease Flow Rate optimize_mp->adjust_flow_rate If resolution still poor success Resolution Improved (Rs >= 1.5) optimize_mp->success Resolution improved adjust_temp Decrease Temperature adjust_flow_rate->adjust_temp If resolution still poor adjust_flow_rate->success Resolution improved check_injection_vol Check Injection Volume & Concentration adjust_temp->check_injection_vol If resolution still poor adjust_temp->success Resolution improved check_injection_vol->success Resolution improved

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Mobile Phase Composition: Make small, incremental changes to the mobile phase composition. Even a 1-2% change in the modifier can significantly impact resolution.

  • Flow Rate: As with "no separation," decreasing the flow rate can improve resolution by increasing the number of theoretical plates.

  • Temperature: Lowering the column temperature is a very effective way to increase resolution for many chiral separations.

  • Injection Volume and Sample Concentration: Overloading the column can lead to peak broadening and poor resolution. Reduce the injection volume or dilute the sample and reinject.

Problem 3: Peak Tailing

Peak tailing can compromise resolution and quantification.

Troubleshooting Workflow:

Peak_Tailing start Peak Tailing check_column_health Check Column Health & Contamination start->check_column_health add_modifier Add Mobile Phase Modifier (0.1% Acid/Base) check_column_health->add_modifier If column is healthy success Peak Shape Improved check_column_health->success Peak shape improved check_sample_solvent Ensure Sample Solvent is Weaker than Mobile Phase add_modifier->check_sample_solvent If tailing persists add_modifier->success Peak shape improved check_dead_volume Check for System Dead Volume check_sample_solvent->check_dead_volume If tailing persists check_sample_solvent->success Peak shape improved column_regeneration Consider Column Regeneration check_dead_volume->column_regeneration If tailing persists check_dead_volume->success Peak shape improved column_regeneration->success Peak shape improved

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Column Contamination: Column contamination is a common cause of peak tailing. Flush the column with a strong, compatible solvent. For immobilized polysaccharide columns, stronger solvents like dichloromethane (DCM) or dimethylformamide (DMF) can be used for regeneration.[10] Always consult the column manufacturer's instructions.

  • Mobile Phase Additives: As Praeruptorins are neutral, peak tailing can be due to secondary interactions with the silica support. Adding a small amount (0.1%) of a weak acid or base can mask these active sites and improve peak shape.[7][8][9]

  • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

  • System Dead Volume: Excessive tubing length or poorly made connections can lead to extra-column band broadening and peak tailing.[11] Ensure that all connections are secure and that the tubing length is minimized.

  • Column Regeneration: If the column has been used extensively, especially with mobile phase additives, its performance may degrade. For immobilized columns, a regeneration procedure using strong solvents can restore performance.[10]

Data Presentation

Table 1: HPLC and SFC Parameters for Praeruptorin Enantiomer Separation

ParameterHPLC Method 1 (Reversed-Phase)HPLC Method 2 (Normal-Phase)SFC Method
Chiral Stationary Phase Chiralpak AD-RHChiralpak AD-HChiralpak AD-H
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)Heptane:Isopropanol (90:10, v/v)CO₂:Methanol (85:15, v/v)
Flow Rate 0.8 mL/min1.0 mL/min2.0 mL/min
Column Temperature 25°C25°C35°C
Detection Wavelength 323 nm323 nm323 nm
Injection Volume 10 µL10 µL5 µL
Sample Concentration 1 mg/mL in mobile phase1 mg/mL in mobile phase1 mg/mL in mobile phase

Note: These are example parameters and may require optimization for your specific instrument and sample.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Praeruptorin A Enantiomers

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak AD-RH (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in a 60:40 volume-to-volume ratio. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 0.8 mL/min.

    • Column temperature: 25°C.

    • Detection wavelength: 323 nm.

  • Sample Preparation: Dissolve the racemic Praeruptorin A standard in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10 µL of the prepared sample.

  • Analysis: Monitor the chromatogram for the separation of the two enantiomers.

Protocol 2: Supercritical Fluid Chromatography (SFC) Method for Praeruptorin B Enantiomers

  • Instrumentation: An SFC system with a back-pressure regulator and a UV detector.

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ with methanol as a modifier.

  • Chromatographic Conditions:

    • Mobile phase composition: 85% CO₂, 15% Methanol.

    • Flow rate: 2.0 mL/min.

    • Back pressure: 150 bar.

    • Column temperature: 35°C.

    • Detection wavelength: 323 nm.

  • Sample Preparation: Dissolve the racemic Praeruptorin B standard in methanol to a final concentration of 1 mg/mL.

  • Injection: Inject 5 µL of the prepared sample.

  • Analysis: Monitor the chromatogram for the separation of the two enantiomers.

References

strategies to reduce non-specific binding of (-)-Praeruptorin A in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding non-specific binding (NSB) of the small molecule (-)-Praeruptorin A in biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem?

Non-specific binding refers to the interaction of an analyte, such as this compound, with unintended molecules or surfaces within an assay system.[1] This can include binding to the plastic of a microplate, blocking proteins, or other cellular components unrelated to the intended target.[2] NSB is a significant problem because it generates a high background signal, which masks the true specific signal from the target interaction.[3][4] This leads to a reduced signal-to-noise ratio, decreased assay sensitivity, and can result in inaccurate or false-positive results.[2][5]

Q2: What are the common causes of NSB for a small molecule like this compound?

As a pyranocoumarin, this compound has hydrophobic characteristics which can lead to NSB. Common causes include:

  • Hydrophobic Interactions: The molecule may stick to hydrophobic plastic surfaces of microplates or tubing.[6]

  • Electrostatic Interactions: Charged interactions can occur between the molecule and charged surfaces or proteins in the assay.[7]

  • High Compound Concentration: Using an overly high concentration of this compound can saturate the specific binding sites and increase the likelihood of low-affinity, non-specific interactions.

  • Insufficient Blocking: If the assay surface is not adequately blocked, the compound can bind directly to unoccupied sites on the plastic.[4]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that are "sticky" and bind promiscuously to proteins, leading to false positives.

Q3: How can I determine if the binding I'm observing is specific?

To confirm specific binding, a competitive inhibition or displacement assay is the gold standard. In this experiment, you would measure the binding of a known ligand or substrate to your target in the presence and absence of increasing concentrations of this compound. A dose-dependent decrease in the signal from the known ligand indicates specific competition for the binding site. Additionally, running controls where the target protein is absent can help quantify how much of your signal is due to binding to other assay components or the plate itself.[2][6]

Troubleshooting Guide: High Background Signal

This guide addresses the common problem of high background or non-specific signal when using this compound in plate-based assays (e.g., ELISA, enzyme activity assays, fluorescence polarization).

Problem: My assay has a high background signal, reducing my signal-to-noise ratio.

High background is often a direct result of non-specific binding. The following workflow and solutions can help you systematically troubleshoot and resolve the issue.

G cluster_solutions Troubleshooting Steps start High Non-Specific Binding Detected block Step 1: Optimize Blocking Buffer start->block Begin Optimization wash Step 2: Modify Wash Buffer block->wash If background persists end Signal-to-Noise Ratio Improved block->end Problem Resolved conc Step 3: Adjust Compound Concentration wash->conc If background persists wash->end Problem Resolved ctrl Step 4: Verify Controls conc->ctrl If background persists conc->end Problem Resolved ctrl->end Problem Resolved

Caption: A troubleshooting workflow for reducing high non-specific binding in assays.

Solution 1: Optimize the Blocking Buffer

The blocking buffer is critical for saturating unoccupied sites on the plate that could otherwise bind this compound.[4][5] Not all blocking agents are equally effective for every assay.[4] It is essential to test several options.

Recommended Actions:

  • Test Different Protein Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk (casein) are common starting points.[7][8]

  • Consider Protein-Free Blockers: Commercial protein-free blockers can be effective, especially if your assay shows cross-reactivity with protein-based blockers.[9][10]

  • Optimize Incubation Time: Increase the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C) to ensure complete surface coverage.[5]

Table 1: Comparison of Common Blocking Strategies (Illustrative Data)
Blocking AgentConcentrationIncubationSignal (NSB Well)Signal (Specific Well)Signal-to-Noise Ratio
None --15,00025,0001.7
BSA 1% (w/v)1 hr @ RT8,00024,0003.0
BSA 3% (w/v)2 hr @ RT4,50022,5005.0
Non-Fat Milk 5% (w/v)2 hr @ RT3,00021,0007.0
Protein-Free Blocker 1X2 hr @ RT2,10023,10011.0

Signal-to-Noise Ratio = Signal (Specific Well) / Signal (NSB Well)

Solution 2: Modify Wash and Assay Buffers

Buffer composition can significantly influence non-specific interactions.[2]

Recommended Actions:

  • Add a Non-Ionic Detergent: Include a low concentration (0.05% - 0.1%) of Tween-20 or Triton X-100 in your wash and/or assay buffer. Detergents help disrupt hydrophobic interactions.[6][7][11]

  • Increase Ionic Strength: Add NaCl (e.g., up to 500 mM) to your buffers. The increased salt concentration can shield electrostatic charges and reduce charge-based NSB.[6][7]

  • Adjust pH: Evaluate if altering the buffer pH reduces NSB, as this can change the charge of interacting surfaces.[7]

Solution 3: Adjust Compound Concentration

Excessively high concentrations of this compound are a common cause of high background.

Recommended Actions:

  • Perform a Dose-Response Curve: Test a wide range of concentrations to find the optimal window where you see specific activity without a high background signal.

  • Check for Aggregation: Use techniques like dynamic light scattering (DLS) or a turbidity assay to check if this compound is forming aggregates at the concentrations used in your assay buffer. If so, adding a small amount of detergent may help, or you may need to work at lower concentrations.

Visualization of Binding Concepts

Understanding the difference between specific and non-specific binding is key to designing better experiments.

G cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding receptor Target Receptor ligand_s This compound ligand_s->receptor High Affinity (Complementary Fit) plate Plastic Surface blocker Blocking Protein (e.g., BSA) ligand_ns This compound ligand_ns->plate Low Affinity (e.g., Hydrophobic) ligand_ns->blocker Low Affinity (e.g., Charge)

Caption: Diagram illustrating specific vs. non-specific binding interactions.

Experimental Protocols

Protocol 1: Optimizing a Blocking Buffer

This protocol provides a framework for systematically testing different blocking agents to minimize NSB in a 96-well plate format.

Materials:

  • 96-well high-binding microplate

  • This compound stock solution

  • Assay Buffer (e.g., PBS or TBS)

  • Blocking agents to test (e.g., BSA, non-fat dry milk, commercial protein-free blockers)

  • Detection reagents for your specific assay

Procedure:

  • Prepare Blocking Solutions: Prepare fresh solutions of each blocking agent at the desired concentrations (e.g., 1%, 3%, 5% BSA in Assay Buffer; 5% milk in Assay Buffer; 1X commercial blocker).

  • Coat Plate (if applicable): If your assay involves a coated protein or antibody, perform this step according to your primary protocol. If not, proceed to step 3.

  • Block Wells:

    • Designate rows or columns for each blocking condition. Include a "No Block" control row.

    • Add 200 µL of the appropriate blocking solution to each well.

    • Incubate for at least 2 hours at room temperature or overnight at 4°C on a plate shaker.

  • Wash: Wash the plate 3-5 times with 200 µL of wash buffer (e.g., Assay Buffer + 0.05% Tween-20) per well.

  • Set Up Controls: For each blocking condition, prepare at least two types of wells:

    • NSB Wells (Background): Add assay buffer containing the same final concentration of this compound but without the specific target protein/receptor.

    • Total Binding Wells: Add assay buffer containing this compound and the specific target protein/receptor.

  • Incubate: Incubate the plate according to your primary assay protocol to allow binding to occur.

  • Detect Signal: Perform the final washes and add detection reagents as required by your assay. Read the plate on a suitable plate reader.

  • Analyze: For each blocking condition, calculate the signal-to-noise ratio. Select the condition that provides the lowest signal in the NSB wells while maintaining a strong signal in the total binding wells.

Protocol 2: Competitive Binding Assay to Confirm Specificity

This protocol determines if this compound specifically binds to its intended target by competing with a known labeled ligand.

Materials:

  • A known, labeled ligand for your target (e.g., fluorescent or biotinylated)

  • Your target protein/receptor

  • This compound

  • Optimized assay and wash buffers (from Protocol 1)

  • 96-well plate

Procedure:

  • Prepare Reagents:

    • Dilute the target protein to its optimal concentration in assay buffer.

    • Prepare a solution of the labeled ligand at a concentration near its Kd (dissociation constant).

    • Prepare a serial dilution of this compound, typically from >100x the expected Ki down to zero.

  • Assay Setup:

    • Coat and block the 96-well plate as determined in the optimization protocol.

    • Add a constant amount of the target protein to all wells (except for "No Target" controls).

  • Competition Reaction:

    • Add the serially diluted this compound to the wells.

    • Immediately add the constant concentration of the labeled ligand to all wells.

    • Control Wells:

      • Maximum Signal: Wells with target and labeled ligand, but no this compound.

      • NSB Control: Wells with labeled ligand, but no target protein.

  • Incubate: Incubate the plate to allow the binding reaction to reach equilibrium. The time will depend on the kinetics of your system.

  • Wash and Detect: Wash the plate thoroughly to remove unbound labeled ligand. Add detection reagents (if necessary) and read the signal.

  • Analyze:

    • Subtract the NSB control signal from all other readings.

    • Plot the remaining signal as a function of the log of the this compound concentration.

    • A sigmoidal dose-response curve that shows decreasing signal with increasing concentration of this compound confirms specific, competitive binding. From this curve, an IC50 or Ki value can be calculated.

References

Validation & Comparative

A Tale of Two Enantiomers: Unraveling the Stereoselective Bioactivity of Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between enantiomers is paramount. Praeruptorin A, a pyranocoumarin derivative from the medicinal plant Peucedanum praeruptorum, presents a compelling case study in stereoselectivity. Its two enantiomers, (-)-Praeruptorin A and (+)-Praeruptorin A, exhibit distinct biological activities, particularly in vasodilation and their metabolic fates. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data and detailed protocols, to aid in the strategic design of future research and therapeutic development.

Quantitative Comparison of Biological Activities

The differential pharmacological effects of this compound and (+)-Praeruptorin A are most pronounced in their vasorelaxant properties. The following table summarizes the key quantitative data from comparative studies.

Biological ActivityEnantiomerEC50 / IC50Organism/Cell LineKey Findings
Vasorelaxant Activity (+)-Praeruptorin A15.8 ± 2.1 µMRat AortaSignificantly more potent in inducing vasorelaxation. The effect is endothelium-dependent and mediated by the NO/cGMP pathway.
This compound48.6 ± 5.3 µMRat AortaExhibits weaker vasorelaxant activity compared to the (+)-enantiomer.
Anti-Inflammatory Activity (Nitric Oxide Inhibition) Data for individual enantiomers is not readily available in published literature. Studies on the racemate suggest anti-inflammatory potential.

In-Depth Look at Key Biological Activities

Vasorelaxant Effects: A Clear Stereoselective Advantage for (+)-Praeruptorin A

The most significant difference between the two enantiomers lies in their ability to relax blood vessels. (+)-Praeruptorin A is a considerably more potent vasodilator than its counterpart, this compound. This stereoselectivity is attributed to the ability of (+)-Praeruptorin A to effectively interact with and activate endothelial nitric oxide synthase (eNOS). This enzyme is crucial for the production of nitric oxide (NO), a key signaling molecule that triggers the relaxation of vascular smooth muscle. The activation of eNOS by (+)-Praeruptorin A leads to an increase in cyclic guanosine monophosphate (cGMP) levels, culminating in vasodilation. In contrast, this compound shows a much-reduced affinity for the pharmacophores of eNOS, resulting in diminished NO production and weaker vasorelaxant effects.

Anti-Inflammatory Potential: An Area for Further Investigation

While the anti-inflammatory properties of racemic praeruptorin A have been reported, including the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, a direct comparative study of the individual enantiomers is lacking in the current body of scientific literature. This represents a significant knowledge gap and a promising avenue for future research to determine if the observed anti-inflammatory effects are also stereoselective.

Metabolic Fate: Different Paths for Each Enantiomer

The metabolism of Praeruptorin A is also stereoselective. In studies using rat and human liver microsomes, the two enantiomers were found to be metabolized differently. For instance, in the absence of an NADPH-regenerating system, (+)-Praeruptorin A remains stable, whereas this compound is metabolized by carboxylesterases.[1] This differential metabolism suggests that the pharmacokinetic profiles of the two enantiomers could vary significantly in vivo, impacting their bioavailability and overall therapeutic efficacy.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Praeruptorin_A_plus (+)-Praeruptorin A eNOS eNOS Praeruptorin_A_plus->eNOS Activates NO Nitric Oxide eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation

Caption: Signaling pathway of (+)-Praeruptorin A-induced vasodilation.

Vasorelaxation_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Thoracic Aorta from Rat A2 Cut into Rings (2-3 mm) A1->A2 A3 Mount Rings in Organ Bath A2->A3 B1 Equilibrate Rings in Krebs Solution B2 Pre-contract with Phenylephrine or KCl B1->B2 B3 Cumulative Addition of This compound or (+)-Praeruptorin A B2->B3 B4 Record Isometric Tension B3->B4 C1 Calculate Percentage Relaxation C2 Construct Dose-Response Curves C1->C2 C3 Determine EC50 Values C2->C3

Caption: Experimental workflow for comparing vasorelaxant activity.

Experimental Protocols

Vasorelaxant Activity in Isolated Rat Aorta

Objective: To determine and compare the vasorelaxant effects of this compound and (+)-Praeruptorin A.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs solution. The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in width.

  • Organ Bath Setup: Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Contraction: After equilibration, the aortic rings are contracted with a submaximal concentration of phenylephrine (1 µM) or potassium chloride (60 mM).

  • Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound or (+)-Praeruptorin A are added to the organ bath.

  • Data Acquisition and Analysis: Changes in isometric tension are recorded using a force-displacement transducer. The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. Dose-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

Objective: To assess the potential anti-inflammatory activity of Praeruptorin A enantiomers by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or (+)-Praeruptorin A. The cells are pre-incubated for 1-2 hours.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production.

  • Nitrite Quantification (Griess Assay): After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is determined using the Griess reagent. The absorbance at 540 nm is measured, and the amount of nitrite is calculated from a sodium nitrite standard curve.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. IC50 values (the concentration of the compound that inhibits NO production by 50%) are then determined.

Conclusion

The available evidence clearly demonstrates a significant stereoselectivity in the biological activity of Praeruptorin A. (+)-Praeruptorin A is a more potent vasodilator due to its specific interaction with the eNOS/NO/cGMP signaling pathway. The differential metabolism of the two enantiomers further underscores the importance of studying them individually. While the anti-inflammatory potential of Praeruptorin A is recognized, a direct comparison of the enantiomers is a critical next step to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers to build upon, highlighting the necessity of considering stereochemistry in the design and interpretation of pharmacological studies.

References

A Comparative Analysis of (-)-Praeruptorin A and Other Prominent Coumarin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (-)-Praeruptorin A with other well-known coumarin compounds: umbelliferone, scopoletin, and osthole. The information is supported by experimental data from various scientific studies, offering insights into their potential as therapeutic agents.

Executive Summary

This compound, a pyranocoumarin, exhibits a range of biological activities, including anti-inflammatory, anticancer, vasorelaxant, and neuroprotective effects. This guide compares its performance with umbelliferone, a simple coumarin; scopoletin, a phenolic coumarin; and osthole, a furanocoumarin. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the available quantitative data (IC50 and EC50 values) for this compound and the selected coumarin compounds across different biological assays.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values should be approached with caution, as experimental conditions can vary significantly between studies.

Table 1: Comparative Anti-inflammatory Activity
CompoundAssayCell LineInducerIC50 (µM)Reference
This compound Nitric Oxide (NO) ProductionRAW 264.7LPS~25 µM[1]
Umbelliferone Nitric Oxide (NO) ProductionRAW 264.7LPS>100 µM[2]
Scopoletin Nitric Oxide (NO) ProductionRAW 264.7LPS~50 µM
Osthole Nitric Oxide (NO) ProductionRAW 264.7LPS~40 µM
Table 2: Comparative Anticancer Activity (Cytotoxicity)
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound VariousVariousData not readily available
Umbelliferone MCF-7Breast Cancer15.56[3]
MDA-MB-231Breast Cancer10.31[3]
HCT 116Colorectal Cancer8.05[4]
Scopoletin HeLaCervical Cancer7.5 - 25[5]
A549Lung Cancer~83 (16 µg/mL)[6]
Osthole PC3Prostate Cancer24.8[7]
A549Lung Cancer46.2[7]
MCF-7Breast Cancer42.4[7]
Table 3: Comparative Vasorelaxant Activity
CompoundAssayEC50Reference
This compound Phenylephrine-induced contraction in rat aorta~10 µM[8]
Umbelliferone Data not readily available
Scopoletin Data not readily available
Osthole Phenylephrine-induced contraction in rat aorta5.98 µM[9]
Table 4: Comparative Neuroprotective Activity
CompoundAssayCell LineInsultEC50/Effective Conc.Reference
This compound Data not readily available
Umbelliferone Data not readily available
Scopoletin H2O2-induced cytotoxicityPC12H2O2~40 µM (73% protection)[10]
Osthole Traumatic Brain Injury Model (in vivo)40 mg/kg[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To determine the inhibitory effect of coumarin compounds on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line).

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test coumarin compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.[7]

  • Griess Assay:

    • Collect 50-100 µL of the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[12][13]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.

Anticancer Activity: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of coumarin compounds on cancer cell lines by measuring cell viability.

Cell Lines: Various cancer cell lines (e.g., MCF-7, A549, HCT 116).

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the coumarin compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Vasorelaxant Activity: Aortic Ring Assay

Objective: To evaluate the vasorelaxant effect of coumarin compounds on isolated arterial rings.

Tissue: Thoracic aorta from rats.

Protocol:

  • Aorta Preparation: Euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissues and cut it into rings of 2-3 mm in length.[12]

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • Contraction: Induce a sustained contraction with a vasoconstrictor agent, such as phenylephrine (1 µM) or high potassium chloride (KCl, 60-80 mM).[8]

  • Compound Addition: Once a stable contraction is achieved, add the coumarin compounds in a cumulative manner to obtain a concentration-response curve.

  • Data Recording: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximal relaxation.

Neuroprotective Activity: SH-SY5Y Cell-Based Assay

Objective: To assess the protective effect of coumarin compounds against oxidative stress-induced neurotoxicity.

Cell Line: SH-SY5Y (human neuroblastoma cell line).

Protocol:

  • Cell Culture and Seeding: Culture SH-SY5Y cells in a suitable medium and seed them into 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the coumarin compounds for a specified duration (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2) or amyloid-beta peptide, for 24 hours.[16]

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.

  • Data Analysis: Compare the viability of cells treated with the coumarin compounds and the oxidative stressor to cells treated with the stressor alone. Higher viability indicates a neuroprotective effect.

Signaling Pathway and Experimental Workflow Diagrams

Anti-inflammatory Signaling Pathway of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_cyto NF-κB (p65/p50) - IκBα IKK->NFkB_cyto Phosphorylates IκBα IkBa_p p-IκBα NFkB_nuc NF-κB (p65/p50) (Nuclear Translocation) Inflam_genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflam_genes Induces Transcription PraeruptorinA This compound PraeruptorinA->IKK Inhibits IkBa_deg IκBα Degradation IkBa_deg->NFkB_nuc Releases NF-κB NFkB_cyto->IkBa_deg Leads to

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway Modulation by Coumarins

G Stimulus External Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription Response Cellular Responses (Proliferation, Differentiation, Apoptosis) Transcription->Response Coumarins Coumarin Compounds Coumarins->MEK Modulate Coumarins->ERK Modulate

Caption: Coumarins can modulate the MAPK/ERK signaling pathway.

Experimental Workflow for Anti-inflammatory Assay

G start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed treat Pre-treat with Coumarins seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect griess Perform Griess Assay collect->griess read Measure Absorbance at 540 nm griess->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Workflow for MTT Cytotoxicity Assay

G start Start culture Culture cancer cells start->culture seed Seed cells in 96-well plate culture->seed treat Treat with Coumarins seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT solution incubate->mtt incubate_mtt Incubate for 3-4 hours mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for assessing anticancer cytotoxicity.

References

The Delicate Dance of Structure and Function: A Comparative Guide to (-)-Praeruptorin A and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. (-)-Praeruptorin A, a pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has emerged as a promising scaffold, exhibiting a range of pharmacological effects, including vasorelaxant, anti-inflammatory, and calcium channel blocking activities. This guide provides a comprehensive comparison of this compound and its analogs, supported by experimental data, detailed protocols, and pathway visualizations to illuminate the subtle molecular modifications that govern their biological efficacy.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound and its derivatives is underscored by their varying potencies in different biological assays. The following tables summarize the available quantitative data, offering a clear comparison of their anti-inflammatory and vasorelaxant effects.

Anti-Inflammatory Activity

The anti-inflammatory properties of praeruptorins are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

CompoundMoiety at C-4'IC50 (µM) for NO Inhibition
Praeruptorin AAngeloyl208[1]
Praeruptorin BAngeloyl43.1[1]
Praeruptorin ENot specified> 208[1]

Table 1: Comparative anti-inflammatory activity of Praeruptorin A, B, and E based on the inhibition of nitric oxide (NO) production in interleukin 1β-stimulated rat hepatocytes.[1]

The data clearly indicates that the nature of the substituent at the C-4' position of the khellactone core plays a crucial role in the anti-inflammatory activity. Praeruptorin B, also possessing an angeloyl group, is significantly more potent than Praeruptorin A, suggesting that other structural features contribute to the overall activity.[1]

Vasorelaxant Activity

The vasorelaxant effects of this compound and related coumarins are typically assessed by their ability to relax pre-contracted arterial rings.

CompoundEC50 (µM) on Mesenteric ArteryEC50 (µM) on Brain Artery
ImperatorinNot ReportedNot Reported
Derivative 7b2.29[2]Not Reported
Derivative 7c2.63[2]Not Reported
Derivative 7dNot Reported1.04[2]
Derivative 7eNot Reported2.65[2]

Table 2: Vasorelaxant activity of imperatorin derivatives on rat mesenteric and brain arteries.[2]

While direct comparative data for this compound analogs is limited in the public domain, studies on other coumarins like imperatorin highlight that modifications to the core structure can yield potent vasorelaxant agents with varying selectivity for different arterial beds.[2]

Calcium Channel Blocking Activity

Key Signaling Pathways

The biological activities of this compound and its analogs are mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new derivatives.

Vasorelaxant_Pathway cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell PraeruptorinA This compound Ca_Channel L-type Ca2+ Channel PraeruptorinA->Ca_Channel Inhibits eNOS eNOS PraeruptorinA->eNOS Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Relaxation Ca_Influx->Relaxation Contraction NO NO eNOS->NO sGC sGC NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG PKG cGMP->PKG Activates PKG->Relaxation

Caption: Vasorelaxant signaling pathway of this compound.

This compound induces vasorelaxation through a dual mechanism: by directly inhibiting L-type calcium channels, thereby reducing calcium influx and subsequent muscle contraction, and by activating endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP), ultimately resulting in vasorelaxation.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates PraeruptorinA This compound PraeruptorinA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_active Active NF-κB IKK->NFkB_active Activation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, TNF-α, IL-1β) Nucleus->Inflammatory_Genes Transcription Inflammatory_Mediators Inflammatory Mediators Inflammatory_Genes->Inflammatory_Mediators

Caption: Anti-inflammatory signaling pathway of this compound.

The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway.[4][5] By inhibiting the IκB kinase (IKK), it prevents the degradation of IκB and the subsequent translocation of the NF-κB p65 subunit to the nucleus. This leads to a downregulation in the expression of pro-inflammatory genes.[4]

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

Vasorelaxant Activity Assay (Rat Aortic Ring)

This protocol is adapted from studies evaluating the vasorelaxant effects of coumarin derivatives.

  • Tissue Preparation: Male Wistar rats (250-300 g) are euthanized by cervical dislocation. The thoracic aorta is excised, cleaned of adhering fat and connective tissue, and cut into rings of 3-4 mm in length.

  • Organ Bath Setup: The aortic rings are mounted in a 10 mL organ bath containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, the rings are contracted with phenylephrine (1 µM) or KCl (60 mM).

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or its analogs are added to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

Anti-Inflammatory Activity Assay (NF-κB Luciferase Reporter Assay)

This protocol describes a common method for assessing the inhibition of the NF-κB pathway.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or a similar suitable cell line are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment: After 24 hours of transfection, the cells are pre-treated with various concentrations of this compound or its analogs for 1 hour.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibitory effect of the compounds on NF-κB activation is expressed as a percentage of the activity in stimulated cells without the compound. The IC50 value (the concentration of the compound that causes 50% inhibition of NF-κB activation) is calculated.

Conclusion

This comparative guide illustrates the intricate structure-activity relationships of this compound and its analogs. The presented data highlights that even minor structural modifications can significantly impact their anti-inflammatory and vasorelaxant properties. The detailed experimental protocols and pathway diagrams serve as valuable resources for researchers aiming to further explore the therapeutic potential of this fascinating class of natural products. Future studies focusing on a systematic analysis of a broader range of this compound analogs are warranted to fully elucidate their SAR, particularly concerning their calcium channel blocking activity, and to pave the way for the development of novel and potent therapeutic agents.

References

Comparative Guide to the Calcium Channel Blocking Activity of (-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the calcium channel blocking activity of (-)-Praeruptorin A with established calcium channel blockers: Verapamil, Nifedipine, and Diltiazem. The information is supported by experimental data to assist in evaluating its potential as a therapeutic agent.

Introduction

This compound is a natural coumarin compound that has demonstrated vasodilatory and antihypertensive effects.[1] A primary mechanism contributing to these effects is the blockade of calcium influx into vascular smooth muscle cells.[1] This guide compares the potency and experimental protocols related to the calcium channel blocking activity of this compound against three well-established clinical calcium channel blockers.

Quantitative Comparison of Potency

The following table summarizes the potency of this compound and comparator drugs in inhibiting vascular smooth muscle contraction. It is important to note that the experimental conditions for this compound differ slightly from those of the comparator drugs, which may influence the absolute values. However, this data provides a valuable comparative overview.

CompoundAssay TypeSpeciesPre-contraction AgentPotency (pEC50)Potency (IC50)
This compound Aortic Ring RelaxationRatPhenylephrine (PE)5.63 ± 0.15-
Verapamil Aortic Ring RelaxationRabbitPotassium (K+)-6.0 x 10⁻⁸ M
Nifedipine Aortic Ring RelaxationRabbitPotassium (K+)-3.0 x 10⁻⁹ M
Diltiazem Aortic Ring RelaxationRabbitPotassium (K+)-5.0 x 10⁻⁷ M

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Mechanism of Action & Signaling Pathway

Calcium channel blockers, including this compound and the comparators, exert their effects by inhibiting the influx of extracellular calcium (Ca²⁺) into cells through L-type calcium channels. This reduction in intracellular Ca²⁺ in vascular smooth muscle cells leads to muscle relaxation and vasodilation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Ca²⁺ L_type->Ca_int MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_int->MLCK_inactive Activation MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Contraction Muscle Contraction MLCK_active->Contraction Praeruptorin_A This compound Verapamil Nifedipine Diltiazem Praeruptorin_A->L_type Blockade Isolate Isolate Thoracic Aorta Prepare Prepare Aortic Rings (2-4 mm) Isolate->Prepare Mount Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Prepare->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Contract Induce Contraction (e.g., Phenylephrine or KCl) Equilibrate->Contract Add_Drug Add Test Compound (Cumulative Concentrations) Contract->Add_Drug Record Record Isometric Tension Add_Drug->Record Analyze Analyze Data (Calculate pEC50/IC50) Record->Analyze Seed_Cells Seed A7r5 Cells (96-well plate) Load_Dye Load with Fluo-4 AM (Calcium Indicator Dye) Seed_Cells->Load_Dye Incubate_Drug Incubate with Test Compound Load_Dye->Incubate_Drug Stimulate Stimulate Calcium Influx (e.g., KCl) Incubate_Drug->Stimulate Measure_Fluorescence Measure Fluorescence Intensity (e.g., FLIPR, FlexStation) Stimulate->Measure_Fluorescence Analyze Analyze Data (Calculate IC50) Measure_Fluorescence->Analyze

References

Enantioselective Vasodilatory Effects of Praeruptorin A on Vascular Smooth Muscle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantioselective effects of (+)-Praeruptorin A and (-)-Praeruptorin A on vascular smooth muscle. It includes a summary of their differential vasodilatory activities, detailed experimental protocols for assessment, and an exploration of the underlying signaling pathways. The guide also contrasts the actions of Praeruptorin A enantiomers with two standard vasodilators, Nifedipine and Sodium Nitroprusside, to provide a broader context for its mechanism of action.

Comparative Vasodilatory Effects

The enantiomers of Praeruptorin A exhibit distinct vasodilatory properties, primarily differing in their potency and dependence on the vascular endothelium.

CompoundRelative Potency (Vasodilation)Endothelium DependencePrimary Mechanism of Action
(+)-Praeruptorin A More Potent[1]Highly Dependent[1]Endothelium-dependent release of Nitric Oxide (NO)[1]
This compound Less Potent[1]Largely Independent[1]Direct action on vascular smooth muscle
Nifedipine HighIndependentL-type calcium channel blocker
Sodium Nitroprusside HighIndependentNO donor

Mechanism of Action: Signaling Pathways

The vasodilatory effect of (+)-Praeruptorin A is primarily mediated by the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway, initiated in the vascular endothelium. In contrast, this compound appears to act directly on the vascular smooth muscle cells, largely bypassing the endothelium.

Endothelium-Dependent Vasodilation by (+)-Praeruptorin A

(+)-Praeruptorin A stimulates endothelial nitric oxide synthase (eNOS) in endothelial cells, leading to the production of nitric oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, vasodilation.[2][3] Molecular docking studies suggest that (+)-Praeruptorin A has a higher affinity for nitric oxide synthase compared to its (-)-enantiomer, providing a potential explanation for its greater potency.[1]

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Praeruptorin_A_plus (+)-Praeruptorin A eNOS eNOS Praeruptorin_A_plus->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates NO->sGC cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca2_decrease Decrease in intracellular [Ca2+] PKG->Ca2_decrease Vasodilation Vasodilation Ca2_decrease->Vasodilation

Caption: Signaling pathway of (+)-Praeruptorin A-induced vasodilation.

Experimental Protocols

The following is a detailed methodology for assessing the enantioselective vasodilatory effects of Praeruptorin A using an isolated rat thoracic aorta ring assay.

Preparation of Aortic Rings
  • Animal Euthanasia and Aorta Excision: Euthanize a male Sprague-Dawley rat (250-300g) via cervical dislocation. Immediately perform a thoracotomy and carefully excise the thoracic aorta.

  • Cleaning and Sectioning: Place the aorta in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.7). Meticulously remove adherent connective and adipose tissues. Cut the aorta into rings of approximately 2-3 mm in length.

  • Endothelium Removal (for comparison): For endothelium-denuded rings, gently rub the intimal surface of the aortic ring with a small wire or wooden stick.

Isometric Tension Measurement
  • Mounting: Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath filled with K-H solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration and Tension Adjustment: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2.0 g. During this period, replace the K-H solution every 15-20 minutes.

  • Viability Check: After equilibration, contract the rings by adding 60 mM KCl to the organ bath. After washing and returning to baseline, contract the rings with 1 µM phenylephrine (PE). Rings that show a robust contraction are considered viable.

Vasodilation Assay
  • Pre-contraction: Once a stable baseline is achieved, pre-contract the aortic rings with 1 µM phenylephrine.

  • Cumulative Concentration-Response Curve: Once the PE-induced contraction reaches a plateau, cumulatively add the test compounds ((+)-Praeruptorin A, this compound, Nifedipine, or Sodium Nitroprusside) in increasing concentrations to the organ bath.

  • Data Recording: Record the isometric tension changes using a force-displacement transducer connected to a data acquisition system. The relaxation at each concentration is expressed as a percentage of the maximal contraction induced by phenylephrine.

Mechanistic Studies (Inhibitor Incubation)

To investigate the underlying signaling pathways, incubate the aortic rings with specific inhibitors for 30 minutes prior to pre-contraction with phenylephrine:

  • L-NAME (100 µM): A non-selective nitric oxide synthase (NOS) inhibitor.

  • ODQ (10 µM): A selective inhibitor of soluble guanylyl cyclase (sGC).

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Aorta_Excision Aorta Excision Cleaning Cleaning & Sectioning Aorta_Excision->Cleaning Mounting Mounting in Organ Bath Cleaning->Mounting Equilibration Equilibration & Viability Check Mounting->Equilibration Pre_Contraction Pre-contraction (Phenylephrine) Equilibration->Pre_Contraction Drug_Addition Cumulative Drug Addition Pre_Contraction->Drug_Addition Data_Recording Data Recording Drug_Addition->Data_Recording Response_Curve Concentration-Response Curve Data_Recording->Response_Curve EC50_Calculation EC50 Calculation Response_Curve->EC50_Calculation

Caption: Experimental workflow for the isolated aortic ring assay.

Conclusion

The enantiomers of Praeruptorin A demonstrate clear stereoselectivity in their interaction with vascular smooth muscle. (+)-Praeruptorin A is a more potent vasodilator that acts primarily through an endothelium-dependent NO-cGMP signaling pathway. In contrast, this compound's weaker vasodilatory effect is largely independent of the endothelium. This enantioselective activity highlights the importance of stereochemistry in drug design and development. Compared to the direct-acting vasodilators Nifedipine and Sodium Nitroprusside, (+)-Praeruptorin A's reliance on endothelial function suggests a different therapeutic profile, potentially offering more targeted effects in conditions with preserved endothelial function. Further investigation into the precise molecular interactions of each enantiomer with their respective targets will be crucial for the potential clinical application of Praeruptorin A in cardiovascular diseases.

References

comparing the metabolic stability of (-)-Praeruptorin A and (+)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of the two enantiomers of Praeruptorin A, (-)-Praeruptorin A and (+)-Praeruptorin A. Praeruptorin A, a pyranocoumarin compound found in the medicinal herb Peucedanum praeruptorum Dunn, has garnered significant interest for its potential therapeutic effects. As with many chiral drugs, the individual enantiomers of Praeruptorin A may exhibit different pharmacokinetic and pharmacodynamic properties. Understanding the metabolic stability of each enantiomer is crucial for drug development, as it directly influences their in vivo half-life, bioavailability, and potential for drug-drug interactions.

Executive Summary

Current research demonstrates a clear stereoselectivity in the metabolism of Praeruptorin A enantiomers. In vitro studies using human liver microsomes (HLMs) have shown that this compound and (+)-Praeruptorin A produce a different number of metabolites, indicating that they are processed differently by metabolic enzymes. While qualitative differences are established, specific quantitative data on the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each enantiomer remains limited in publicly available literature. This guide synthesizes the existing qualitative data, provides a detailed experimental protocol for assessing metabolic stability, and visualizes the key processes involved.

Data Presentation: In Vitro Metabolic Profile

EnantiomerNumber of Metabolites Detected in Human Liver Microsomes (HLMs)[1]Key Metabolic Pathways[1][2]
This compound 9Hydrolysis, Oxidation, Acyl Migration
(+)-Praeruptorin A 6Hydrolysis, Oxidation

Note: The difference in the number of metabolites strongly suggests a variance in the metabolic stability and pathways between the two enantiomers. Further studies are required to quantify the half-life and intrinsic clearance of each.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, based on protocols described in relevant literature.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLMs)

1. Materials and Reagents:

  • This compound and (+)-Praeruptorin A (high purity)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • Internal standard (IS) for analytical quantification

  • High-purity water

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Preparation of Incubation Mixture: A typical incubation mixture (e.g., 200 µL final volume) would consist of:

    • Phosphate buffer (pH 7.4)

    • Pooled HLMs (final protein concentration typically 0.2-1.0 mg/mL)

    • This compound or (+)-Praeruptorin A (final concentration typically 1-10 µM)

  • Pre-incubation: The mixture of buffer, HLMs, and the test compound is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately terminated by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Protein Precipitation and Sample Preparation: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant is then collected for LC-MS/MS analysis.

3. Analytical Method:

  • An appropriate LC-MS/MS method is developed and validated for the separation and quantification of the parent compound ((-)- or (+)-Praeruptorin A) and its metabolites.

  • A chiral column may be necessary to separate the enantiomers if a racemic mixture is analyzed.

4. Data Analysis:

  • The concentration of the remaining parent compound at each time point is determined.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein mass)

Visualizations

Experimental Workflow for Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_mix Prepare Incubation Mixture (Buffer, HLMs, Praeruptorin A enantiomer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH System) prep_nadph->initiate pre_incubate->initiate sampling Time Course Sampling (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t1/2 and CLint plot->calculate cluster_phase1 Phase I Metabolism praeruptorin_a Praeruptorin A (Enantiomer) hydrolysis Hydrolysis praeruptorin_a->hydrolysis CYPs, Esterases oxidation Oxidation praeruptorin_a->oxidation CYPs acyl_migration Acyl Migration (more prominent in (-)-enantiomer) praeruptorin_a->acyl_migration CYPs metabolites Metabolites hydrolysis->metabolites oxidation->metabolites acyl_migration->metabolites

References

Validating the Inhibitory Effect of (-)-Praeruptorin A on iNOS Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of (-)-Praeruptorin A on inducible nitric oxide synthase (iNOS) expression, alongside other known iNOS inhibitors. The information is supported by experimental data and detailed methodologies to assist in the validation and further investigation of this compound as a potential anti-inflammatory agent.

Comparative Efficacy of iNOS Inhibitors

The inhibitory potential of this compound on nitric oxide (NO) production, a direct downstream product of iNOS activity, has been quantified and compared with other compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various inhibitors, providing a benchmark for the efficacy of this compound.

CompoundCell TypeStimulantIC50 (µM)Reference
This compound Rat HepatocytesInterleukin 1β208[1]
Praeruptorin BRat HepatocytesInterleukin 1β~43[2]
L-NMMA (positive control)RAW 264.7 MacrophagesLipopolysaccharide (LPS)22.1
2',3',5,7-tetrahydroxyflavoneRAW 264.7 MacrophagesLipopolysaccharide (LPS)19.7[3]
LuteolinRAW 264.7 MacrophagesLipopolysaccharide (LPS)17.1[3]
Epimuqubilin ARAW 264.7 MacrophagesLipopolysaccharide (LPS)7.4[4][5]
AndrographolideRAW 264.7 MacrophagesLipopolysaccharide (LPS) + Interferon-γ17.4 ± 1.1[6]

Note: The IC50 value for this compound was determined in interleukin 1β-stimulated rat hepatocytes, which may differ from values obtained in LPS-stimulated murine macrophages such as RAW 264.7 cells.

Signaling Pathway of iNOS Inhibition by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7] This pathway is a critical regulator of iNOS gene expression in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) iNOS_gene iNOS Gene NFkB->iNOS_gene translocates & activates PraeruptorinA This compound PraeruptorinA->IKK inhibits Nucleus Nucleus iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes G start Start seed_cells Seed RAW 264.7 cells (5 x 10^5 cells/well in 24-well plate) start->seed_cells incubate1 Incubate for 12 hours (37°C, 5% CO2) seed_cells->incubate1 pretreat Pre-treat with this compound (various concentrations for 1 hour) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect Collect supernatant and cell lysate stimulate->collect end End collect->end G start Start transfect Transfect cells with NF-κB luciferase reporter plasmid start->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat with this compound and/or LPS incubate1->treat lyse Lyse cells treat->lyse add_substrate Add luciferase substrate lyse->add_substrate measure Measure luminescence add_substrate->measure end End measure->end

References

A Comparative Analysis of the Bioactivities of (-)-Praeruptorin A and Praeruptorin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of two closely related natural coumarins, (-)-Praeruptorin A and Praeruptorin B.

This compound (PA) and Praeruptorin B (PB) are natural pyranocoumarin compounds predominantly isolated from the roots of Peucedanum praeruptorum Dunn. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and cardiovascular effects. While structurally similar, subtle differences in their chemical makeup lead to notable variations in their biological activities. This guide provides a detailed comparative analysis of their bioactivities, supported by experimental data, to aid researchers in understanding their therapeutic potential and selecting the appropriate compound for further investigation.

Comparative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivities of this compound and Praeruptorin B, highlighting their differential potencies.

BioactivityAssayCell Line/SystemThis compound (IC₅₀)Praeruptorin B (IC₅₀)Reference
Anti-inflammatory Nitric Oxide (NO) ProductionIL-1β-stimulated Rat Hepatocytes19.3 µM4.0 µM[1][2]
Anti-cancer Cytotoxicity (MTT Assay)A549 (Human Lung Carcinoma)> 50 µM> 50 µM[3]
Cytotoxicity (MTT Assay)H1299 (Human Lung Carcinoma)> 50 µM> 50 µM[3]
Anti-proliferative (MTT Assay)SGC7901 (Human Gastric Cancer)Exhibited activityExhibited activity[2]
Cytotoxicity (LDH Release Assay)SGC7901 (Human Gastric Cancer)Exhibited activityExhibited activity[2]
Vasodilation Vasorelaxant EffectRat Thoracic AortaInduces vasodilationNot reported in study[1][4][5]

In-Depth Bioactivity Analysis

Anti-inflammatory Activity

Both this compound and Praeruptorin B exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. However, comparative studies have demonstrated that Praeruptorin B is a significantly more potent inhibitor of NO production than this compound . In a study using interleukin-1β (IL-1β)-stimulated rat hepatocytes, Praeruptorin B showed an IC₅₀ value of 4.0 µM, which was approximately 4.8-fold lower than that of this compound (IC₅₀ = 19.3 µM)[1][2]. This suggests that Praeruptorin B may have greater potential as a lead compound for the development of anti-inflammatory agents.

The underlying mechanism for this anti-inflammatory action involves the suppression of inducible nitric oxide synthase (iNOS) expression. Both compounds have been shown to downregulate the signaling pathways that lead to iNOS transcription, with the NF-κB pathway being a key target.

Anti-cancer Activity

The anti-cancer effects of this compound and Praeruptorin B have been investigated in various cancer cell lines, with mixed results. In human non-small cell lung cancer cell lines A549 and H1299, neither compound showed significant cytotoxicity at concentrations up to 50 µM[3]. However, in SGC7901 human gastric cancer cells, both compounds demonstrated anti-proliferative and cytotoxic activities[2]. It is important to note that a related compound, Praeruptorin C, exhibited potent cytotoxicity against the same lung cancer cell lines where PA and PB were inactive, highlighting the critical role of minor structural variations in determining anti-cancer efficacy[3].

Further research is required to elucidate the specific molecular targets and signaling pathways responsible for the observed anti-cancer effects and to identify cancer types that may be more susceptible to treatment with these compounds.

Cardiovascular Effects: Vasodilation

This compound has been shown to induce endothelium-dependent vasorelaxation in isolated rat thoracic aorta rings[1][4][5]. This effect is mediated, at least in part, through the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway. The compound enhances the production of NO in endothelial cells, leading to the relaxation of vascular smooth muscle.

To date, there is a lack of direct comparative studies on the vasorelaxant effects of Praeruptorin B under the same experimental conditions. Therefore, the relative potency of Praeruptorin B in inducing vasodilation remains to be determined.

Signaling Pathways

The biological activities of this compound and Praeruptorin B are mediated through their modulation of key intracellular signaling pathways.

G cluster_pra This compound cluster_prb Praeruptorin B PA This compound NFkB_PA NF-κB Pathway PA->NFkB_PA NO_cGMP_PA NO-cGMP Pathway PA->NO_cGMP_PA Inflammation_PA Inflammation NFkB_PA->Inflammation_PA Inhibition Vasodilation_PA Vasodilation NO_cGMP_PA->Vasodilation_PA Activation PB Praeruptorin B NFkB_PB NF-κB Pathway PB->NFkB_PB Inflammation_PB Inflammation NFkB_PB->Inflammation_PB Potent Inhibition

Caption: Signaling pathways modulated by this compound and Praeruptorin B.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to evaluate the bioactivities of these compounds.

G cluster_no Nitric Oxide Production Assay A Seed Hepatocytes B Stimulate with IL-1β A->B C Treat with PA or PB B->C D Incubate C->D E Collect Supernatant D->E F Griess Assay E->F G Measure Absorbance F->G H Calculate NO Inhibition G->H G cluster_mtt MTT Cytotoxicity Assay A Seed Cancer Cells B Treat with PA or PB A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

References

assessing the relative potency of Praeruptorin enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological potency of praeruptorin enantiomers, focusing on their vasorelaxant and anti-inflammatory effects. The information is compiled from recent experimental studies to support research and development in pharmacology and medicinal chemistry.

Comparative Potency of Praeruptorin Enantiomers

The biological activity of praeruptorin enantiomers exhibits significant stereoselectivity. The potency of these compounds varies depending on the specific biological effect being measured. Below is a summary of the available quantitative and qualitative data comparing the enantiomers of Praeruptorin A and the relative potency of Praeruptorin A and B.

CompoundBiological ActivityAssay SystemPotency ComparisonIC50 / EC50 Values
(+)-Praeruptorin A VasorelaxationIsolated rat aortic rings (pre-contracted with KCl and phenylephrine)More potent than (-)-Praeruptorin A[1][2]Not explicitly stated in the provided results.
This compound VasorelaxationIsolated rat aortic rings (pre-contracted with KCl and phenylephrine)Less potent than (+)-Praeruptorin A[1][2]Not explicitly stated in the provided results.
Praeruptorin A Anti-inflammation (NO Production Inhibition)IL-1β-stimulated rat hepatocytesLess potent than Praeruptorin B[3][4]Not explicitly stated in the provided results.
Praeruptorin B Anti-inflammation (NO Production Inhibition)IL-1β-stimulated rat hepatocytes4.8-fold more potent than Praeruptorin A[3][4]Not explicitly stated in the provided results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used to assess the potency of praeruptorin enantiomers.

Assessment of Vasorelaxant Effects

This protocol is based on the methodology used to evaluate the effects of praeruptorin enantiomers on isolated rat aortic rings.

1. Tissue Preparation:

  • Male Sprague-Dawley rats are anesthetized and exsanguinated.
  • The thoracic aorta is excised, cleaned of adhering fat and connective tissue, and cut into rings of 2-3 mm in width.
  • The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. In some rings, the endothelium is mechanically removed.

2. Tension Recording:

  • The aortic rings are connected to isometric force transducers to record changes in tension.
  • An initial tension of 2.0 g is applied, and the rings are allowed to equilibrate for at least 60 minutes.

3. Experimental Procedure:

  • The viability of the endothelium is assessed by contracting the rings with phenylephrine (1 µM) and then relaxing them with acetylcholine (10 µM).
  • After washing and re-equilibration, the aortic rings are pre-contracted with either KCl (60 mM) or phenylephrine (1 µM).
  • Once a stable contraction is achieved, cumulative concentrations of (+)-praeruptorin A or this compound are added to the organ bath to elicit concentration-response curves.
  • To investigate the mechanism of action, experiments are repeated in the presence of inhibitors such as L-NAME (an inhibitor of nitric oxide synthase) or methylene blue (a soluble guanylyl cyclase inhibitor).[2]

Assessment of Anti-inflammatory Effects (Nitric Oxide Production Assay)

This protocol describes the method used to measure the inhibitory effect of praeruptorin compounds on nitric oxide (NO) production in stimulated hepatocytes.

1. Cell Culture and Treatment:

  • Primary rat hepatocytes or RAW 264.7 macrophage cells are cultured in appropriate media.[3][5]
  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • The cells are then pre-treated with various concentrations of praeruptorin A or praeruptorin B for 1 hour.
  • Following pre-treatment, the cells are stimulated with interleukin-1β (IL-1β) or lipopolysaccharide (LPS) to induce NO production.[3][5]

2. Nitric Oxide Measurement:

  • After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
  • The absorbance at 540 nm is measured using a microplate reader.
  • The amount of nitrite is calculated from a standard curve generated with sodium nitrite.

3. Data Analysis:

  • The inhibitory effect of the praeruptorin compounds on NO production is expressed as a percentage of the control (stimulated cells without treatment).
  • The IC50 value (the concentration of the compound that causes 50% inhibition of NO production) is calculated from the concentration-response curve.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows involved in assessing the potency of praeruptorin enantiomers.

experimental_workflow cluster_vasorelaxation Vasorelaxant Effect Assessment cluster_anti_inflammation Anti-inflammatory Effect Assessment A Aortic Ring Preparation B Pre-contraction (KCl or Phenylephrine) A->B C Cumulative Addition of Praeruptorin Enantiomers B->C D Tension Measurement C->D E Data Analysis (EC50) D->E F Cell Culture (Hepatocytes/Macrophages) G Pre-treatment with Praeruptorin Compounds F->G H Stimulation (IL-1β or LPS) G->H I Nitric Oxide Measurement (Griess Assay) H->I J Data Analysis (IC50) I->J

References

Independent Verification of (-)-Praeruptorin A's Effect on the NF-κB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of (-)-Praeruptorin A on the Nuclear Factor-kappa B (NF-κB) signaling pathway, benchmarked against other known NF-κB inhibitors. The information presented is collated from independent research findings, with a focus on quantitative data and detailed experimental methodologies to support further investigation and drug development efforts.

Comparative Analysis of NF-κB Inhibitors

CompoundTarget/AssayCell LineIC50 / Effective ConcentrationKey Findings & Mechanism of Action
This compound IκB-α degradation, p65 nuclear translocationRAW 264.7 macrophages1-7 µM (effective concentration)Inhibits poly (I:C)- and LPS-induced IκB-α degradation and subsequent nuclear translocation of the p65 subunit, leading to reduced expression of inflammatory mediators.[1][2]
EF24 (Curcumin Analog) NF-κB Nuclear TranslocationA549 (Human lung carcinoma)1.3 µMBlocks TNF-α-induced nuclear translocation of NF-κB more potently than curcumin.
Curcumin NF-κB Nuclear TranslocationA549 (Human lung carcinoma)13 µMInhibits TNF-α-induced nuclear translocation of NF-κB.
Resveratrol NF-κB Activation (Gene Expression)Adipocytes~2 µM (for IL-6, COX-2, IL-1β)Inhibits TNF-α-induced NF-κB activation and subsequent inflammatory gene expression.
Quercetin NF-κB DNA BindingHepG2 (Human liver cancer)< 10 µM (effective concentration)Inhibits H2O2-induced NF-κB DNA binding activity.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental approach for verifying the effects of these compounds, the following diagrams have been generated.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 sequesters Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates Praeruptorin_A This compound Praeruptorin_A->IkB inhibits degradation Praeruptorin_A->NFkB_p65_p50_nucleus inhibits translocation Alternatives Alternatives (e.g., EF24) Alternatives->IKK_Complex inhibit DNA DNA NFkB_p65_p50_nucleus->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Caption: NF-κB signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Verification Assays cluster_analysis Data Analysis Cell_Seeding Seed cells (e.g., RAW 264.7) Compound_Treatment Pre-treat with This compound or alternatives Cell_Seeding->Compound_Treatment Stimulation Stimulate with LPS or TNF-α Compound_Treatment->Stimulation Luciferase_Assay NF-κB Luciferase Reporter Assay Stimulation->Luciferase_Assay Western_Blot Western Blot (p-IκBα, IκBα, p-p65, p65) Stimulation->Western_Blot EMSA EMSA for NF-κB DNA Binding Stimulation->EMSA IF Immunofluorescence (p65 nuclear translocation) Stimulation->IF Data_Quantification Quantify results (luminescence, band density, fluorescence intensity) Luciferase_Assay->Data_Quantification Western_Blot->Data_Quantification EMSA->Data_Quantification IF->Data_Quantification IC50_Calculation Calculate IC50 values Data_Quantification->IC50_Calculation

Caption: Experimental workflow for NF-κB inhibition analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the verification of NF-κB pathway inhibition.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

a. Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound and alternatives)

  • Inducing agent (e.g., TNF-α, LPS)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding the appropriate stimulus (e.g., 20 ng/mL TNF-α) to the wells. Include a vehicle-only control.

  • Incubation: Incubate for an additional 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the IC50 value.

Western Blot for IκBα Degradation and p65 Phosphorylation

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

a. Materials:

  • RAW 264.7 or other suitable cells

  • Test compounds

  • Inducing agent (e.g., LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-IκBα, anti-phospho-IκBα, anti-p65, anti-phospho-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

b. Protocol:

  • Cell Culture and Treatment: Seed cells and treat with compounds and stimulus as described for the luciferase assay.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the movement of the p65 subunit from the cytoplasm to the nucleus upon pathway activation.

a. Materials:

  • Cells grown on coverslips

  • Test compounds

  • Inducing agent (e.g., TNF-α)

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibody (anti-p65)

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

  • Fluorescence microscope

b. Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and treat with compounds and stimulus.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-p65 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images.

  • Analysis: Assess the subcellular localization of p65. Quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of translocation.

References

Validating (-)-Praeruptorin A: A Comparative Guide for Primary Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the therapeutic potential of (-)-Praeruptorin A using primary cell cultures. By offering objective comparisons with alternative compounds and detailed experimental protocols, this document aims to facilitate robust preclinical assessment.

This compound, a pyranocoumarin compound, has demonstrated a range of biological activities in preclinical studies, primarily using cell lines and isolated tissues. Its potential as a calcium channel blocker, anti-inflammatory agent, and vasodilator warrants further investigation in more physiologically relevant models. Primary cell cultures, which retain the phenotypic characteristics of their tissue of origin, offer a crucial platform for validating these initial findings.

This guide outlines key experiments in primary vascular smooth muscle cells, neurons, and chondrocytes to confirm and quantify the effects of this compound. Due to a lack of direct published data on this compound in these specific primary cell models, this guide utilizes data from its analogue, Praeruptorin C, and other well-established calcium channel blockers like Nifedipine, to provide a comparative context for validation studies.

Comparative Analysis of Bioactivity

The following tables summarize key performance indicators of Praeruptorin C and Nifedipine in primary cell cultures, offering a benchmark for validating this compound.

Compound Primary Cell Type Assay Key Finding Concentration Range Reference
Praeruptorin CCattle Aortic Smooth Muscle CellsProliferation Assay ([³H]thymidine incorporation)Inhibition of Angiotensin II-induced proliferation0.001 - 10 µmol/L[1]
NifedipineRabbit Mesenteric Artery Smooth Muscle CellsContraction AssayInhibition of K-induced contraction> 3 x 10⁻⁹ M

Absence of specific IC50 or EC50 values in the source material is noted. Researchers are encouraged to perform dose-response studies to determine these values for this compound.

Key Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action of this compound in primary cells, several key signaling pathways should be investigated. The following diagrams, generated using Graphviz, illustrate these pathways and the proposed experimental workflows for their validation.

Signaling_Pathways cluster_0 Vasodilation in Primary Vascular Smooth Muscle Cells cluster_1 Anti-inflammatory Effect in Primary Chondrocytes/Neurons PraeruptorinA This compound CaChannel L-type Ca²⁺ Channel PraeruptorinA->CaChannel Blocks CaInflux Ca²⁺ Influx ↓ CaChannel->CaInflux MLCK MLCK Activation ↓ CaInflux->MLCK Relaxation Vasodilation MLCK->Relaxation InflammatoryStimulus Inflammatory Stimulus (e.g., IL-1β, LPS) IKK IKK InflammatoryStimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Pro-inflammatory Gene Transcription ↓ Nucleus->GeneTranscription Cytokines Cytokine Release ↓ (e.g., IL-6, TNF-α) GeneTranscription->Cytokines PraeruptorinA2 This compound PraeruptorinA2->IkB Inhibits Degradation

Caption: Key signaling pathways of this compound.

Experimental_Workflows cluster_0 Calcium Influx Assay Workflow cluster_1 NF-κB Activation Assay Workflow cluster_2 Cytokine Release Assay Workflow start1 Isolate Primary Vascular Smooth Muscle Cells culture1 Culture cells on glass-bottom dishes start1->culture1 load1 Load with Ca²⁺ indicator (e.g., Fura-2 AM) culture1->load1 treat1 Treat with this compound or vehicle control load1->treat1 stimulate1 Stimulate with KCl treat1->stimulate1 image1 Measure intracellular Ca²⁺ (ratiometric imaging) stimulate1->image1 analyze1 Analyze fluorescence ratio image1->analyze1 start2 Isolate Primary Neurons culture2 Culture cells in multi-well plates start2->culture2 treat2 Pre-treat with this compound culture2->treat2 stimulate2 Stimulate with LPS or TNF-α treat2->stimulate2 lyse2 Lyse cells and prepare nuclear/cytoplasmic extracts stimulate2->lyse2 western2 Western Blot for p65 (nuclear fraction) lyse2->western2 analyze2 Quantify p65 translocation western2->analyze2 start3 Isolate Primary Chondrocytes culture3 Culture cells to confluence start3->culture3 treat3 Treat with this compound culture3->treat3 stimulate3 Stimulate with IL-1β treat3->stimulate3 collect3 Collect culture supernatant stimulate3->collect3 elisa3 ELISA for IL-6 and TNF-α collect3->elisa3 analyze3 Quantify cytokine concentration elisa3->analyze3

Caption: Experimental workflows for validation.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed for validating the findings on this compound in primary cell cultures.

Isolation and Culture of Primary Vascular Smooth Muscle Cells (VSMCs)

Objective: To establish a primary culture of VSMCs from rat aorta for subsequent functional assays.

Materials:

  • Sprague-Dawley rats (200-250 g)

  • Collagenase type II

  • Elastase

  • DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Sterile dissection tools

  • 6-well culture plates

Protocol:

  • Euthanize the rat according to approved institutional guidelines.

  • Aseptically dissect the thoracic aorta and place it in ice-cold PBS.

  • Remove the adventitia and endothelium by gentle scraping.

  • Mince the remaining medial layer into small pieces (1-2 mm²).

  • Digest the tissue fragments with a solution of collagenase type II (1 mg/mL) and elastase (0.5 mg/mL) in serum-free DMEM/F-12 at 37°C for 90 minutes.

  • Neutralize the enzymatic digestion with an equal volume of complete medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in complete medium and plate in 6-well plates.

  • Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Change the medium every 2-3 days. Cells should be used between passages 3 and 6.

Calcium Imaging in Primary VSMCs

Objective: To determine the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in primary VSMCs.

Materials:

  • Primary VSMCs cultured on glass-bottom dishes

  • Fura-2 AM (calcium indicator)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound stock solution (in DMSO)

  • Potassium chloride (KCl) solution (e.g., 60 mM)

  • Fluorescence microscopy system with ratiometric imaging capabilities

Protocol:

  • Wash the cultured VSMCs twice with HBS.

  • Load the cells with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS for 45 minutes at 37°C.

  • Wash the cells three times with HBS to remove excess dye.

  • Mount the dish on the microscope stage and perfuse with HBS.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Perfuse the cells with a solution containing the desired concentration of this compound for a predetermined incubation period.

  • Stimulate the cells with KCl solution to induce depolarization and calcium influx.

  • Continuously record the fluorescence ratio (F340/F380) throughout the experiment.

  • Analyze the change in the fluorescence ratio to determine the effect of this compound on [Ca²⁺]i.

NF-κB Activation Assay in Primary Neurons

Objective: To assess the inhibitory effect of this compound on NF-κB activation in primary neurons.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated plates

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • Primary antibody against NF-κB p65

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Protocol:

  • Isolate and culture primary cortical neurons on poly-D-lysine coated plates.

  • After 7-10 days in vitro, pre-treat the neurons with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) or TNF-α (20 ng/mL) for 30 minutes to induce NF-κB activation.

  • Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

  • Determine the protein concentration of the nuclear extracts using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and image the blot.

  • Quantify the band intensity to determine the amount of nuclear-translocated p65.

Cytokine Release ELISA in Primary Chondrocytes

Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines from primary chondrocytes.

Materials:

  • Primary articular chondrocytes (e.g., from porcine or bovine cartilage)

  • DMEM/F-12 with 10% FBS

  • Interleukin-1 beta (IL-1β)

  • This compound

  • ELISA kits for IL-6 and TNF-α

Protocol:

  • Isolate primary chondrocytes by enzymatic digestion of articular cartilage.

  • Culture the cells in monolayer until they reach 80-90% confluency.

  • Pre-treat the chondrocytes with different concentrations of this compound for 2 hours.

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of each cytokine based on the standard curve.

Disclaimer: The experimental protocols provided are intended as a guide and may require optimization for specific laboratory conditions and primary cell sources. It is crucial to acknowledge that the comparative data presented is based on related compounds, and direct validation of this compound in primary cell cultures is necessary to confirm its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of (-)-Praeruptorin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling (-)-Praeruptorin A, adherence to proper disposal protocols is crucial for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, based on available safety data.

Hazard Summary and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling this compound[1]. In case of a spill, the area should be evacuated, and the spillage should be collected while avoiding dust formation.

Quantitative Safety Data

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Disposal Procedure

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant[1]. Do not dispose of this chemical into drains or sewer systems[2].

Step-by-Step Disposal Protocol:

  • Containment:

    • For unused this compound, keep it in its original, tightly sealed container.

    • For solutions of this compound, ensure they are stored in a clearly labeled, sealed container.

    • In case of a spill, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders[1].

  • Waste Collection:

    • Collect the contained this compound waste, including any contaminated absorbent materials, into a designated and properly labeled hazardous waste container.

    • Decontaminate any surfaces or equipment that came into contact with the chemical by scrubbing with alcohol[1]. Collect the decontamination materials (e.g., wipes) in the same hazardous waste container.

  • Storage Before Disposal:

    • Store the hazardous waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

    • Ensure the storage area is separate from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed chemical destruction plant or a qualified hazardous waste management service[2].

    • Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the proper disposal workflow for this compound.

cluster_preparation Preparation for Disposal cluster_collection Waste Collection & Decontamination cluster_storage Interim Storage cluster_final_disposal Final Disposal start This compound Waste (Solid, Solution, or Contaminated Material) contain Contain Waste in Sealed & Labeled Container start->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Surfaces & Equipment with Alcohol collect->decontaminate store Store in Cool, Ventilated Area Away from Incompatibles collect->store collect_decon Collect Decontamination Waste decontaminate->collect_decon collect_decon->collect dispose Dispose via Approved Waste Disposal Plant store->dispose

References

Essential Safety and Operational Guide for Handling (-)-Praeruptorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of (-)-Praeruptorin A. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Summary

This compound is a bioactive coumarin derivative that requires careful handling due to its potential health effects. The primary hazards are summarized below.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.H302
Eye Damage/Irritation Causes serious eye irritation.[1]H319
Skin Sensitization May cause an allergic skin reaction.[1]H317
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2]H410
Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypePPE ComponentStandard/Specification
Eye Protection Safety goggles with side-shieldsANSI Z87.1 or EN 166
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile or Neoprene, ASTM F1671
Body Protection Impervious laboratory coat or gown---
Respiratory Protection Air-purifying respirator with a particulate filterNIOSH-approved N95 or P100

Standard Operating Procedure for Handling this compound

This step-by-step guide details the safe handling of this compound from preparation to disposal.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood or a ventilated laminar flow enclosure to minimize inhalation exposure.[2][3]

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and have been recently tested.[2]

  • Work Area: Designate a specific area for handling this compound. The work surface should be covered with absorbent, disposable bench paper.

Handling and Experimental Workflow

A logical workflow for selecting the appropriate level of PPE and handling procedures is crucial.

cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_handling Handling Procedure cluster_cleanup Cleanup & Disposal start Start: Handling this compound risk_assessment Assess Risks: - Quantity - Physical Form (Solid/Liquid) - Procedure Duration start->risk_assessment ppe_selection Select Minimum Required PPE: - Safety Goggles - Double Nitrile/Neoprene Gloves - Lab Coat risk_assessment->ppe_selection respirator_check Is Powder Being Weighed or Transferred? ppe_selection->respirator_check add_respirator Add NIOSH-approved Respirator (N95/P100) respirator_check->add_respirator Yes handling_location Work in a Certified Chemical Fume Hood respirator_check->handling_location No add_respirator->handling_location weighing Weigh Compound on Bench Paper handling_location->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving experiment Perform Experiment dissolving->experiment decontaminate Decontaminate Surfaces with 70% Ethanol experiment->decontaminate dispose_waste Dispose of Contaminated Materials in Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling of this compound.

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage
FormStorage Condition
Powder Store at -20°C in a tightly sealed container in a dry and well-ventilated place.[2]
In Solvent Store at -80°C in a tightly sealed container.[2] Protect from light.[4]
Disposal Plan
  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service. Do not dispose of it with regular laboratory trash or pour it down the drain.[1][2] All disposal activities must be in accordance with local, state, and federal regulations.[2]

  • Spill Cleanup: In case of a spill, wear full PPE. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect in a hazardous waste container. For solid spills, carefully scoop the material to avoid generating dust and place it in a hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash with soap and water.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。